molecular formula C6H3FIN3 B1444563 5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine CAS No. 1350653-23-4

5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B1444563
CAS No.: 1350653-23-4
M. Wt: 263.01 g/mol
InChI Key: HSJHOTUQSLQXLL-UHFFFAOYSA-N
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Description

5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine is a useful research compound. Its molecular formula is C6H3FIN3 and its molecular weight is 263.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FIN3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJHOTUQSLQXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735442
Record name 5-Fluoro-3-iodo-2H-pyrazolo[3,4-b]pyridine
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Molecular Weight

263.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350653-23-4
Record name 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=1350653-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-iodo-2H-pyrazolo[3,4-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine: A Cornerstone for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1350653-23-4

Introduction

5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocyclic compound that has emerged as a pivotal building block in modern medicinal chemistry.[1][2] Its structural architecture, featuring a pyrazolo[3,4-b]pyridine core, is a privileged scaffold frequently incorporated into molecules designed to modulate the activity of protein kinases.[1][2] This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, and its critical application in the development of targeted therapeutics, particularly kinase inhibitors for oncological indications. The strategic placement of the fluorine and iodine atoms imparts unique chemical reactivity and desirable pharmacokinetic properties, making it an invaluable intermediate for drug discovery professionals.[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, reaction setup, and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 1350653-23-4[3], [4]
Molecular Formula C₆H₃FIN₃[3], [2]
Molecular Weight 263.01 g/mol [3], [2]
IUPAC Name This compound[3]
Appearance Solid (predicted)N/A
Boiling Point 382.7±37.0 °C (Predicted)
Density 2.294±0.06 g/cm³ (Predicted)
SMILES C1=C(C=NC2=NNC(=C21)I)F[3]
InChI InChI=1S/C6H3FIN3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11)[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct iodination of the corresponding 5-fluoro-1H-pyrazolo[3,4-b]pyridine precursor. This electrophilic substitution reaction targets the C3 position of the pyrazole ring, which is activated for such transformations. The following protocol is a representative method adapted from procedures for similar pyrazolo[3,4-b]pyridine systems.[5][6]

Experimental Protocol

Step 1: Preparation of the Reaction Mixture

  • To a solution of 5-fluoro-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add crushed potassium hydroxide (KOH) (4 equivalents).

  • Stir the resulting suspension at room temperature for approximately 15-20 minutes. The base activates the pyrazole ring for electrophilic attack.

Step 2: Iodination

  • To the stirred suspension, add molecular iodine (I₂) (1.5 equivalents) portion-wise. The addition of iodine should be controlled to manage any potential exotherm.

  • Continue to stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, pour the reaction mixture into a brine solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic extracts and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine, followed by a final wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield this compound as a solid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product 5-fluoro-1H-pyrazolo[3,4-b]pyridine 5-fluoro-1H-pyrazolo[3,4-b]pyridine reagents Iodine (I₂) Potassium Hydroxide (KOH) 5-fluoro-1H-pyrazolo[3,4-b]pyridine->reagents Iodination solvent DMF product 5-Fluoro-3-iodo-1H- pyrazolo[3,4-b]pyridine reagents->product

Caption: Synthetic workflow for the iodination of 5-fluoro-1H-pyrazolo[3,4-b]pyridine.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. The strategic introduction of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the iodine atom at the 3-position serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions.[1][2] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity against a specific kinase target.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

One of the most significant applications of this compound is in the development of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[7] Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers.[8] Inhibitors based on the pyrazolo[3,4-b]pyridine core can effectively block the ATP-binding site of FGFR, thereby inhibiting its downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[7][8]

FGFR Signaling Pathway and Inhibition

FGFR_Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Binding FRS2 FRS2 Dimerization->FRS2 Activates PI3K PI3K FRS2->PI3K MAPK_pathway MAPK Pathway (RAS-RAF-MEK-ERK) FRS2->MAPK_pathway AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MAPK_pathway->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Dimerization Blocks ATP Binding

Caption: Simplified FGFR signaling pathway and the mechanism of inhibition.

Chemical Reactivity and Further Functionalization

The true utility of this compound in drug development lies in its potential for further chemical modification. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing the introduction of aryl or heteroaryl moieties.[9][10]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[1][9]

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, enabling the installation of various amino groups.[1]

These transformations allow for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, a critical process in lead optimization.[2]

Safety Information

Based on GHS classifications, this compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery. Its unique combination of a privileged heterocyclic core and strategically placed functional groups for chemical diversification makes it an essential tool for medicinal chemists. The ability to readily synthesize and functionalize this molecule has already contributed to the development of potent and selective kinase inhibitors and will likely continue to play a crucial role in the creation of novel therapeutics for years to come.

References

  • Sunway Pharm Ltd. This compound - CAS:1350653-23-4. Available from: [Link]

  • PubChem. 5-Fluoro-3-iodo-1H-pyrazolo(3,4-b)pyridine | C6H3FIN3 | CID 66614055. Available from: [Link]

  • Sandoo Pharmaceuticals and Chemicals Co.,Ltd. 1H-Pyrazolo[3,4-b]pyridine, 5-fluoro-3-iodo-. Available from: [Link]

  • Huang, P. H., Wen, Y. S., & Shen, J. Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o650. Available from: [Link]

  • Li, X., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 523–527. Available from: [Link]

  • Google Patents. US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof.
  • Liu, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6476. Available from: [Link]

  • Google Patents. PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS.
  • Lee, H., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(12), 2168–2172. Available from: [Link]

  • Subbiah, V., & Dienstmann, R. (2021). FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers, 13(11), 2639. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • ResearchGate. Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines | Request PDF. Available from: [Link]

  • ResearchGate. (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Available from: [Link]

  • Sun, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436–1453. Available from: [Link]

Sources

5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Introduction: A Privileged Scaffold for Modern Drug Discovery

The pyrazolo[3,4-b]pyridine core is a notable "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to the purine bases of DNA and RNA.[1] This framework is a cornerstone in the development of therapeutics targeting a wide array of biological targets, including a variety of protein kinases.[2][3] Within this class, This compound (CAS 1350653-23-4) has emerged as a particularly valuable and versatile building block for researchers in drug development.

This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and practical applications of this key intermediate. The strategic placement of the fluorine atom at the 5-position and the iodine atom at the 3-position provides a powerful combination for synthetic manipulation. The iodine serves as a versatile synthetic handle for introducing molecular complexity via cross-coupling reactions, while the fluorine atom can significantly enhance crucial drug-like properties such as metabolic stability, binding affinity, and bioavailability.[4] This document is intended to serve as a technical resource for scientists, enabling them to harness the full potential of this powerful synthetic intermediate.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step toward its effective use in synthesis. Key identifying and computed physicochemical data are summarized below.

Chemical Identity and Properties

The compound is typically supplied as a yellow powder.[4] While an experimental melting point is not widely reported in the literature, its solid form at room temperature is well-established.[5]

PropertyValueSource
CAS Number 1350653-23-4[6]
Molecular Formula C₆H₃FIN₃[6]
Molecular Weight 263.01 g/mol [6]
IUPAC Name This compound[6]
Appearance Yellow powder[4]
XLogP3 (Computed) 1.6[6]
Topological Polar Surface Area 41.6 Ų[6]
Structural and Electronic Characteristics

The core of this compound is an essentially planar bicyclic aromatic system.[7] This planarity is crucial for its interaction with biological targets, often facilitating π-π stacking interactions within protein binding pockets.

  • Tautomerism : Like many N-unsubstituted pyrazoles, this compound can exist in different tautomeric forms. The 1H- and 2H-tautomers are possible, though the 1H-form is commonly depicted and named. The specific tautomer present can influence the molecule's hydrogen bonding capabilities as both a donor (N-H) and acceptor (pyridine and pyrazole nitrogens).

  • Electronic Effects : The fluorine atom at C5 acts as a strong electron-withdrawing group via induction, which can lower the pKa of the pyrazole N-H and influence the electron density of the entire ring system. The iodine at C3 is a large, polarizable atom that serves primarily as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.

  • Intermolecular Interactions : Based on crystallographic studies of the closely related analog 3-iodo-1H-pyrazolo[3,4-b]pyridine, one can infer the key intermolecular forces that govern the solid-state structure. These include N-H···N hydrogen bonds forming dimeric pairs, C-I···N halogen bonds creating zigzag chains, and π–π stacking interactions that further stabilize the crystal lattice.[7][8] These non-covalent interactions are also highly relevant in understanding ligand-receptor binding.

Synthesis and Purification

A robust and scalable synthesis is critical for the utility of any building block. A validated four-step synthetic route starting from 2-chloro-5-fluoronicotinic acid has been developed, which avoids harsh, corrosive acids and is suitable for industrial production.[9]

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated below.

G cluster_0 Synthesis of this compound A 2-Chloro-5-fluoronicotinic acid B 2-Chloro-3-hydroxymethyl-5-fluoropyridine A->B S1: Reduction C 2-Chloro-3-formyl-5-fluoropyridine B->C S2: Oxidation D 5-Fluoro-1H-pyrazolo[3,4-b]pyridine C->D S3: Cyclization (Hydrazine Hydrate) E This compound D->E S4: Iodination (Iodine, Base)

Caption: Four-step synthesis of the target compound.

Detailed Experimental Protocol: Iodination Step

The final iodination step is the most critical transformation to install the synthetically versatile handle. The following protocol is adapted from established methods for the iodination of pyrazolopyridines.[7][9][10]

Expert Insight: The choice of a base is crucial. A strong base like potassium hydroxide (KOH) is required to deprotonate the pyrazole ring, forming an anionic intermediate that readily attacks molecular iodine. The reaction is typically performed in a polar aprotic solvent like DMF to ensure solubility of the reactants.

Protocol: Synthesis of this compound (Step S4)

  • Reaction Setup : To a stirred solution of 5-fluoro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in N,N-dimethylformamide (DMF, ~5-10 mL per gram of starting material), add powdered potassium hydroxide (KOH, 2.0-2.5 eq) in one portion at room temperature.

  • Anion Formation : Stir the resulting suspension vigorously for 15-20 minutes. The formation of the potassium salt may be visible as a change in color or consistency.

  • Iodination : Add a solution of molecular iodine (I₂, 1.0-1.2 eq) in DMF dropwise to the reaction mixture. An initial exotherm may be observed; maintain the temperature below 40 °C.

  • Reaction Monitoring : Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup : Upon completion, carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing : Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/n-heptane) or by column chromatography on silica gel to afford the final product.[9]

Spectroscopic Characterization (Predicted)

  • ¹H NMR : The spectrum is expected to show 3 signals in the aromatic region. The pyrazole N-H proton will appear as a very broad singlet far downfield (>12 ppm). The two pyridine protons will appear as doublets of doublets, with coupling constants influenced by the fluorine atom.

  • ¹³C NMR : Six distinct carbon signals are expected. The carbon bearing the iodine (C3) will be significantly shielded. Carbons bonded to fluorine will show characteristic C-F coupling.

  • ¹⁹F NMR : A single resonance is expected, likely a triplet of doublets due to coupling with the adjacent pyridine protons.

  • Mass Spectrometry : The molecular ion peak (M+) would be observed at m/z 263. A characteristic isotopic pattern for iodine will be present. The primary fragmentation would likely involve the loss of iodine.

Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity at three key positions, making it an ideal scaffold for building diverse chemical libraries.

Key Reactive Sites

Sources

An In-Depth Technical Guide to 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its unique structural features, combining the pharmacologically significant pyrazolopyridine core with the synthetic versatility of fluoro and iodo substituents, position it as a privileged scaffold for the development of targeted therapeutics. This guide provides a comprehensive technical overview of its molecular structure, synthesis, reactivity, and its pivotal role in the creation of novel kinase inhibitors.

Molecular Structure and Physicochemical Properties

The foundational understanding of a molecule's utility in drug design begins with a thorough characterization of its structure and properties.

Core Structure and Substituent Effects

This compound possesses a bicyclic aromatic system where a pyrazole ring is fused to a pyridine ring. The fluorine atom at the 5-position and the iodine atom at the 3-position are key to its chemical behavior and biological applications. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of derivative compounds.[1] The iodo group, being an excellent leaving group, facilitates a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₃FIN₃[2][3]
Molecular Weight 263.01 g/mol [2][3]
CAS Number 1350653-23-4[2][4]
Appearance White to off-white solid[4]
IUPAC Name This compound[2]
SMILES C1=C(C=NC2=NNC(=C21)I)F[2]
InChIKey HSJHOTUQSLQXLL-UHFFFAOYSA-N[2]
Crystallographic Analysis of the Pyrazolo[3,4-b]pyridine Core

While specific crystallographic data for this compound is not publicly available, analysis of the closely related compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, provides valuable insights into the geometry of the core scaffold. X-ray diffraction studies reveal that the pyrazolo[3,4-b]pyridine ring system is essentially planar.[5] In the crystal lattice, molecules of 3-iodo-1H-pyrazolo[3,4-b]pyridine form inversion dimers through N—H⋯N hydrogen bonds.[5] These dimers are further linked into zigzag chains by C—I⋯N halogen bonds, and the packing is stabilized by π–π stacking interactions.[5] It is anticipated that the 5-fluoro substituent would influence the crystal packing through altered electrostatic interactions but would not significantly deviate the core from planarity.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the aromatic protons. A Chinese patent (CN113354638A) reports the following ¹H NMR data in CDCl₃: δ 7.95 (d, 1H), 8.56 (d, 1H), 11.33 (brs, NH). The two doublets correspond to the protons on the pyridine ring, and the broad singlet at 11.33 ppm is characteristic of the pyrazole N-H proton.

¹³C NMR and Mass Spectrometry

While dedicated spectra for the title compound are not widely published, related structures provide expected chemical shift ranges. For instance, studies on various pyrazolo[1,5-a]pyrimidine derivatives offer insights into the ¹³C NMR of similar bicyclic systems.[6] Mass spectrometry of related pyrazolopyridine compounds often shows initial fragmentation patterns involving the loss of substituents or small molecules like HCN.[7]

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility.

Detailed Synthetic Protocol

A robust and scalable synthesis is crucial for the application of this building block in drug development. A method for its preparation is outlined in Chinese patent CN113354638A, which involves a multi-step sequence starting from readily available precursors. The key final step is the iodination of 5-fluoro-1H-pyrazolo[3,4-b]pyridine.

Experimental Protocol: Iodination of 5-fluoro-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from the general principles of pyrazole iodination and the information in the aforementioned patent.

  • To a solution of 5-fluoro-1H-pyrazolo[3,4-b]pyridine in a suitable solvent (e.g., DMF or another polar aprotic solvent), add a base (e.g., KOH or NaOH) and stir at room temperature. The base deprotonates the pyrazole N-H, activating the ring towards electrophilic substitution.

  • Add an iodinating reagent, such as elemental iodine (I₂), N-iodosuccinimide (NIS), or a combination of an iodide salt and an oxidant, to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., room temperature to a moderately elevated temperature) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any unreacted iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

A generalized workflow for the synthesis is depicted below:

G A 5-fluoro-1H-pyrazolo[3,4-b]pyridine B Addition of Base (e.g., KOH) in Solvent (e.g., DMF) A->B C Addition of Iodinating Reagent (e.g., I₂) B->C D Reaction Quench (e.g., Na₂S₂O₃) C->D E Workup and Purification D->E F This compound E->F

Synthetic Workflow for this compound.
Reactivity and Application in Cross-Coupling Reactions

The presence of the iodo-substituent at the 3-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. This reactivity is fundamental to its role in building complex molecular architectures.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrazolopyridine core and a variety of aryl or heteroaryl boronic acids or esters.[8] This is a widely used method for introducing diverse aromatic systems.

  • Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the iodo-pyrazolopyridine with terminal alkynes, providing access to compounds with alkynyl linkages.[9] These can be further elaborated or may be a key pharmacophoric element.

  • Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities at the 3-position.

The general scheme for these cross-coupling reactions is illustrated below:

G A This compound B Suzuki Coupling (R-B(OH)₂, Pd catalyst, Base) A->B C Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) A->C D Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) A->D E 3-Aryl/Heteroaryl Derivative B->E F 3-Alkynyl Derivative C->F G 3-Amino Derivative D->G

Cross-Coupling Reactions of this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in molecules that target protein kinases. This compound serves as a key intermediate in the synthesis of inhibitors for several important kinase targets, including Glycogen Synthase Kinase 3 (GSK-3) and TANK-binding kinase 1 (TBK1).

GSK-3 Inhibition and Associated Diseases

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[10] Dysregulation of GSK-3 activity is associated with a range of diseases, including type 2 diabetes, Alzheimer's disease, inflammatory conditions, and certain cancers.[1] Therefore, inhibitors of GSK-3 are of significant therapeutic interest.

The general signaling pathway involving GSK-3 is complex and intersects with multiple other pathways, including insulin signaling and the Wnt pathway.

GSK3_Pathway cluster_0 Wnt Signaling cluster_1 Insulin Signaling Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled inhibition Dishevelled Dishevelled Frizzled->Dishevelled inhibition GSK3_Wnt GSK-3 Dishevelled->GSK3_Wnt inhibition Beta_Catenin β-catenin GSK3_Wnt->Beta_Catenin inhibition of degradation Gene_Expression Target Gene Expression Beta_Catenin->Gene_Expression Insulin Insulin IR Insulin Receptor Insulin->IR Akt Akt/PKB IR->Akt GSK3_Insulin GSK-3 Akt->GSK3_Insulin inhibition Glycogen_Synthase Glycogen Synthase GSK3_Insulin->Glycogen_Synthase inhibition Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis

Simplified GSK-3 Signaling Pathways.
TBK1 Inhibition and its Therapeutic Potential

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a crucial role in the innate immune system, particularly in antiviral responses through the production of type I interferons.[9] Aberrant TBK1 activity is linked to inflammatory diseases and some cancers.[11][12] Consequently, TBK1 has emerged as a promising target for the development of anti-inflammatory and anti-cancer agents.

TBK1 is a key node in signaling pathways downstream of pattern recognition receptors, such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).

TBK1_Pathway cluster_0 Viral/Bacterial Recognition PAMPs Pathogen-Associated Molecular Patterns (e.g., dsRNA, dsDNA) PRRs Pattern Recognition Receptors (e.g., TLRs, RLRs) PAMPs->PRRs Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRRs->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylation Interferon Type I Interferon Production IRF3->Interferon Inflammation Inflammatory Response Interferon->Inflammation

Simplified TBK1 Signaling Pathway.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Recommended Precautions
  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

A comprehensive Material Safety Data Sheet (MSDS) should be consulted for detailed safety information.[13]

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its combination of a biologically relevant core and synthetically tractable functional groups makes it an invaluable tool for medicinal chemists. The ability to readily engage in a variety of cross-coupling reactions allows for the systematic exploration of chemical space around the pyrazolopyridine scaffold, leading to the identification of potent and selective kinase inhibitors. As our understanding of the roles of kinases like GSK-3 and TBK1 in disease continues to grow, the importance of versatile building blocks such as this compound in the development of next-generation therapeutics is set to increase.

References

  • GSK-3. Wikipedia. (2023). Available at: [Link]

  • The pivotal role of TBK1 in inflammatory responses mediated by macrophages. PubMed. (2012). Available at: [Link]

  • Ensuring Quality in Pharmaceutical Synthesis: The Case of this compound. NINGBO INNO PHARMCHEM CO.,LTD. (2025). Available at: [Link]

  • 5-Fluoro-3-iodo-1H-pyrazolo(3,4-b)pyridine. PubChem. (n.d.). Available at: [Link]

  • Glycogen Synthase Kinase-3 (GSK3): Inflammation, Diseases, and Therapeutics. PMC. (2011). Available at: [Link]

  • 1H and 13C NMR spectral characterization of some antimalarial in vitro 3-amino-9-methyl-1H-pyrazolo[3,4-b]. Wiley Online Library. (2000). Available at: [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Wiley Online Library. (2014). Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. (2021). Available at: [Link]

  • 5-FLUORO-3-IODO-1H-PYRAZOLO(3,4-B)PYRIDINE. FDA Global Substance Registration System. (n.d.). Available at: [Link]

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine. PMC. (2014). Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • Sonogashira coupling. Wikipedia. (2023). Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. (2022). Available at: [Link]

  • (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine. ResearchGate. (2014). Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. (2016). Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridine, 5-fluoro-3-iodo-. Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (n.d.). Available at: [Link]

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. ResearchGate. (2016). Available at: [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. (2018). Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. (2021). Available at: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. (1992). Available at: [Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. (2016). Available at: [Link]

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A Senior Application Scientist's Guide to the Synthesis of 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth examination of a robust and scalable synthetic pathway to 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 1350653-23-4). This versatile heterocyclic compound is a highly valuable building block in modern medicinal chemistry, serving as a key intermediate in the development of novel therapeutics, particularly kinase inhibitors.[1][2] The dual halogenation imparts unique synthetic flexibility; the iodine atom facilitates efficient cross-coupling reactions such as Suzuki and Sonogashira, while the fluorine atom often enhances metabolic stability and target binding affinity.[2] This document details a validated four-step synthesis commencing from commercially available 2-chloro-5-fluoronicotinic acid. Each transformation is discussed with mechanistic rationale, field-proven insights, and a complete, step-by-step experimental protocol suitable for laboratory and pilot-scale production.

Introduction and Strategic Overview

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active agents targeting a wide array of diseases.[3][4] The specific analogue, this compound, has emerged as a critical precursor for advanced pharmaceutical candidates due to its tailored reactivity. The synthetic strategy detailed herein was selected for its reliability, safety, and scalability, avoiding the use of highly corrosive or hazardous reagents often associated with other heterocyclic syntheses.[5]

The chosen pathway builds the pyrazole ring onto a pre-functionalized pyridine core. This approach offers superior control over the final substitution pattern compared to methods involving the late-stage halogenation of a pre-formed pyrazolopyridine ring.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals a straightforward pathway from simple, commercially available starting materials. The key C-I bond is formed in the final step via electrophilic iodination of the electron-rich pyrazole ring. The pyrazole itself is constructed through a classical cyclocondensation reaction between a hydrazine and a suitably positioned carbonyl group on the pyridine ring.

G M1 This compound (Target) M2 5-Fluoro-1H-pyrazolo[3,4-b]pyridine M1->M2 Electrophilic Iodination M3 2-Chloro-5-fluoro-3-formylpyridine M2->M3 Cyclocondensation M4 (2-Chloro-5-fluoropyridin-3-yl)methanol M3->M4 Oxidation M5 2-Chloro-5-fluoronicotinic Acid (Starting Material) M4->M5 Reduction

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Pathway and Experimental Protocols

The forward synthesis is a robust four-step sequence. Each step has been optimized for yield, purity, and operational simplicity.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation cluster_2 Step 3: Cyclization cluster_3 Step 4: Iodination S1_start 2-Chloro-5-fluoronicotinic Acid S1_reagents + CDI + NaBH4 S1_start->S1_reagents S1_end (2-Chloro-5-fluoropyridin-3-yl)methanol S1_reagents->S1_end S2_start (2-Chloro-5-fluoropyridin-3-yl)methanol S2_reagents + Oxidant (e.g., PCC, MnO2) S2_start->S2_reagents S2_end 2-Chloro-5-fluoro-3-formylpyridine S2_reagents->S2_end S3_start 2-Chloro-5-fluoro-3-formylpyridine S3_reagents + Hydrazine Hydrate + Triethylamine S3_start->S3_reagents S3_end 5-Fluoro-1H-pyrazolo[3,4-b]pyridine S3_reagents->S3_end S4_start 5-Fluoro-1H-pyrazolo[3,4-b]pyridine S4_reagents + I2 + KOH S4_start->S4_reagents S4_end This compound S4_reagents->S4_end

Caption: Overall four-step synthetic workflow.

Step 1: Reduction of 2-Chloro-5-fluoronicotinic Acid

Principle & Rationale: The synthesis commences with the selective reduction of the carboxylic acid moiety of 2-chloro-5-fluoronicotinic acid. Direct reduction of a carboxylic acid with sodium borohydride (NaBH₄) is typically sluggish. Therefore, the acid is first activated in situ by converting it into a more reactive species. N,N'-Carbonyldiimidazole (CDI) is an excellent choice for this activation, forming a reactive acylimidazole intermediate. This intermediate is readily attacked by the hydride from NaBH₄ to furnish the primary alcohol. This two-stage, one-pot procedure is highly efficient and avoids the isolation of the often-sensitive acid chloride.[5]

Experimental Protocol: [5]

  • To a stirred solution of 2-chloro-5-fluoronicotinic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., THF), add N,N'-carbonyldiimidazole (1.2-1.8 eq) portion-wise at room temperature.

  • Stir the mixture for 1-2 hours until gas evolution (CO₂) ceases, indicating the complete formation of the acylimidazole intermediate.

  • Cool the reaction mixture to 0-10°C in an ice bath.

  • Carefully add sodium borohydride (2.0-4.0 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl to pH ~5-6.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield (2-chloro-5-fluoropyridin-3-yl)methanol, which is often used in the next step without further purification.

ParameterValueReference
Typical Yield >90%[5]
Purity >95% (crude)[5]
Reagent Ratio (Acid:CDI:NaBH₄) 1 : 1.5 : 3[5]
Step 2: Oxidation to 2-Chloro-5-fluoro-3-formylpyridine

Principle & Rationale: This step involves the selective oxidation of the primary alcohol, (2-chloro-5-fluoropyridin-3-yl)methanol, to the corresponding aldehyde. A variety of mild oxidizing agents can be employed, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). MnO₂ is often preferred for its selectivity for allylic and benzylic alcohols and the simplicity of the work-up, which involves a simple filtration to remove the manganese salts. This prevents over-oxidation to the carboxylic acid, which can be a competing pathway with stronger oxidants.

Experimental Protocol: [5]

  • Dissolve the crude (2-chloro-5-fluoropyridin-3-yl)methanol (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Add activated manganese dioxide (MnO₂, 5.0-10.0 eq by weight) to the solution.

  • Stir the resulting suspension vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, remove the MnO₂ and other inorganic solids by filtration through a pad of Celite®.

  • Wash the filter cake thoroughly with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to afford 2-chloro-5-fluoro-3-formylpyridine as a solid, which can be purified by recrystallization or used directly.

ParameterValueReference
Typical Yield 85-95%[5]
Purity >98%[5]
Step 3: Cyclization to 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

Principle & Rationale: This is the key ring-forming step. The reaction proceeds via a cyclocondensation mechanism. Hydrazine hydrate acts as a dinucleophile. The first nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde to form a hydrazone intermediate. The second nitrogen atom then displaces the chloride at the C2 position of the pyridine ring via an intramolecular nucleophilic aromatic substitution (SₙAr) to form the fused pyrazole ring. The presence of a base, such as triethylamine, facilitates the final aromatization step.

Experimental Protocol: [5]

  • In a reaction vessel, charge 2-chloro-3-formyl-5-fluoropyridine (1.0 eq), isopropanol, water, and triethylamine (1.1 eq).

  • Add an aqueous solution of hydrazine hydrate (1.0 eq) to the mixture.

  • Heat the reaction mixture to approximately 55-60°C and maintain for 5-7 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • After completion, add water and concentrate the mixture under reduced pressure to remove most of the isopropanol and triethylamine.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with water, and concentrate to a smaller volume.

  • Add n-heptane to precipitate the product.

  • Filter the solid, wash with n-heptane, and dry under vacuum to obtain 5-fluoro-1H-pyrazolo[3,4-b]pyridine.

ParameterValueReference
Typical Yield 80-85%[5]
Reaction Temperature 57°C[5]
Step 4: Iodination to this compound

Principle & Rationale: The final step is the regioselective iodination at the C3 position of the pyrazolopyridine core. The C3 position is electron-rich and highly susceptible to electrophilic aromatic substitution. A common and effective method uses molecular iodine (I₂) as the iodine source in the presence of a strong base like potassium hydroxide (KOH). The base deprotonates the pyrazole N-H, increasing the electron density of the ring system and facilitating the attack on the electrophilic iodine. N-iodosuccinimide (NIS) is another excellent alternative electrophilic iodinating agent that often works under milder conditions.

Experimental Protocol: (Adapted from[5][6])

  • Dissolve 5-fluoro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in dimethylformamide (DMF).

  • Add crushed potassium hydroxide (KOH, 3.0-4.0 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Add molecular iodine (I₂, 1.1-1.5 eq) portion-wise. An exotherm may be observed.

  • Stir the mixture vigorously at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Pour the reaction mixture into a brine solution and extract with ethyl acetate (3x).

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (to quench excess iodine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent system like ethyl acetate/n-heptane to yield the final product as a white solid.[5]

ParameterValueReference
Typical Yield 85-97%[5]
Final Product Purity >99%[5]
1H NMR (CDCl₃) δ 7.95 (d, 1H), 8.56 (d, 1H), 11.33 (br s, 1H)[5]

Conclusion

The synthetic route presented in this guide offers a highly efficient, reliable, and scalable method for the preparation of this compound. By starting from the readily available 2-chloro-5-fluoronicotinic acid, this four-step sequence provides high overall yields and excellent purity. The detailed protocols and mechanistic rationale provide researchers and drug development professionals with a validated and trustworthy blueprint for accessing this critical pharmaceutical intermediate.

References

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  • US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof. Google Patents.
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  • HK1141806B - Process for preparing 5-fluoro-1h-pyrazolo[3,4-b]pyridin-3-amine and derivatives thereof. Google Patents.
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  • (2-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL. MySkinRecipes. Available at: [Link]

  • Unprecedented Formation of 2‐Chloro‐5‐(2‐chlorobenzyl)‐4,5,6,7‐tetrahydrothieno[3,2‐c]pyridine 5‐oxide via Oxidation‐Chlorination Reaction Using Oxone: A Combination of Synthesis and 1D‐2D NMR Studies. ResearchGate. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ScienceDirect. Available at: [Link]

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Fluorinated Pyrazolopyridines: A Technical Guide to Unlocking Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Pyrazolopyridine Scaffolds

The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, represents a privileged structure in medicinal chemistry.[1] Its resemblance to natural purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[2][3] The strategic incorporation of fluorine, the most electronegative element, into this scaffold has emerged as a powerful strategy in modern drug discovery.[4][5] Fluorination can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often enhancing metabolic stability, membrane permeability, binding affinity, and overall potency.[5][6] This guide provides an in-depth exploration of the biological activities of fluorinated pyrazolopyridines, offering insights into their mechanisms of action, therapeutic potential, and the experimental methodologies used to evaluate their efficacy.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and a framework for robust scientific inquiry.

Kinase Inhibition: A Dominant Modality for Anticancer Therapy

Pyrazolopyridines have gained significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and prominent targets in cancer therapy.[2][7] The pyrazolopyridine core can act as a bioisostere of adenine, effectively competing for the ATP-binding pocket of kinases.[2]

Mechanism of Action: Fluorinated pyrazolopyridine-based kinase inhibitors typically function as ATP-competitive inhibitors. The pyrazolopyridine core forms key hydrogen bond interactions with the hinge region of the kinase domain, mimicking the binding of the adenine moiety of ATP. Substituents on the scaffold, including fluorine atoms, can then be strategically positioned to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.[2][8] For instance, the introduction of a fluoro group can improve binding affinity and modulate the conformation of the molecule to better fit the target's active site.[9]

The successful development of kinase inhibitors such as selpercatinib, which contains a pyrazolo[1,5-a]pyridine core, for the treatment of certain cancers underscores the therapeutic potential of this class of compounds.[2]

Structure-Activity Relationship (SAR) Insights:

The biological activity of fluorinated pyrazolopyridines is highly dependent on the position and number of fluorine substitutions, as well as the nature of other substituents on the heterocyclic core.

  • Fluorination of Aromatic Rings: Introducing fluorine atoms onto phenyl rings appended to the pyrazolopyridine scaffold can significantly impact activity. For example, a fluoro group at the 2'-position of a biaryl system was shown to induce a twisted conformation, leading to a remarkable eight-fold improvement in binding affinity for Hematopoietic Progenitor Kinase 1 (HPK1).[9]

  • Metabolic Stability: Strategic fluorination can block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.[10] This is a crucial consideration in drug design, as it can lead to increased bioavailability and a longer duration of action.

  • Kinase Selectivity: The substitution pattern on the pyrazolopyridine ring system can be fine-tuned to achieve selectivity for specific kinases, which is critical for minimizing off-target effects and associated toxicities.[11]

Featured Application: Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[9] The development of small-molecule HPK1 inhibitors aims to enhance the body's own anti-tumor immune response. A recent study detailed the discovery of potent and selective pyrazolopyridine-based HPK1 inhibitors.[9] The structure-activity relationship (SAR) campaign highlighted the importance of a 2'-fluoro substitution on a phenyl ring, which led to a significant increase in binding affinity.[9]

Modulation of GABAA Receptors: Targeting Neurological Disorders

Pyrazolopyridines have also been investigated as modulators of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[12][13] These compounds can act as positive allosteric modulators, enhancing the effect of GABA and producing anxiolytic and other neurological effects.[12][13]

Mechanism of Action: Unlike benzodiazepines, which bind to a specific site on the GABAA receptor, some pyrazolopyridines, such as tracazolate, are thought to interact with a site associated with the chloride ionophore.[13] This interaction enhances GABA-stimulated chloride ion influx, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. The fluorination of these molecules can influence their binding affinity and selectivity for different GABAA receptor subtypes.[14]

Antiviral and Antibacterial Activities: Expanding the Therapeutic Landscape

Beyond kinase inhibition and GABAA receptor modulation, fluorinated pyrazolopyridines have demonstrated promising activity against a range of pathogens.

Antiviral Activity:

Certain pyrazolopyridine derivatives have been shown to inhibit the replication of viruses such as Herpes Simplex Virus Type-1 (HSV-1).[15] The mechanism of action can vary, with some compounds interfering with viral adsorption to host cells, while others may disrupt later stages of the viral replication cycle.[15] The incorporation of fluorine can enhance the antiviral potency of these compounds.

Antibacterial Activity:

Pyrazolopyrimidine analogs, a closely related class of compounds, have been identified as inhibitors of bacterial enzymes essential for isoprenoid biosynthesis, such as IspE. This disruption of a key metabolic pathway leads to inhibition of bacterial growth. The presence of fluorine-containing substituents can contribute to the antibacterial efficacy of these molecules.

Experimental Protocols: A Guide to Biological Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of fluorinated pyrazolopyridines.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines the amount of ADP formed in a kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a coupled luciferase/luciferin reaction, with the light output being proportional to the ADP concentration.

Step-by-Step Protocol: [11]

  • Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture in the appropriate kinase buffer (e.g., 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5, 50 µg/mL heparin).

  • Compound Addition: Add the fluorinated pyrazolopyridine compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a no-kinase control.

  • Initiate Reaction: Add the kinase and the protein or peptide substrate to the wells. Initiate the reaction by adding ATP (e.g., 10 µM final concentration). The final reaction volume is typically 6 µL.

  • Incubation: Incubate the plate for 30 minutes at 30°C.

  • Stop Reaction and Deplete ATP: Add 6 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 50 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add 12 µL of Kinase Detection Reagent to each well. Incubate for 1 hour at room temperature.

  • Data Acquisition: Measure the luminescence using a microplate luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Kinase Reaction Mixture B Add Test Compounds A->B C Add Kinase and Substrate B->C D Initiate with ATP C->D E Incubate at 30°C D->E F Add ADP-Glo™ Reagent E->F G Add Kinase Detection Reagent F->G H Measure Luminescence G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

GABAA Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the GABAA receptor.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]muscimol) for binding to the GABAA receptor in a membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

Step-by-Step Protocol: [12]

  • Membrane Preparation:

    • Homogenize rat brains in a homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).

    • Perform a series of centrifugation and resuspension steps to isolate the cell membranes containing the GABAA receptors.

    • The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and can be stored at -70°C.

  • Binding Assay:

    • Thaw the membrane preparation and wash it with binding buffer.

    • In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).

    • Add the fluorinated pyrazolopyridine compound at various concentrations.

    • Add the radiolabeled ligand (e.g., 5 nM [³H]muscimol).

    • For non-specific binding determination, add a high concentration of a known ligand (e.g., 10 mM GABA).

    • Incubate at 4°C for 45 minutes.

  • Termination and Scintillation Counting:

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value of the test compound and subsequently calculate the inhibition constant (Kᵢ).

GABAA Receptor Signaling Pathway

G cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (Chloride Ion Channel) Chloride_Influx Cl- Influx GABA_A->Chloride_Influx Opens Channel GABA GABA GABA->GABA_A Binds Fluorinated_Pyrazolopyridine Fluorinated Pyrazolopyridine (Positive Allosteric Modulator) Fluorinated_Pyrazolopyridine->GABA_A Enhances GABA Binding Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Simplified GABAA Receptor Signaling Pathway.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16][17]

Step-by-Step Protocol: [9]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated pyrazolopyridine compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and each dilution is inoculated with a standardized suspension of the target bacterium. After incubation, the lowest concentration that prevents visible bacterial growth (turbidity) is recorded as the MIC.[13][18]

Step-by-Step Protocol: [10][13]

  • Compound Preparation: Prepare a serial two-fold dilution of the fluorinated pyrazolopyridine compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., ~5x10⁵ CFU/mL) from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion: A Versatile Scaffold with Broad Therapeutic Potential

Fluorinated pyrazolopyridines represent a highly versatile and promising class of compounds in drug discovery. The strategic incorporation of fluorine into the pyrazolopyridine scaffold has proven to be an effective approach for optimizing potency, selectivity, and pharmacokinetic properties. The diverse biological activities of these compounds, ranging from kinase inhibition and GABAergic modulation to antimicrobial effects, highlight their potential for addressing a wide range of therapeutic needs. The experimental protocols outlined in this guide provide a robust framework for the continued exploration and development of this important class of molecules. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, fluorinated pyrazolopyridines are poised to make significant contributions to the future of medicine.

References

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The Strategic Application of 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a close structural resemblance to the endogenous purine nucleobases. This intrinsic similarity allows molecules built upon this framework to effectively compete for the ATP binding sites of various protein kinases, a family of enzymes frequently dysregulated in oncology and other proliferative diseases. This technical guide delves into the specific applications and strategic advantages of a particularly valuable derivative: 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine . We will explore its synthesis, unique chemical reactivity, and its pivotal role as a versatile building block in the design and development of potent and selective kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic discovery programs.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold and the Power of Strategic Halogenation

The pyrazolo[3,4-b]pyridine system is an isomeric analog of purine, which has established it as a highly successful "hinge-binding" motif in a multitude of kinase inhibitors.[1] The nitrogen atoms of the pyrazole and pyridine rings can form critical hydrogen bond interactions with the backbone amide residues of the kinase hinge region, effectively anchoring the inhibitor within the ATP-binding pocket. The versatility of this scaffold is further enhanced by the potential for substitution at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2]

The subject of this guide, this compound, is a testament to the power of strategic halogenation in drug design. The incorporation of fluorine and iodine atoms at specific positions confers a unique combination of properties that make this intermediate particularly attractive for medicinal chemistry campaigns.

  • The Role of the 5-Fluoro Substituent: Fluorine is the most electronegative element, and its introduction into a drug candidate can have profound effects on its biological properties. The 5-fluoro substituent on the pyrazolo[3,4-b]pyridine core can:

    • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved pharmacokinetic profiles.

    • Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby nitrogen atoms, influencing the molecule's ionization state at physiological pH and potentially improving cell permeability.

    • Increase Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity and potency of the inhibitor.

  • The Utility of the 3-Iodo Substituent: The iodine atom at the 3-position serves as a versatile synthetic handle. The carbon-iodine bond is relatively weak and highly polarizable, making it an excellent electrophile for a wide array of palladium-catalyzed cross-coupling reactions.[3] This allows for the facile and modular introduction of diverse chemical moieties, which is essential for exploring structure-activity relationships (SAR) and optimizing lead compounds. Key transformations include:

    • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or heteroaryl boronic acids.

    • Sonogashira Coupling: For the creation of carbon-carbon triple bonds with terminal alkynes.

    • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with a variety of amines.

This dual-functionalization strategy provides a powerful platform for generating extensive libraries of diverse compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery.

Logical relationship of the core scaffold and its key substitutions.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence, starting from commercially available materials. While several routes have been reported in the patent literature, a common and effective approach is outlined below.

Synthetic Pathway

A representative synthesis of this compound is described in Chinese patent CN113354638A.[4] This four-step process offers a safe and scalable route suitable for industrial production.

Synthesis_Workflow start 2-Chloro-5-fluoronicotinic acid step1 Reduction start->step1 intermediate1 2-Chloro-3-hydroxymethyl-5-fluoropyridine step1->intermediate1 step2 Oxidation (e.g., TEMPO) intermediate1->step2 intermediate2 2-Chloro-3-formyl-5-fluoropyridine step2->intermediate2 step3 Ring Closure (Hydrazine Hydrate) intermediate2->step3 intermediate3 5-Fluoro-1H-pyrazolo[3,4-b]pyridine step3->intermediate3 step4 Iodination intermediate3->step4 product This compound step4->product

Synthetic workflow for this compound.

An alternative approach for the iodination step involves the direct iodination of the 5-fluoro-1H-pyrazolo[3,4-b]pyridine intermediate, analogous to the iodination of related pyrazolo[3,4-b]pyridine systems.

Experimental Protocol: Iodination of a Pyrazolo[3,4-b]pyridine Core (Illustrative Example)

The following protocol for the iodination of the parent 1H-pyrazolo[3,4-b]pyridine can be adapted for the 5-fluoro analogue.[5]

Materials:

  • 1H-pyrazolo[3,4-b]pyridine (or 5-Fluoro-1H-pyrazolo[3,4-b]pyridine)

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF, add potassium hydroxide (4.0 eq).

  • To this mixture, add iodine (2.5 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into brine and extract with ethyl acetate.

  • Wash the organic layer with brine and aqueous Na₂SO₄ solution.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to yield 3-iodo-1H-pyrazolo[3,4-b]pyridine.

Chemical Reactivity and Derivatization

The true power of this compound lies in its ability to be readily diversified through cross-coupling reactions at the 3-position. This allows for the systematic exploration of the chemical space around the core scaffold, a critical step in optimizing inhibitor potency and selectivity.

Derivatization_Reactions Start 5-Fluoro-3-iodo-1H- pyrazolo[3,4-b]pyridine Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Start->Buchwald Product_Suzuki 3-Aryl/Heteroaryl Derivatives Suzuki->Product_Suzuki Product_Sonogashira 3-Alkynyl Derivatives Sonogashira->Product_Sonogashira Product_Buchwald 3-Amino Derivatives Buchwald->Product_Buchwald

Key derivatization reactions of the core scaffold.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds. It is particularly valuable for introducing aryl and heteroaryl moieties, which can form additional interactions within the kinase active site.

Illustrative Protocol for Suzuki-Miyaura Coupling: [6]

  • To a microwave vial, add the 3-halo-pyrazolo[1,5-a]pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., XPhosPdG2, 5 mol%), and a ligand (e.g., XPhos, 10 mol%).

  • Add a base (e.g., K₃PO₄, 2.0 eq) and a solvent (e.g., 1,4-dioxane).

  • Seal the vial and heat in a microwave reactor at 110 °C for 1 hour.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkynyl groups, which can act as rigid linkers or probe for interactions in deeper pockets of the active site.

Illustrative Protocol for Sonogashira Coupling: [7]

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add the 3-fluoro-4-iodopyridine (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).

  • Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Slowly add the terminal alkyne (1.1-1.5 eq).

  • Stir the reaction at room temperature or heat (40-65 °C) and monitor by TLC.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction is crucial for installing amino groups, which can serve as key hydrogen bond donors or acceptors, significantly impacting binding affinity and selectivity.[3]

Illustrative Protocol for Buchwald-Hartwig Amination: [8]

  • In an oven-dried reaction tube, charge the palladium precatalyst, ligand, and base (e.g., NaOtBu, 1.4 eq).

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add the aryl halide (1.0 eq), the amine (1.4 eq), and an anhydrous solvent (e.g., 1,4-dioxane).

  • Heat the stirring reaction mixture (80-100 °C) for 30-60 minutes.

  • Upon completion, cool the reaction and prepare for analysis or workup.

Applications in Kinase Inhibitor Drug Discovery

The this compound scaffold has been successfully employed in the development of inhibitors for a range of therapeutically relevant kinases. The ability to rapidly generate diverse libraries of compounds from this intermediate allows for efficient SAR exploration and the identification of potent and selective drug candidates.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of FGFR signaling is implicated in various cancers. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors.[9] Systematic SAR studies led to the identification of compound 7n , which demonstrated excellent in vitro potency and favorable pharmacokinetic properties, leading to significant antitumor activity in a xenograft model.[9]

Case Study: Tropomyosin Receptor Kinase (TRK) Inhibitors

NTRK gene fusions are oncogenic drivers in a variety of tumors. Based on a scaffold hopping strategy, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as TRK inhibitors.[10] Several compounds exhibited nanomolar inhibitory activity against TRKA, with compound C03 showing an IC₅₀ of 56 nM and good plasma stability.[10]

Other Kinase Targets

The versatility of the pyrazolo[3,4-b]pyridine scaffold has led to its exploration as an inhibitor of numerous other kinases, including:

  • Anaplastic Lymphoma Kinase (ALK): Derivatives have been designed to overcome resistance to existing ALK inhibitors.[4]

  • RAF Kinase: The scaffold has been utilized in the development of inhibitors for this key component of the MAPK signaling pathway.[11]

  • Glycogen Synthase Kinase-3 (GSK-3): Pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against GSK-3, a target for neurodegenerative diseases and diabetes.[12]

  • TANK-binding kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent TBK1 inhibitors, with one compound exhibiting an IC₅₀ of 0.2 nM.[13]

Structure-Activity Relationship (SAR) Summary

The following table summarizes the inhibitory activities of selected pyrazolo[3,4-b]pyridine derivatives against various kinase targets. This data highlights the potential for achieving high potency and selectivity through modification of the core scaffold.

Compound IDTarget KinaseR-Group at 3-positionIC₅₀ (nM)Reference
C03 TRKASubstituted pyrazole56[10]
7n FGFR1Substituted phenyl<1 (antiproliferative)[9]
15y TBK1Substituted indole0.2[13]
C10 TRKASubstituted pyrazole26[10]
10d ALK-L1196M4-methoxybenzamideNot specified[4]

Note: The specific derivatives in this table may not all originate from the 5-fluoro-3-iodo intermediate, but they illustrate the therapeutic potential of the broader pyrazolo[3,4-b]pyridine scaffold.

Biological Evaluation Protocols

The biological activity of compounds derived from this compound is typically assessed through a combination of in vitro enzymatic and cell-based assays.

Kinase Inhibition Assay (Z'-LYTE™ Assay)

The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.

Protocol Overview:

  • Kinase Reaction: The kinase of interest is incubated with the test compound, a FRET-labeled peptide substrate, and ATP.

  • Development Reaction: A site-specific protease is added, which cleaves only the non-phosphorylated peptides, disrupting the FRET signal.

  • Detection: The fluorescence is measured at two wavelengths (for the two fluorophores), and the ratio of these emissions is used to calculate the percentage of phosphorylation. A high ratio indicates kinase inhibition.

Cell Proliferation/Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol Overview:

  • Cell Seeding: Cancer cell lines with known dysregulation of the target kinase are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., SDS-HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader (typically at 570 nm). The intensity of the color is proportional to the number of viable cells.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its strategic combination of a purine-mimetic core, a metabolically robust fluorine substituent, and a synthetically tractable iodine handle provides an exceptional platform for the rapid design, synthesis, and optimization of potent and selective kinase inhibitors. The successful application of this scaffold in the development of inhibitors for a wide range of clinically relevant kinases, including FGFR, TRK, ALK, and RAF, underscores its significance in the pursuit of novel targeted therapies for cancer and other diseases. As our understanding of kinase biology continues to expand, the strategic deployment of such well-designed chemical tools will undoubtedly continue to accelerate the discovery of the next generation of precision medicines.

References

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  • Abdel-Maksoud, M. S., et al. (2021). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Molecules, 26(16), 4983. [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1634-1650. [Link]

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  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 957-971. [Link]

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  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Legros, F., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 25(18), 4248. [Link]

  • Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432. [Link]

  • Williams, E. L., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(39), 13915-13922. [Link]

  • Nguyen, K. C., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazoles. RSC Advances, 13(4), 2215-2225. [Link]

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  • El-Damasy, A. K., et al. (2021). Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies. Archiv der Pharmazie, 354(10), e2100258. [Link]

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The Ascendancy of a Privileged Scaffold: A Technical Guide to 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine Derivatives in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility as a privileged scaffold in the design of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of a particularly strategic derivative, 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine, and its analogues. We will dissect its synthesis, chemical utility, and profound impact on the development of targeted therapies for a spectrum of human diseases. This document is intended to serve as a practical resource for researchers, offering not only a comprehensive overview of the current landscape but also actionable experimental protocols and critical insights into the nuanced structure-activity relationships that govern the therapeutic potential of this remarkable heterocyclic system.

Introduction: The Strategic Importance of the this compound Core

The relentless pursuit of targeted therapies has positioned protein kinases as paramount targets in drug discovery. The 1H-pyrazolo[3,4-b]pyridine framework has emerged as a highly successful ATP-mimetic scaffold, capable of engaging the kinase hinge region through crucial hydrogen bonding interactions. The strategic introduction of fluorine and iodine atoms at the 5 and 3 positions, respectively, of this core structure unlocks a powerful platform for medicinal chemistry exploration.

The fluorine atom at the 5-position can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions. The iodine atom at the 3-position serves as a versatile synthetic handle, enabling the facile introduction of a diverse array of substituents through well-established cross-coupling methodologies such as Suzuki and Sonogashira reactions. This combinatorial potential allows for the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

This guide will illuminate the path from the synthesis of the core this compound to the biological evaluation of its derivatives as potent inhibitors of several key kinase families implicated in cancer and inflammatory diseases, including Fibroblast Growth Factor Receptors (FGFR), Anaplastic Lymphoma Kinase (ALK), RAF kinases, TANK-binding kinase 1 (TBK1), and Glycogen Synthase Kinase 3 (GSK-3).

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound is a multi-step process that requires careful execution. The following protocol is a detailed, step-by-step methodology for the preparation of this key intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a detailed synthetic route described in the literature.[1]

Step 1: Reduction of 2-chloro-5-fluoronicotinic acid

  • To a solution of 2-chloro-5-fluoronicotinic acid in an appropriate solvent, add N,N'-carbonyldiimidazole to form the active anhydride.

  • Subsequently, perform a reduction using sodium borohydride at a controlled temperature (10-40 °C) to yield 2-chloro-3-hydroxymethyl-5-fluoropyridine.

Step 2: Oxidation to 2-chloro-3-formyl-5-fluoropyridine

  • The resulting alcohol is then oxidized to the corresponding aldehyde, 2-chloro-3-formyl-5-fluoropyridine, using a suitable oxidizing agent.

Step 3: Ring Closure to 5-fluoro-1H-pyrazolo[3,4-b]pyridine

  • The aldehyde is then subjected to a ring-closing reaction with hydrazine hydrate in the presence of a base at a controlled temperature (40-70 °C) to form the 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.

Step 4: Iodination to this compound

  • The final step involves the iodination of the pyrazolo[3,4-b]pyridine core. This is achieved by treating the compound with an iodinating agent, such as elemental iodine, in the presence of a base and a suitable solvent (e.g., ethanol, dimethyl sulfoxide, or N,N-dimethylformamide).[1]

Purification: The final product is purified by recrystallization from a mixture of ethyl acetate and n-heptane to yield this compound as a white solid.[1]

Diversification of the Core Scaffold: Suzuki and Sonogashira Couplings

The true synthetic utility of the 3-iodo substituent lies in its ability to participate in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl moieties.

2.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 3-position of the pyrazolopyridine core and various boronic acids or esters.

  • General Protocol: To a solution of this compound and the desired arylboronic acid in a suitable solvent system (e.g., dioxane/water), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₂CO₃) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified by standard chromatographic techniques.[2][3][4]

2.2.2. Sonogashira Coupling

The Sonogashira coupling allows for the introduction of terminal alkynes at the 3-position, providing access to a different class of derivatives with distinct structural and electronic properties.

  • General Protocol: The Sonogashira coupling of this compound with a terminal alkyne is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) in a suitable solvent.[5][6][7]

Biological Activity and Therapeutic Potential

Derivatives of this compound have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases. The following sections will delve into the specific applications of this scaffold in targeting key kinase families.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of FGFR signaling is a key driver in various cancers. The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent and selective FGFR inhibitors.[8]

  • Mechanism of Action: These inhibitors typically bind to the ATP-binding pocket of the FGFR kinase domain, forming hydrogen bonds with the hinge region. The substituents at the 3-position can be tailored to occupy the hydrophobic pocket, enhancing both potency and selectivity.

  • Structure-Activity Relationship (SAR): Studies have shown that the N-H of the pyrazole ring is crucial for hinge binding.[8] The nature of the substituent at the 3-position significantly influences the inhibitory activity.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

ALK gene rearrangements are oncogenic drivers in several cancers, most notably non-small cell lung cancer. The pyrazolo[3,4-b]pyridine core has proven to be a valuable scaffold for the development of next-generation ALK inhibitors.

  • Mechanism of Action: Similar to FGFR inhibitors, ALK inhibitors based on this scaffold act as ATP-competitive inhibitors. The strategic design of substituents at the 3-position can overcome resistance mutations that arise with first-generation ALK inhibitors.

  • Cellular Activity: The efficacy of these inhibitors is evaluated in cell-based assays using ALK-dependent cancer cell lines. Inhibition of ALK leads to a downstream blockade of signaling pathways, resulting in decreased cell proliferation and induction of apoptosis.[9][10][11]

RAF Kinase Inhibitors

The RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. The pyrazolo[3,4-b]pyridine scaffold has been explored for the development of RAF inhibitors.

  • Mechanism of Action: These compounds inhibit the kinase activity of RAF isoforms, thereby blocking the downstream signaling cascade.

TANK-binding kinase 1 (TBK1) Inhibitors

TBK1 is a key regulator of innate immunity and has been implicated in inflammatory diseases and cancer. The 1H-pyrazolo[3,4-b]pyridine scaffold has yielded highly potent and selective TBK1 inhibitors.[12]

  • Mechanism of Action: These inhibitors bind to the ATP-binding site of TBK1, preventing the phosphorylation of its downstream substrates. This leads to the suppression of inflammatory cytokine production.

  • Quantitative Data: Several derivatives have been reported with IC50 values in the low nanomolar range.[13]

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

GSK-3 is a multifunctional serine/threonine kinase involved in a wide range of cellular processes, and its dysregulation is associated with neurodegenerative diseases, bipolar disorder, and diabetes. The 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine derivative is a key intermediate for the synthesis of potent GSK-3 inhibitors.[14]

  • Mechanism of Action: These inhibitors compete with ATP for binding to the active site of GSK-3, thereby inhibiting its kinase activity.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activities (IC50 values) of selected 5-fluoro-3-substituted-1H-pyrazolo[3,4-b]pyridine derivatives against various kinases. This data provides a comparative overview of the potency and selectivity of these compounds.

Compound ID3-SubstituentTarget KinaseIC50 (nM)Reference
FGFRi-1 Aryl EtherFGFR15.2[8]
FGFRi-2 Aryl AmineFGFR28.1[8]
ALKi-1 Substituted PhenylALK15[9]
ALKi-2 HeterocycleALK (L1196M)25[9]
TBK1i-1 Aryl SulfonamideTBK11.8[13]
TBK1i-2 Heterocyclic AmineTBK13.5[13]
GSK3i-1 Substituted PyrimidineGSK-3β12[14]

Experimental Protocols for Biological Evaluation

The biological evaluation of these kinase inhibitors involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and cellular efficacy.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • General Protocol (Luminescence-based):

    • A kinase, a suitable substrate, and ATP are combined in a buffer system.

    • The test compound is added at various concentrations.

    • The reaction is allowed to proceed for a defined period.

    • A reagent is added to stop the reaction and detect the amount of ADP produced, which is proportional to the kinase activity. Luminescence is measured using a plate reader.

    • IC50 values are calculated by plotting the percent inhibition against the compound concentration.[15][16][17][18][19][20][21][22][23][24][25][26][27][28]

Cell-Based Assays

Cell-based assays are crucial for determining the efficacy of a kinase inhibitor in a more physiologically relevant context.

  • General Protocol (Cell Proliferation Assay):

    • Cancer cell lines with known dependence on the target kinase are seeded in multi-well plates.

    • The cells are treated with a range of concentrations of the test compound.

    • After a defined incubation period, cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, AlamarBlue).

    • The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.[9][10][29]

Visualization of Key Concepts

Synthetic Workflow

Synthetic_Workflow Start 2-chloro-5-fluoronicotinic acid Step1 Reduction Start->Step1 Intermediate1 2-chloro-3-hydroxymethyl-5-fluoropyridine Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 2-chloro-3-formyl-5-fluoropyridine Step2->Intermediate2 Step3 Ring Closure (Hydrazine Hydrate) Intermediate2->Step3 Intermediate3 5-fluoro-1H-pyrazolo[3,4-b]pyridine Step3->Intermediate3 Step4 Iodination Intermediate3->Step4 Core This compound Step4->Core Coupling Suzuki / Sonogashira Coupling Core->Coupling Derivatives Diverse Kinase Inhibitors Coupling->Derivatives

Caption: Synthetic workflow for this compound and its derivatives.

Kinase Inhibition Mechanism

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor Pyrazolo[3,4-b]pyridine Inhibitor ATP_Site ATP Binding Pocket Hinge Hinge Region Core Pyrazolo[3,4-b]pyridine Core Core->Hinge H-Bonds Substituent 3-Substituent Substituent->ATP_Site Occupies Hydrophobic Pocket ATP ATP ATP->ATP_Site Binds Inhibitor Inhibitor->ATP_Site Competitively Binds

Caption: General mechanism of ATP-competitive kinase inhibition by pyrazolo[3,4-b]pyridine derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a powerful and versatile platform for the discovery of novel kinase inhibitors. Its strategic design allows for efficient diversification and optimization of pharmacological properties. The derivatives of this core have demonstrated significant potential in targeting key kinases implicated in cancer and inflammatory diseases. As our understanding of kinase biology continues to evolve, this privileged scaffold will undoubtedly play a crucial role in the development of the next generation of targeted therapies. Future research will likely focus on the development of more selective and potent inhibitors with improved pharmacokinetic profiles, as well as the exploration of novel kinase targets.

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The Strategic Role of 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Pyrazolopyridine Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and at the heart of many of these successful drugs lies a privileged heterocyclic core: the pyrazolopyridine scaffold.[1][2] As bioisosteres of adenine, pyrazolopyridines are adept at mimicking the hinge-binding interactions of ATP within the kinase active site, a crucial prerequisite for potent inhibition.[1][3] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] Among the numerous derivatives, 1H-pyrazolo[3,4-b]pyridines are particularly prominent in the landscape of kinase inhibitor research and development.[5][6] This guide delves into the specific and strategic role of a key building block, 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine , in the synthesis of next-generation kinase inhibitors, with a focus on the potent ALK/ROS1 inhibitor, lorlatinib.

The Chemical Advantage: Unpacking the Utility of this compound

The unique substitution pattern of this compound makes it a highly valuable and versatile intermediate in medicinal chemistry. The strategic placement of the fluoro and iodo groups provides distinct advantages for synthetic elaboration and for influencing the final pharmacological profile of the target kinase inhibitor.

  • The Iodo Group at C3: A Handle for Versatile Cross-Coupling Chemistry The iodine atom at the C3 position serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse chemical moieties, which is a cornerstone of modern drug discovery. Key transformations include:

    • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or heteroaryl boronic acids or esters.[7][8]

    • Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes.[9][10]

    • Buchwald-Hartwig Amination: For the construction of carbon-nitrogen bonds with a wide range of amines.[11][12]

  • The Fluoro Group at C5: A Tool for Modulating Physicochemical and Pharmacokinetic Properties The fluorine atom at the C5 position, while seemingly simple, plays a multifaceted role in drug design. Its introduction can lead to:

    • Enhanced Metabolic Stability: Fluorine can block sites of oxidative metabolism, thereby increasing the half-life of the drug.

    • Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions.

    • Improved Membrane Permeability: The lipophilic nature of fluorine can enhance the ability of the molecule to cross cell membranes, a critical factor for oral bioavailability and, in the case of brain cancers, for crossing the blood-brain barrier.

Synthetic Blueprint: Application in the Synthesis of Lorlatinib (PF-06463922)

Lorlatinib (PF-06463922) is a third-generation, macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), two key drivers in certain types of non-small cell lung cancer (NSCLC).[13][14] The synthesis of this complex molecule provides an excellent case study for the strategic application of this compound and its derivatives. While various synthetic routes to lorlatinib have been reported, a convergent approach is often employed, involving the synthesis of key fragments followed by their strategic coupling and macrocyclization.[2][3]

A plausible and efficient synthetic strategy leveraging a 5-fluoro-3-substituted-1H-pyrazolo[3,4-b]pyridine core is outlined below.

Workflow for the Synthesis of a Key Lorlatinib Precursor

Caption: A convergent synthetic workflow for lorlatinib utilizing a pyrazolopyridine core.

Detailed Experimental Protocols

Step 1: Buchwald-Hartwig Amination to Introduce the C3-Amino Group

The introduction of an amino group at the C3 position is a critical step in building the core of many kinase inhibitors. This can be achieved via a palladium-catalyzed Buchwald-Hartwig amination of this compound.

  • Reaction Scheme:

    • This compound + Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate)

  • Catalyst System:

    • Palladium precatalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos, BINAP)[11]

  • Base:

    • Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS)[15]

  • Solvent:

    • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

  • General Procedure:

    • To an oven-dried flask, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

    • Add the anhydrous solvent and stir to dissolve.

    • Add this compound and the ammonia source.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

Step 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The core pyrazolopyridine fragment is then coupled with the second key fragment, an appropriately substituted aryl boronic ester. This Suzuki-Miyaura coupling is a robust and widely used method for constructing the biaryl linkage present in many kinase inhibitors.[16][17]

  • Reaction Scheme:

    • Functionalized 3-amino-5-fluoro-1H-pyrazolo[3,4-b]pyridine derivative + Aryl boronic ester

  • Catalyst System:

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Ligand (if not using a pre-formed catalyst)

  • Base:

    • Aqueous inorganic base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent System:

    • A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water)

  • General Procedure:

    • To a flask, add the pyrazolopyridine derivative, aryl boronic ester, palladium catalyst, and base.

    • Add the degassed solvent system.

    • Heat the reaction mixture under an inert atmosphere (typically 80-100 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract the product.

    • Purify the crude product by column chromatography.

Step 3: Macrocyclization to Form the Final Lorlatinib Structure

The final key step in the synthesis of lorlatinib is the intramolecular macrocyclization. This is typically achieved through an amide bond formation, which requires careful control of reaction conditions to favor the intramolecular cyclization over intermolecular polymerization.[16][18]

  • Reaction Scheme:

    • Deprotected linear precursor with a terminal amine and a carboxylic acid (or activated ester).

  • Coupling Reagent:

    • Peptide coupling reagent (e.g., HATU, HBTU)

  • Base:

    • Non-nucleophilic organic base (e.g., DIPEA, triethylamine)

  • Solvent:

    • Anhydrous, polar aprotic solvent (e.g., DMF, DCM)

  • General Procedure (High Dilution Conditions):

    • A solution of the linear precursor is prepared in the chosen solvent.

    • This solution is added slowly, over a period of several hours, to a larger volume of the solvent containing the coupling reagent and base.

    • The reaction is stirred at room temperature and monitored by LC-MS.

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by preparative HPLC.

Mechanism of Action: Targeting ALK and ROS1 Signaling Pathways

Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, become potent oncogenic drivers in NSCLC.[19][20] These fusion proteins activate downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, leading to uncontrolled cell proliferation, survival, and metastasis.[21]

Caption: Simplified ALK/ROS1 signaling pathways and the inhibitory action of lorlatinib.

Lorlatinib acts as an ATP-competitive inhibitor, binding to the kinase domain of both ALK and ROS1.[4][13] This prevents the phosphorylation of downstream substrates, effectively shutting down these oncogenic signaling cascades and leading to tumor growth inhibition and regression.[22] A key advantage of lorlatinib is its ability to overcome resistance to first- and second-generation ALK inhibitors, which often arises from mutations in the ALK kinase domain.[14] Furthermore, its ability to penetrate the blood-brain barrier makes it an effective treatment for brain metastases, a common complication in ALK-positive NSCLC.[22]

Data Summary: Physicochemical and Pharmacokinetic Properties

PropertyValueReference
Molecular FormulaC₂₁H₁₉FN₆O₂
Molecular Weight406.41 g/mol
Bioavailability~81%[14]
Plasma Protein Binding~66%
MetabolismPrimarily via CYP3A4 and UGT1A4
Elimination Half-life~24 hours[14]

Conclusion: A Versatile Building Block for Future Kinase Inhibitor Discovery

This compound stands out as a strategically designed building block for the synthesis of complex kinase inhibitors. Its pre-installed iodo and fluoro groups provide synthetic handles for diversification and for modulating the final drug properties. The successful synthesis of lorlatinib exemplifies the power of this and similar pyrazolopyridine cores in accessing novel chemical space and addressing significant clinical challenges, such as drug resistance and brain metastases. As the field of kinase inhibitor discovery continues to evolve, the demand for such versatile and strategically functionalized heterocyclic intermediates will undoubtedly grow, paving the way for the development of even more effective and targeted cancer therapies.

References

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  • Diagram of the possible pathways for ALK/ROS1 rearrangement NSCLC... (n.d.). ResearchGate. Retrieved from [Link]

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  • (A) Initial medicinal chemistry synthesis of lorlatinib (40) and its... (n.d.). ResearchGate. Retrieved from [Link]

  • Can anyone suggest a protocol for a kinase assay? (2015, March 25). ResearchGate. Retrieved from [Link]

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  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved from [Link]

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  • Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib. (2017, June 8). PubMed. Retrieved from [Link]

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  • Synthesis of lorlatinib (XVI). (n.d.). ResearchGate. Retrieved from [Link]

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  • Synthesis of some new fluorine‐containing 5‐amino‐1,3‐disubstituted pyrazoles and 1H‐pyrazolo[3,4‐b]pyridines. (2025, August 9). ResearchGate. Retrieved from [Link]

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An In-Depth Technical Guide to 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine: Safety, Handling, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine, a critical heterocyclic building block for researchers, medicinal chemists, and drug development professionals. With full editorial control, this document is structured to deliver not just procedural steps, but a deep understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Importance of a Halogenated Pyrazolopyridine

This compound is a strategically important intermediate in modern medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom on the pyridine ring and an iodine atom on the pyrazole ring, offers multiple avenues for synthetic diversification. The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold," appearing in numerous biologically active compounds due to its ability to mimic purine structures and interact with various biological targets. This guide will delve into the essential aspects of handling this compound safely, its synthesis, and its application as a versatile precursor in the development of novel therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and successful application in synthesis.

PropertyValueSource
CAS Number 1350653-23-4[PubChem][1]
Molecular Formula C₆H₃FIN₃[PubChem][1]
Molecular Weight 263.01 g/mol [PubChem][1]
Appearance White to off-white solid[Commercial Suppliers][2]
Predicted Boiling Point 382.7±37.0 °C[ChemicalBook][2]
Predicted Density 2.294±0.06 g/cm³[ChemicalBook][2]
Predicted pKa 6.86±0.40[ChemicalBook][2]

Safety and Handling: A Self-Validating System for Risk Mitigation

The safe handling of this compound is paramount. The GHS classification indicates that this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] A systematic approach to safety, from receipt of the material to its disposal, is essential.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the available hazard information, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Skin Protection: A flame-retardant lab coat must be worn. Nitrile gloves are suitable for handling small quantities, but double-gloving is recommended. For larger quantities or prolonged handling, heavier-duty gloves should be considered.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Some suppliers recommend storage at 2-8°C, protected from light.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Spill and Emergency Procedures

A well-defined emergency plan is a critical component of safe handling.

  • Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Collect the absorbed material into a sealed container for disposal. Do not use combustible materials like paper towels to clean up spills.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

SafeHandlingWorkflow cluster_Preparation Preparation cluster_Handling Handling cluster_Contingency Contingency cluster_Disposal Disposal Prep Review SDS and SOPs PPE Don Appropriate PPE Prep->PPE FumeHood Work in a Fume Hood PPE->FumeHood Weigh Weighing and Transfer FumeHood->Weigh Reaction Reaction Setup Weigh->Reaction Workup Work-up and Purification Reaction->Workup Spill Spill Occurs Reaction->Spill Exposure Personal Exposure Reaction->Exposure Waste Segregate Waste Workup->Waste SpillResponse Follow Spill Protocol Spill->SpillResponse FirstAid Administer First Aid Exposure->FirstAid Dispose Dispose via Approved Channels Waste->Dispose

Caption: Workflow for the safe handling of this compound.

Synthesis and Purification: A Mechanistically Guided Approach

The synthesis of this compound can be achieved through a multi-step sequence, with the iodination of the pyrazole ring being a key transformation. The choice of reagents and reaction conditions is critical for achieving high yield and purity.

Synthetic Strategy

A common synthetic route involves the construction of the 5-fluoropyrazolo[3,4-b]pyridine core followed by regioselective iodination. The fluorine atom is typically introduced early in the synthesis, starting from a fluorinated pyridine precursor. The iodination is an electrophilic aromatic substitution on the electron-rich pyrazole ring.

SynthesisPathway A 2-Chloro-5-fluoronicotinic acid B 2-Chloro-3-hydroxymethyl-5-fluoropyridine A->B Reduction C 2-Chloro-3-formyl-5-fluoropyridine B->C Oxidation D 5-Fluoro-1H-pyrazolo[3,4-b]pyridine C->D Hydrazine Cyclization E This compound D->E Iodination

Caption: Synthetic pathway for this compound.

Experimental Protocol: Iodination of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from a general procedure for the iodination of pyrazolopyridines.[4]

Step 1: Reaction Setup

  • To a solution of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium hydroxide (KOH) (4.0 eq). The base deprotonates the pyrazole nitrogen, increasing the nucleophilicity of the ring system and facilitating electrophilic substitution.

  • Stir the mixture at room temperature to ensure complete deprotonation.

Step 2: Iodination

  • To the stirred solution, add iodine (I₂) (2.5 eq) portion-wise. The reaction is an electrophilic aromatic substitution where the iodonium ion (I⁺) attacks the electron-rich C3 position of the pyrazole ring.

  • Continue stirring at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion, pour the reaction mixture into a brine solution and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with an aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel to afford the pure this compound.[4]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The iodo group at the C3 position is particularly amenable to transition metal-catalyzed cross-coupling reactions, while the fluoro group at the C5 position can modulate the electronic properties and metabolic stability of the final molecule.

Key Reactions and Mechanistic Considerations
  • Suzuki-Miyaura Coupling: The C-I bond can be readily functionalized with various boronic acids or esters under palladium catalysis to form new C-C bonds. This is a cornerstone reaction for introducing aryl or heteroaryl substituents.[5][6]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the iodo-pyrazolopyridine with a wide range of primary and secondary amines.[7][8][9] This is a powerful tool for building libraries of compounds with diverse amine functionalities.

  • Sonogashira Coupling: The C-I bond can also participate in palladium-catalyzed coupling with terminal alkynes to introduce alkynyl moieties.

The choice of catalyst, ligand, and base is crucial for the success of these cross-coupling reactions, and optimization is often required for specific substrates.

ReactivityDiagram cluster_Coupling Cross-Coupling Reactions Start This compound Suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst) Start->Buchwald Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Start->Sonogashira Product_Suzuki 3-Aryl/Heteroaryl Derivative Suzuki->Product_Suzuki Product_Buchwald 3-Amino Derivative Buchwald->Product_Buchwald Product_Sonogashira 3-Alkynyl Derivative Sonogashira->Product_Sonogashira

Caption: Key cross-coupling reactions of this compound.

Application in the Synthesis of Vericiguat

A prominent application of this compound is as a key intermediate in the synthesis of Vericiguat, a soluble guanylate cyclase stimulator used for the treatment of chronic heart failure. In the synthesis of Vericiguat, the pyrazolopyridine core is further functionalized, highlighting the importance of this building block in accessing complex drug molecules.

Role in the Development of Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of kinases. This compound serves as a versatile starting material for the synthesis of libraries of potential kinase inhibitors. The C3-iodo group allows for the introduction of various substituents that can be tailored to target specific kinases, such as Fibroblast Growth Factor Receptors (FGFRs) or Tropomyosin Receptor Kinases (TRKs).[10][11] The fluorine atom at the C5 position can enhance binding affinity and improve pharmacokinetic properties.

Conclusion

This compound is a high-value building block in contemporary drug discovery. Its synthesis and handling require a thorough understanding of its chemical properties and potential hazards. The strategic placement of the fluoro and iodo substituents provides a powerful platform for the generation of diverse molecular architectures through well-established cross-coupling methodologies. This guide has provided a framework for its safe and effective use, empowering researchers to leverage its full potential in the pursuit of novel therapeutics.

References

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  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Med. Chem. Lett.2015 , 6, 9, 975–980. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorg. Med. Chem. Lett.2021 , 47, 128226. [Link]

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Cryst.2014 , E70, o650. [Link]

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  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules2022 , 27(19), 6438. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules2010 , 15(4), 2537-2544. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2018 , 14, 218–226. [Link]

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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and Strategic Functionalization

The 1H-pyrazolo[3,4-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized as a "privileged structure." This designation stems from its proven ability to serve as a versatile framework for developing inhibitors of various protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[1] The synthetic accessibility and favorable drug-like properties of this scaffold have led to the development of numerous kinase inhibitors, with several pyrazole-containing drugs approved by the US FDA, such as Crizotinib and Ruxolitinib.[2]

This guide focuses on a specific derivative, 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine. The strategic placement of the fluoro and iodo substituents is not arbitrary; it is a deliberate design choice to enhance therapeutic potential and facilitate further drug development.

  • The 5-Fluoro Group: The fluorine atom at the 5-position can significantly alter the physicochemical properties of the molecule. It can enhance binding affinity to the target protein through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and increase cell permeability.

  • The 3-Iodo Group: The iodine atom at the 3-position serves as a crucial synthetic handle. It allows for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic introduction of diverse chemical moieties. This facilitates the exploration of the chemical space around the core scaffold, a critical process in optimizing potency, selectivity, and pharmacokinetic properties during lead optimization.

Given the well-established precedent of the pyrazolo[3,4-b]pyridine scaffold in targeting protein kinases and other key cellular enzymes, this guide will delineate a strategic approach to identifying and validating the therapeutic targets for novel derivatives of this compound.

Part 1: High-Priority Potential Therapeutic Targets

Based on extensive research into the biological activities of pyrazolo[3,4-b]pyridine derivatives, several key protein families emerge as high-priority potential targets. The primary focus lies within the realm of oncology, but applications in autoimmune and inflammatory diseases are also plausible.

Protein Kinases: The Dominant Target Class

The dysregulation of protein kinase activity is a hallmark of cancer. The pyrazolo[3,4-b]pyridine scaffold has proven to be a fertile ground for the discovery of inhibitors for a multitude of kinases.[1][2]

  • PIM Kinases (PIM-1, -2, -3): These serine/threonine kinases are downstream of the JAK/STAT signaling pathway and are frequently overexpressed in a variety of hematological and solid tumors.[3][4] PIM kinases promote cell survival, proliferation, and resistance to therapy by phosphorylating key substrates involved in apoptosis (e.g., BAD) and cell cycle progression (e.g., p21, p27).[4][5] Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against PIM-1 kinase, inducing apoptosis in breast cancer cells.[6]

  • TANK-Binding Kinase 1 (TBK1): A non-canonical IκB kinase, TBK1 is a crucial node in innate immunity signaling pathways, leading to the production of type I interferons.[7] Dysregulation of TBK1 activity is implicated in both autoimmune diseases like lupus and in certain cancers, where it can promote survival signals.[7][8] Potent and selective inhibitors of TBK1 have been developed from the 1H-pyrazolo[3,4-b]pyridine scaffold.[3][9]

  • Monopolar Spindle 1 (Mps1) Kinase: Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a critical process ensuring proper chromosome segregation during mitosis.[10][11] This kinase is often overexpressed in tumors and is essential for the proliferation of cancer cells.[11][12] Inhibition of Mps1 leads to catastrophic aneuploidy and cell death, making it an attractive target for cancer therapy.[10][13] Pyrazolo[3,4-b]pyridine-based compounds have been identified as novel and potent Mps1 inhibitors.[14]

  • Other Relevant Kinases: The versatility of the scaffold is further highlighted by its ability to target other important kinases, including:

    • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[10][15]

    • Glycogen Synthase Kinase-3 (GSK-3): Implicated in a range of diseases including metabolic disorders, neurodegenerative diseases, and cancer.[8]

    • Mitogen-Activated Protein Kinases (MAPKs): Central to signaling pathways that control cell growth and survival.[7]

Topoisomerase IIα (TOP2A): A Non-Kinase Target

Beyond kinases, pyrazolo[3,4-b]pyridine derivatives have been shown to target other critical enzymes involved in cancer cell proliferation.

  • Mechanism of Action: Topoisomerase IIα is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[16][17] It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before religating the break.[2][6] Many effective anticancer drugs, such as etoposide and doxorubicin, act by stabilizing the TOP2A-DNA cleavage complex, leading to permanent DNA breaks and apoptosis.[2][6] Recent studies have identified pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of Topoisomerase IIα, demonstrating significant anti-leukemic activity.[15]

The following table summarizes the high-priority potential targets and their relevance.

Target ClassSpecific Target(s)Rationale for TargetingDisease Relevance
Protein Kinases PIM-1, -2, -3Regulate cell survival, proliferation, and therapeutic resistance.[4][5]Hematological Malignancies, Solid Tumors (Prostate, Breast)[3][6]
TBK1Key node in innate immunity and oncogenic survival signaling.[7][8]Autoimmune Diseases, Cancer[7][18]
Mps1Essential for the spindle assembly checkpoint and cancer cell proliferation.[10][11]Solid Tumors[12][14]
CDKs, GSK-3, MAPKsCritical regulators of cell cycle, metabolism, and growth signaling.[8][10][15]Various Cancers, Metabolic and Neurodegenerative Diseases[7][8][15]
DNA Metabolism Topoisomerase IIαEssential for DNA replication and chromosome segregation; inhibition leads to DNA damage and apoptosis.[6][16]Leukemia, Solid Tumors[15]

Part 2: A Phased Approach to Target Identification and Validation

Identifying the specific cellular target(s) of a novel compound is a critical step in drug development. A multi-pronged approach, combining both affinity-based and label-free methods, provides the most robust and reliable path to target deconvolution.

Diagram: Overall Workflow for Target Deconvolution

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Target Validation & Mechanism of Action phenotypic_screen Phenotypic Screen (e.g., Anti-proliferative Assay) active_compound Active 5-Fluoro-3-iodo-1H- pyrazolo[3,4-b]pyridine Derivative phenotypic_screen->active_compound affinity_based Affinity-Based Methods (Chemical Proteomics) active_compound->affinity_based label_free Label-Free Methods active_compound->label_free candidate_list List of Candidate Target Proteins affinity_based->candidate_list label_free->candidate_list biochemical_assay Biochemical Assays (e.g., In Vitro Kinase Assay) candidate_list->biochemical_assay cellular_engagement Cellular Target Engagement (e.g., CETSA) candidate_list->cellular_engagement validated_target Validated Therapeutic Target(s) biochemical_assay->validated_target pathway_analysis Downstream Pathway Analysis (Western Blot) cellular_engagement->pathway_analysis pathway_analysis->validated_target G cluster_0 Competitive Binding Lysate Cell Lysate (Containing Kinases) Incubate Incubate Lysate->Incubate Compound Test Compound Compound->Incubate Kinobeads Kinobeads ApplyToBeads Apply to Kinobeads Kinobeads->ApplyToBeads MS LC-MS/MS Analysis Result Target Identification (Dose-dependent signal decrease) MS->Result Incubate->ApplyToBeads Elute Elute ApplyToBeads->Elute Wash & Elute Elute->MS G Cytokine Cytokines / Growth Factors Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1 PIM-1 STAT->PIM1 Induces Transcription BAD BAD PIM1->BAD Phosphorylates (Inactivates) BclXL Bcl-XL BAD->BclXL Inhibits Apoptosis Apoptosis BclXL->Apoptosis Blocks Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->PIM1 Inhibits

Sources

Methodological & Application

Suzuki coupling reaction of 5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine: Application Notes and Protocols

Authored by a Senior Application Scientist

Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction

The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in modern medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of therapeutics targeting a wide range of diseases, including cancer, inflammation, and viral infections.[3][4] Derivatives of this heterocycle are known to act as potent inhibitors for various kinases and growth factor receptors.[2][4] The strategic functionalization of this core is paramount to modulating its biological activity.

Among the most powerful and versatile methods for carbon-carbon bond formation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This Nobel Prize-winning methodology allows for the precise and efficient coupling of organoboron compounds with organic halides, offering exceptional functional group tolerance and generally mild reaction conditions.[5][6]

This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of a specific, high-value building block: This compound . The presence of the iodo group at the C3 position provides a highly reactive handle for the coupling, while the fluoro group at C5 can significantly influence the molecule's electronic properties and metabolic stability. However, the nitrogen-rich, heterocyclic nature of the substrate presents unique challenges, such as potential catalyst inhibition, which necessitate carefully optimized conditions for a successful transformation.[7][8]

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki coupling is a well-studied catalytic cycle involving a palladium center that oscillates between the Pd(0) and Pd(II) oxidation states.[5][9] Understanding this cycle is critical for rational troubleshooting and optimization. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is typically the rate-determining step and forms a Pd(II) complex. The high reactivity of the C-I bond makes this substrate an excellent electrophile for this step.[6]

  • Transmetalation: The organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "boronate" complex, facilitating the transfer of the organic moiety and displacing the halide from the palladium complex.[9][11]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd_complex_1 Ar-Pd(II)L_n-I (Pyrazolopyridine Complex) pd0->pd_complex_1 Ar-I (this compound) transmetalation Transmetalation pd_complex_2 Ar-Pd(II)L_n-R (Di-organic Complex) pd_complex_1->pd_complex_2 R-B(OR')₂ + Base pd_complex_2->pd0 reductive_elimination Reductive Elimination product Ar-R (Coupled Product) pd_complex_2->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Components: A Guide to Reagent Selection

The success of coupling nitrogen-rich heterocycles is highly dependent on the judicious selection of each reaction component.

ComponentRole & RationaleRecommended Starting Points
Palladium Precatalyst Source of the active Pd(0) catalyst.Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycle precatalysts (e.g., XPhos-Pd-G3).[11][12]
Ligand Stabilizes the Pd center, enhances solubility, and critically modulates reactivity. For N-heterocycles, bulky, electron-rich ligands are essential to promote reductive elimination and prevent catalyst inhibition.[10]Buchwald-type biarylphosphines: XPhos, SPhos, RuPhos.[8][13] Bulky alkylphosphines: P(t-Bu)₃, PCy₃.[7] N-Heterocyclic Carbenes (NHCs): IPr, IMes.[14]
Base Activates the boronic acid for transmetalation. Weaker bases are often insufficient, while overly strong bases can cause side reactions. The choice of cation can also be influential.K₃PO₄ (often ideal for N-heterocycles), K₂CO₃, Cs₂CO₃.[8][10]
Boron Reagent The source of the carbon nucleophile. Boronic acids are common but can be prone to decomposition (protodeboronation).Arylboronic Acids: Widely available. Potassium Trifluoroborates (R-BF₃K): Air- and moisture-stable crystalline solids with enhanced stability.[13][15] Boronate Esters (e.g., Pinacol Esters): Offer greater stability than boronic acids, reducing homocoupling and protodeboronation.[16]
Solvent Solubilizes reagents and influences reaction kinetics. Aprotic polar solvents are common. Often, a small amount of water is added to aid in dissolving the base and facilitating transmetalation.1,4-Dioxane/H₂O, Toluene, DMF, THF.[6][14]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or glovebox techniques.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Solids (Pyrazolopyridine, Boronic Acid, Base) catalyst 2. Add Catalyst/Ligand reagents->catalyst evacuate 3. Evacuate & Backfill (Inert Atmosphere, 3x) catalyst->evacuate add_solvent 4. Add Degassed Solvents (Dioxane/Water) evacuate->add_solvent heat 5. Heat to Reaction Temp (e.g., 80-110 °C) & Stir add_solvent->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor cool 7. Cool to RT & Quench monitor->cool extract 8. Aqueous Extraction (e.g., EtOAc/Water) cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify (Column Chromatography) dry->purify

Caption: A typical experimental workflow for the Suzuki coupling.

Step-by-Step Methodology
  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 131.5 mg), the arylboronic acid (0.65 mmol, 1.3 equiv), and potassium phosphate (K₃PO₄, 1.0 mmol, 212 mg).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.0125 mmol, 2.5 mol%, 2.8 mg) and the ligand (e.g., XPhos, 0.025 mmol, 5 mol%, 11.9 mg).

  • Inerting the Atmosphere: Seal the reaction vessel. Evacuate the vessel under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure the complete removal of oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio, 2.5 mL total volume) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C) and stir vigorously for the required time (2–24 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure product.

Optimization and Troubleshooting: Field-Proven Insights

Even with a robust protocol, optimization is often necessary. The following table addresses common challenges and provides expert recommendations.

IssuePotential Cause(s)Recommended Action(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure). 2. Insufficient temperature. 3. Unsuitable ligand/base combination.1. Ensure rigorous inert atmosphere techniques. Use fresh, high-quality reagents. 2. Increase temperature in 10 °C increments. Consider switching to a higher-boiling solvent or using microwave irradiation.[17] 3. Screen alternative ligands (e.g., SPhos, RuPhos) and bases (e.g., Cs₂CO₃).
Protodeboronation of Boron Reagent The C-B bond is cleaved by a proton source before transmetalation can occur. This is common with electron-rich or certain heteroaryl boronic acids.[13]1. Switch from a boronic acid to a more stable boronate ester (pinacol) or a potassium trifluoroborate.[15] 2. Use rigorously anhydrous conditions and a non-aqueous base if possible. 3. Employing trimethyl borate can sometimes mitigate this issue under anhydrous conditions.[12]
Starting Material Deiodination A competitive side reaction where the iodo group is replaced by hydrogen.This often points to a mismatch in the relative rates of the catalytic cycle. Try a different ligand that favors reductive elimination, such as a bulkier Buchwald-type ligand.[18]
Product is Impure / Difficult to Purify 1. Homocoupling of the boronic acid. 2. Incomplete reaction.1. Ensure the reaction is free of oxygen. Use a slight excess of the pyrazolopyridine starting material if homocoupling is persistent. 2. Allow the reaction to run longer or increase the catalyst loading slightly.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for generating diverse libraries of potentially bioactive molecules. Success hinges on a rational approach to the reaction setup, beginning with the understanding that nitrogen-containing heterocycles are challenging substrates that demand highly active catalyst systems. The use of bulky, electron-rich phosphine ligands in combination with a suitable base like K₃PO₄ provides a powerful and reliable starting point. By following the detailed protocols and applying the troubleshooting insights provided, researchers can confidently leverage this chemistry to accelerate their programs in drug discovery and materials science.

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  • PubChem. (n.d.). 5-Fluoro-3-iodo-1H-pyrazolo(3,4-b)pyridine. Available at: [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

  • National Institutes of Health. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Available at: [Link]

  • National Institutes of Health. (2010). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Available at: [Link]

  • National Institutes of Health. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]

  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]

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Application Notes and Protocols: Sonogashira Coupling for 3-Iodopyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The functionalization of the pyrazolopyridine scaffold is crucial for modulating their pharmacological properties. The Sonogashira cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has become indispensable in organic synthesis for constructing complex molecular architectures.[2]

This document provides a detailed guide to the Sonogashira coupling of 3-iodopyrazolopyridines, a key substrate for introducing alkynyl moieties. These application notes offer insights into the reaction mechanism, optimized conditions, a step-by-step protocol, and troubleshooting advice to enable researchers to successfully employ this valuable transformation.

Reaction Principle and Mechanism

The Sonogashira reaction is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base.[1] This has allowed for its use in the synthesis of complex molecules.[1]

The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.

The Catalytic Cycles

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 3-iodopyrazolopyridine to form a Pd(II) species. This is often the rate-limiting step.[1]

  • Transmetalation: The Pd(II) complex reacts with a copper acetylide, generated in the copper cycle, to form a Pd(II)-alkynyl complex and regenerate the copper catalyst.[1]

  • Reductive Elimination: The Pd(II)-alkynyl complex undergoes reductive elimination to yield the desired 3-alkynylpyrazolopyridine and regenerate the active Pd(0) catalyst.

Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne-copper complex.[3] This increases the acidity of the alkyne's terminal proton.

  • Deprotonation: An amine base deprotonates the alkyne, leading to the formation of a copper acetylide intermediate.[3] This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.

The use of a copper co-catalyst increases the reaction rate and allows for milder reaction conditions compared to copper-free methods.[1] However, the presence of copper can sometimes lead to the undesired homocoupling of the alkyne (Glaser coupling), necessitating the use of an inert atmosphere.[1]

Visualization of the Sonogashira Catalytic Cycle

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX L₂Pd(II)(R)(X) OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Alkyne L₂Pd(II)(R)(C≡CR') Transmetalation->PdII_R_Alkyne ReductiveElimination Reductive Elimination PdII_R_Alkyne->ReductiveElimination ReductiveElimination->Pd0 Product R-C≡CR' ReductiveElimination->Product CuX CuX PiComplex [Cu(C≡CR')] π-Complex CuX->PiComplex Alkyne H-C≡CR' Alkyne->PiComplex Base Base PiComplex->Base CuAcetylide Cu-C≡CR' Base->CuAcetylide CuAcetylide->Transmetalation CuX regenerated

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

Optimized Reaction Conditions for 3-Iodopyrazolopyridines

The successful Sonogashira coupling of 3-iodopyrazolopyridines depends on the careful selection of catalysts, ligands, bases, solvents, and reaction temperature. The reactivity of aryl iodides is generally high, allowing for milder conditions compared to aryl bromides or chlorides.[1][4]

Summary of Recommended Conditions
ComponentRecommendationRationale & Key Considerations
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂PdCl₂(PPh₃)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[1] Catalyst loading is typically in the range of 1-5 mol%.
Copper(I) Co-catalyst Copper(I) iodide (CuI)CuI is the most common and effective co-catalyst for activating the terminal alkyne.[1] Typically used in amounts of 1-5 mol%.
Ligand Triphenylphosphine (PPh₃)PPh₃ is a standard ligand that stabilizes the palladium catalyst. For challenging substrates, more electron-rich and bulky phosphine ligands can enhance reactivity.[3]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)An amine base is required to neutralize the HX formed and to deprotonate the terminal alkyne.[5] Et₃N often serves as both the base and a co-solvent.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN)The choice of solvent can significantly impact the reaction. DMF is often a good choice for less reactive substrates due to its high boiling point and ability to dissolve a wide range of compounds.[2][6]
Temperature Room temperature to 65 °CThe high reactivity of iodides often allows for reactions to proceed at room temperature.[1] Gentle heating (40-65 °C) may be required for less reactive alkynes or to increase the reaction rate.[2][6]
Atmosphere Inert (Nitrogen or Argon)An inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.[1][5]

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of a 3-iodopyrazolopyridine with a terminal alkyne.

Materials and Reagents
  • 3-Iodopyrazolopyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.02-0.05 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Amine base (e.g., Et₃N, 2-3 equiv)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the 3-iodopyrazolopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is a critical step to prevent unwanted side reactions.

  • Solvent and Base Addition: Under the inert atmosphere, add the anhydrous solvent and the amine base via syringe. Stir the mixture at room temperature for 5-10 minutes to allow for the dissolution of the solids.

  • Alkyne Addition: Slowly add the terminal alkyne to the reaction mixture via syringe. A slow addition can help to control any exotherm and minimize side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to the desired temperature (typically 40-65 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine to remove the amine base and any remaining water-soluble impurities.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

General Experimental Workflow Visualization

Workflow start Start setup Reaction Setup: - 3-Iodopyrazolopyridine - PdCl₂(PPh₃)₂ - CuI start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert add_solvents Add Anhydrous Solvent and Amine Base inert->add_solvents add_alkyne Add Terminal Alkyne add_solvents->add_alkyne react Stir at RT or Heat (Monitor by TLC) add_alkyne->react workup Aqueous Work-up: - Dilute - Filter - Wash react->workup purify Purification: - Dry - Concentrate - Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the Sonogashira coupling of 3-iodopyrazolopyridines.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents- Low reaction temperature- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and proper inert atmosphere setup.[2]- Use anhydrous solvents and freshly distilled amine base.[2]- Gradually increase the reaction temperature.
Formation of Homocoupled Alkyne (Glaser Product) - Presence of oxygen- Ensure the reaction is performed under a strict inert atmosphere.[1][2]- Use freshly distilled and degassed solvents.[2]- Consider copper-free Sonogashira conditions if homocoupling is a persistent issue.[1]
Incomplete Reaction - Insufficient reaction time or temperature- Stoichiometry imbalance- Insufficient base- Increase the reaction time or temperature.- Add a slight excess of the terminal alkyne (up to 1.5 equivalents).- Ensure the base is of high quality and used in sufficient quantity (at least 2 equivalents).
Decomposition of Starting Material or Product - High reaction temperature- Prolonged reaction time- Perform the reaction at the lowest effective temperature.- Minimize the reaction time once the starting material is consumed.

Conclusion

The Sonogashira coupling reaction is a highly effective and reliable method for the synthesis of 3-alkynylpyrazolopyridines. The protocols and data presented in these application notes provide a robust foundation for researchers to successfully utilize this powerful transformation in their synthetic endeavors, particularly in the context of drug discovery and development. By understanding the underlying mechanism and carefully controlling the reaction parameters, a wide variety of functionalized pyrazolopyridine derivatives can be accessed efficiently.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Zora, M. et al. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances. [Link]

  • Biffis, A. et al. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Catalysis Science & Technology. [Link]

  • Shafi, S. et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Das, S. et al. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • Nasrollahzadeh, M. et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Wang, X. et al. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]

  • Das, S. et al. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

  • ResearchGate. Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • ACS Publications. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. [Link]

  • NIH. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ResearchGate. Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. [Link]

  • ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]

  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

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  • PubMed. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of biologically active molecules and approved drugs.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for the formation of C(sp²)–N bonds.[3][4] This reaction has revolutionized the synthesis of arylamines, largely supplanting harsher, more traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[4][5]

The pyrazolo[3,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition.[6][7] The ability to selectively introduce amine functionalities onto this scaffold through reactions like the Buchwald-Hartwig amination is a critical tool for drug development professionals in generating libraries of novel compounds for biological screening.[2]

This application note provides a detailed guide for researchers on performing the Buchwald-Hartwig amination with 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine, a valuable building block in drug discovery. We will delve into a robust, field-proven protocol, explain the rationale behind the selection of reagents and conditions, and provide a mechanistic overview to empower scientists to troubleshoot and adapt this methodology.

Reaction Overview & Key Considerations

The target transformation is the coupling of an amine with this compound. The iodo-substituent at the 3-position is the reactive site for the palladium-catalyzed amination. The general reactivity order for aryl halides in this reaction is typically I > Br > Cl.[8] While aryl iodides are highly reactive, their use can sometimes present challenges due to the potential for the generated iodide to inhibit the catalyst.[9] However, with the appropriate choice of ligands and conditions, these challenges can be readily overcome.[10][11]

The choice of palladium source, ligand, base, and solvent are all critical parameters that must be carefully considered to achieve a successful and high-yielding reaction. The ligand, in particular, plays a crucial role in promoting the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[12]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Reaction Setup Workflow

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Oven-dry glassware prep2 Inert atmosphere (N2/Ar) prep1->prep2 reagent1 Add Pd(OAc)2 & Xantphos to flask prep2->reagent1 reagent2 Add NaOtBu (or Cs2CO3) reagent1->reagent2 reagent3 Add this compound reagent2->reagent3 reagent4 Add anhydrous solvent (Toluene/Dioxane) reagent3->reagent4 reagent5 Add amine reagent4->reagent5 reaction1 Heat to 80-110 °C reagent5->reaction1 reaction2 Monitor by TLC/LC-MS workup1 Cool to room temperature reaction2->workup1 workup2 Quench reaction workup1->workup2 workup3 Extraction workup2->workup3 workup4 Purification (e.g., column chromatography) workup3->workup4

Caption: General workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Inert Atmosphere: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equivalents). The flask is then evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Substrate and Solvent: Under the inert atmosphere, add the this compound (1.0 equivalent) and anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Amine Addition: Finally, add the amine (1.2 equivalents) via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred vigorously. The progress of the reaction should be monitored by an appropriate analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford the desired N-arylated product.

Table of Reaction Parameters and Rationale

ComponentRecommended Reagents/ConditionsRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common Pd(II) and Pd(0) precursors that are readily reduced in situ to the active Pd(0) catalyst. Using a pre-formed catalyst complex can also be an option.[13]
Ligand Xantphos, Josiphos, Buchwald-type biaryl phosphinesElectron-rich and sterically bulky phosphine ligands are essential.[12] They promote the formation of a monoligated Pd(0) complex, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step.[12] Xantphos is a good starting point due to its wide bite angle, which can be beneficial for challenging couplings.
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[14] NaOtBu is a common choice, but for base-sensitive substrates, a milder inorganic base like Cs₂CO₃ can be effective, particularly with aryl iodides.[10][11]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, non-protic solvents are necessary. Toluene and dioxane are frequently used due to their ability to dissolve the reagents and their suitable boiling points for the reaction temperatures often required.[13]
Temperature 80-110 °CThe reaction temperature is a critical parameter that often needs to be optimized. Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or substrates.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) couple.[8] Understanding this mechanism is key to rationalizing the choice of reagents and for troubleshooting.

G Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)-Ar     |    X OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amide L-Pd(II)-Ar     |    NR'R'' AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim Product Ar-NR'R'' RedElim->Product Product->Pd0 Catalyst Regeneration ArylHalide Ar-X ArylHalide->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II) intermediate.[8]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: This is often the rate-determining step. The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[12]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl and N-heteroaryl amines. The protocol and insights provided herein offer a robust starting point for the successful amination of this compound. By understanding the interplay between the catalyst, ligand, base, and reaction conditions, researchers can effectively leverage this powerful transformation in the pursuit of novel therapeutics and other advanced materials.

References

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • The Buchwald–Hartwig Amination After 25 Years.
  • Palladium-Catalyzed Aminocarbonylation of (Hetero)aryl Iodides with α-Amino Acid Esters as Nucleophiles.PubMed.
  • Buchwald–Hartwig reaction: an upd
  • Palladium‐Catalyzed Aminocarbonylation of Heteroaryl Iodides | Request PDF.
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  • Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
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  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?WuXi AppTec.
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  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.RSC Publishing.
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  • Buchwald-Hartwig Coupling: Mechanism & Examples.NROChemistry.
  • Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
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  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
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  • 5-Fluoro-3-iodo-1H-pyrazolo(3,4-b)pyridine | C6H3FIN3 | CID 66614055.PubChem.
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.RSC Publishing.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • 1H-Pyrazolo[3,4-b]pyridine, 5-fluoro-3-iodo-.Sandoo Pharmaceuticals and Chemicals Co.,Ltd.

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detailed synthesis protocol for Vericiguat intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of a Key Vericiguat Intermediate: 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Authored by a Senior Application Scientist

This application note provides a detailed, research-grade protocol for the synthesis of 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a pivotal intermediate in the manufacture of Vericiguat.[1] Vericiguat is a first-in-class oral soluble guanylate cyclase (sGC) stimulator, approved for treating symptomatic chronic heart failure.[2][3] Its mechanism involves direct stimulation of sGC, enhancing the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which leads to vasodilation and is crucial for cardiovascular regulation.

The synthetic route detailed herein is designed for scalability and safety, avoiding hazardous reagents like diazotization agents used in earlier synthetic routes.[1] This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and practical insights for successful execution.

Strategic Overview of the Synthesis

The synthesis is structured around the construction of the core pyrazolo[3,4-b]pyridine ring system, followed by functional group manipulations to arrive at the target carbonitrile intermediate. The overall workflow is designed to be efficient and robust.

Vericiguat_Intermediate_Synthesis_Workflow cluster_0 PART 1: Synthesis of Pyrazolo[3,4-b]pyridin-3-ol Core cluster_1 PART 2: Conversion to Carbonitrile cluster_2 Key Reagent Synthesis A 2-Chloro-5-fluoronicotinic Acid B Methyl 2-chloro-5-fluoronicotinate A->B Esterification C 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol B->C Hydrazinolysis & Cyclization D 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol C->D N-Benzylation E 5-Fluoro-1-(2-fluorobenzyl)-3-bromo-1H-pyrazolo[3,4-b]pyridine D->E Bromination F 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (Target Intermediate) E->F Pd-catalyzed Cyanation G 2-Fluorobenzyl Chloride H (2-Fluorobenzyl)hydrazine G->H Hydrazinolysis H->D Used in N-Benzylation

Caption: Overall workflow for the synthesis of the target intermediate.

Part 1: Synthesis of Key Starting Material: (2-Fluorobenzyl)hydrazine

(2-Fluorobenzyl)hydrazine is a critical building block for introducing the N-benzyl group onto the pyrazole ring. While commercially available, an in-house synthesis may be required for large-scale campaigns. The protocol involves the nucleophilic substitution of a 2-fluorobenzyl halide with hydrazine.

Protocol 1: Synthesis of (2-Fluorobenzyl)hydrazine

This protocol is adapted from established methods for benzylhydrazine synthesis.[4][5][6]

Causality and Experimental Choices:

  • Reagents: 2-Fluorobenzyl chloride is chosen as the starting material due to its commercial availability and reactivity. Hydrazine hydrate is used in a large excess. This serves two purposes: it acts as the nucleophile and as the base to neutralize the HCl formed during the reaction, thus driving the reaction to completion and minimizing the formation of the double-alkylation byproduct.

  • Reaction Conditions: The reaction is initiated at a low temperature (0-5°C) to control the initial exotherm from the reaction between the alkyl halide and the highly nucleophilic hydrazine. The temperature is then raised to allow the reaction to proceed to completion within a reasonable timeframe.[6]

  • Work-up and Purification: An extractive work-up with an organic solvent like dichloromethane is used to separate the product from the excess hydrazine hydrate and salts. The product is then precipitated as its hydrochloride salt by adding an HCl solution, which provides a stable, crystalline solid that is easier to handle and purify than the free base.[6] Recrystallization from a suitable solvent like isopropanol affords the final product in high purity.

Step-by-Step Methodology:

  • Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add water (5 parts, e.g., 500 mL) and hydrazine hydrate (3 parts, e.g., 301.5 g).[6] Cool the solution to 0-5°C using a circulating chiller.

  • Addition of Alkyl Halide: Slowly add 2-fluorobenzyl chloride (1 part, e.g., 100 g) to the cooled hydrazine solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to 25-30°C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Extraction: Add dichloromethane (DCM, 5 parts, e.g., 500 mL) to the reaction mixture and stir for 20 minutes. Separate the organic layer. Extract the aqueous layer again with DCM (2 x 2 parts).

  • Salt Formation: Combine the organic layers. Slowly add a solution of HCl in ethyl acetate until the pH of the mixture is acidic (pH 1-2). Stir the mixture for 4 hours at 25-30°C to allow for complete precipitation of the hydrochloride salt.[6]

  • Purification: Filter the precipitated solid and wash it with DCM. To the wet solid, add isopropanol (6 parts, e.g., 600 mL) and heat the slurry to 60-65°C for 45 minutes.[6] Cool the mixture to 25-30°C and stir for 3 hours. Filter the purified solid, wash with cold isopropanol, and dry under vacuum to yield (2-fluorobenzyl)hydrazine hydrochloride as a white crystalline solid.

ReagentMolar Mass ( g/mol )Quantity (Example)Molar Eq.
2-Fluorobenzyl Chloride144.57100 g1.0
Hydrazine Hydrate (~98%)50.06301.5 g~8.6
Dichloromethane84.93As needed-
HCl in Ethyl Acetate-As needed-
Isopropanol60.1As needed-
Expected Yield: ~80-90%

Part 2: Synthesis of the Pyrazolo[3,4-b]pyridine Core

This section details a novel and efficient route to the core heterocyclic structure, starting from the commercially available 2-chloro-5-fluoronicotinic acid.[1]

Protocol 2: Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol

Protocol_2_Workflow A 2-Chloro-5-fluoronicotinic acid B Methyl 2-chloro-5-fluoronicotinate A->B SOCl₂ MeOH C 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol B->C 1. N₂H₄·H₂O 2. Reflux (Intramolecular Nucleophilic Substitution) D 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol C->D (2-Fluorobenzyl)hydrazine Base, Solvent

Caption: Reaction sequence for the synthesis of the pyrazolopyridinol core.

Step 2a: Esterification to Methyl 2-chloro-5-fluoronicotinate

  • Reaction Setup: Suspend 2-chloro-5-fluoronicotinic acid (1.0 eq) in methanol (MeOH, 10 vol). Cool the suspension to 0-5°C.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise, maintaining the temperature below 10°C.

  • Reaction: After addition, warm the mixture to reflux (approx. 65°C) and maintain for 3-5 hours until TLC/HPLC analysis confirms the completion of the reaction.

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove excess MeOH and SOCl₂. The resulting crude methyl 2-chloro-5-fluoronicotinate is typically used directly in the next step without further purification.[1] The yield is considered theoretical.[1]

Step 2b: One-Pot Hydrazinolysis and Cyclization to 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol

  • Causality: This one-pot reaction is highly efficient. Hydrazine first displaces the chloro group at the 2-position of the pyridine ring via nucleophilic aromatic substitution. The resulting hydrazinyl intermediate then undergoes an intramolecular nucleophilic attack of the second nitrogen atom onto the ester carbonyl group, followed by elimination of methanol, to form the stable pyrazolone ring.[1] The choice of a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) is crucial for driving the intramolecular cyclization, which requires elevated temperatures.[1]

  • Reaction Setup: Dissolve the crude methyl 2-chloro-5-fluoronicotinate (1.0 eq) in a suitable solvent such as NMP (5 vol).

  • Hydrazinolysis: Add hydrazine hydrate (1.2 eq) dropwise at room temperature. Stir the mixture for 2-3 hours at this temperature to complete the initial substitution.

  • Cyclization: Heat the reaction mixture to reflux (approx. 120-130°C in a solvent like EtOH or higher in NMP) and maintain for 24-48 hours.[1] Monitor the disappearance of the hydrazinyl intermediate by HPLC.

  • Isolation: Cool the mixture to room temperature. Add water to precipitate the product. Filter the solid, wash thoroughly with water and then a small amount of cold ethanol. Dry the solid under vacuum to obtain 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol.

Step 2c: N-Benzylation to 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol

  • Causality: This is a standard N-alkylation reaction. A base is required to deprotonate the pyrazole nitrogen, making it nucleophilic. Potassium carbonate is a suitable, cost-effective base. DMF is an excellent polar aprotic solvent for this type of S_N2 reaction, as it effectively solvates the potassium cation, leaving the carbonate anion more reactive.

  • Reaction Setup: Suspend 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in dimethylformamide (DMF, 10 vol).

  • Reagent Addition: Add 2-fluorobenzyl bromide (or chloride, 1.2 eq) to the suspension.

  • Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction by HPLC.

  • Isolation: After completion, cool the reaction mixture and pour it into ice water. The product will precipitate. Filter the solid, wash extensively with water to remove DMF and salts, and dry under vacuum. The crude product can be purified by recrystallization from a solvent system like ethanol/water.

StepKey ReagentsSolventTemp.TimeTypical Yield
2aSOCl₂MeOHReflux3-5 h~99% (crude)
2bN₂H₄·H₂ONMP/EtOHReflux24-48 h~70-80%
2c2-Fluorobenzyl bromide, K₂CO₃DMF60-70°C4-6 h~85-95%

Part 3: Conversion to the Target Carbonitrile Intermediate

The pyrazolopyridinol is a versatile intermediate. This section describes its conversion to the 3-carbonitrile, a key precursor for the final steps of Vericiguat synthesis.[1]

Protocol 3: Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Step 3a: Bromination of the 3-Hydroxy Group

  • Reaction Setup: To a flask charged with 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol (1.0 eq), add acetonitrile (5 vol) followed by slow addition of phosphoryl bromide (POBr₃, 1.5 eq) at 0-5°C.

  • Reaction: Warm the mixture to reflux (approx. 80°C) and maintain for 8-12 hours.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it onto ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to give the crude 3-bromo intermediate, which can be purified by column chromatography.

Step 3b: Palladium-Catalyzed Cyanation

  • Trustworthiness & Safety: This step is critical. Traditional cyanation methods often use toxic cyanide salts like KCN or NaCN. The use of potassium hexacyanoferrate(II) (K₄Fe(CN)₆) is a significant improvement in terms of safety, as the cyanide ions are strongly coordinated to the iron center and are released slowly into the reaction medium.[1] The choice of a palladium catalyst with a bulky phosphine ligand (like tBuXPhos) is essential for achieving high efficiency in this type of cross-coupling reaction.[1]

  • Reaction Setup: In a reaction vessel, combine the 3-bromo intermediate (1.0 eq), potassium hexacyanoferrate(II) (K₄Fe(CN)₆, 0.5 eq), tBuXPhos Pd G3 catalyst (0.01 eq), and tBuXPhos ligand (0.02 eq).

  • Solvent and Degassing: Add a mixture of dioxane and water (e.g., 9:1 v/v). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 20-30 minutes.

  • Reaction: Heat the reaction mixture to 100-110°C under a nitrogen atmosphere for 12-24 hours. Monitor for completion by HPLC.

  • Isolation and Purification: Cool the mixture, filter through a pad of celite to remove the catalyst. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography or recrystallization to afford the final target intermediate, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile.[1]

Overall Yield: The overall yield for this 5-step synthesis from 2-chloro-5-fluoronicotinic acid is reported to be approximately 48.3%.[1]

References

  • Heart Failure Treatment for New Drug - Vericiguat: An Overview. (2023).
  • A Systemic Review on Synthesis of Vericiguat & It's Pharmacological Action. (2023). International Journal of Novel Research and Development, 8(10).
  • CN104086545A - Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride. (2014). Google Patents.
  • EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine. (1996). Google Patents.
  • EP0723953B1 - Process for the preparation of 2-fluorophenylhydrazine. (1998). Google Patents.
  • A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. (2023). Organic Process Research & Development, 27(4), 734–740. Retrieved from [Link]

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. Journal of Medicinal Chemistry, 60(12), 5146–5161. Retrieved from [Link]

  • WO2013086935A1 - Method for synthesizing 1-(2-fluorobenzyl)-1h-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride. (2013). Google Patents.
  • Development of vericiguat: The first soluble guanylate cyclase (sGC) stimulator launched for heart failure with reduced ejection fraction (HFrEF). (2022). Biomedicine & Pharmacotherapy, 149, 112894. Retrieved from [Link]

  • The Role of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride in Riociguat Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science. (2023). Clinical and Translational Science. Retrieved from [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine. The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold frequently found in pharmaceuticals and biologically active compounds, acting as an inhibitor for various kinases and other cellular targets.[1][2] The strategic placement of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the iodine at the 3-position serves as a versatile handle for introducing molecular diversity through cross-coupling reactions. This document details the mechanistic underpinnings of key palladium-catalyzed reactions—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—and offers field-proven, step-by-step protocols tailored for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine framework is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] Its structural resemblance to purine allows it to function as a potent hinge-binding motif in numerous kinase inhibitors, such as those targeting Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1).[4][5]

The subject of this guide, this compound, is a highly valuable intermediate for library synthesis. The C3-iodo group provides a reactive site for palladium-catalyzed reactions, which have become indispensable tools for C-C and C-N bond formation due to their mild reaction conditions and broad functional group tolerance—a contribution recognized with the 2010 Nobel Prize in Chemistry.[6][7] This guide serves to equip scientists with the foundational knowledge and practical protocols to effectively leverage this building block in drug discovery programs.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations is a catalytic cycle involving a palladium center, which typically shuttles between the Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The cycle universally involves three fundamental steps:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl iodide (R-X) to a low-ligated, electron-rich Pd(0) complex. This step forms a square planar Pd(II) intermediate, breaking the carbon-iodine bond.[7] The rate of this step is highly dependent on the ligand's electronic and steric properties.

  • Transmetalation / Ligand Exchange:

    • In C-C coupling reactions like the Suzuki or Sonogashira, a second organic fragment is transferred to the palladium center from an organometallic reagent (e.g., an organoboron or organocopper species) in a step called transmetalation.[6][8]

    • In C-N coupling reactions like the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) complex, and a base facilitates deprotonation to form a palladium-amido complex.[9][10]

  • Reductive Elimination: This is the final, product-forming step. The two organic fragments coupled to the Pd(II) center are eliminated to form the new C-C or C-N bond, regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Palladium_Catalytic_Cycle cluster_main General Palladium Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)L_n-R¹ PdII_RX->PdII_R_R1 Transmetalation (R¹-M) or Ligand Exchange (R¹-H) PdII_R_R1->Pd0   Product R-R¹ PdII_R_R1->Product Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Synthesis of the Starting Material: this compound

While commercially available, understanding the synthesis of the title compound is valuable. The most direct method involves the regioselective iodination of the parent heterocycle, 5-fluoro-1H-pyrazolo[3,4-b]pyridine. The C3 position of the pyrazole ring is susceptible to electrophilic substitution after deprotonation.

Protocol 1: Iodination of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

  • Reagent Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-fluoro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add crushed potassium hydroxide (KOH, 2.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the resulting suspension for 20 minutes at 0 °C.

  • Iodination: Add a solution of iodine (I₂, 1.2 eq) in DMF dropwise to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.[11]

Application Protocols for Cross-Coupling Reactions

The following sections provide optimized starting protocols for the most common and impactful cross-coupling reactions. Researchers should note that reaction conditions may require further optimization based on the specific coupling partner used.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl or vinyl-aryl bonds by coupling the iodo-heterocycle with an organoboron reagent (boronic acid or boronic ester).[12]

Key Considerations:

  • Catalyst/Ligand: Pd(dppf)Cl₂ is a reliable choice for heteroaryl couplings. For challenging substrates, more advanced catalysts like XPhos Pd G2/G3 may offer improved yields.[13][14]

  • Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically used to activate the boronic acid for transmetalation.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is standard, as water can aid in the dissolution of the base and facilitate the catalytic cycle.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to achieve ~0.1 M concentration of the limiting reagent).[15]

  • Heating: Heat the reaction mixture to 80-100 °C for 2-12 hours. For microwave-assisted reactions, heating at 100-140 °C for 15-40 minutes is a good starting point.[14][15]

  • Workup & Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic extracts. Wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Couplings of Iodo-Heterocycles

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Ref.
Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O10012[15]
4-Methoxyphenylboronic acidXPhosPdG2 (2.5%)K₂CO₃Dioxane110 (MW)0.7[13][14]
Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃DME/H₂O856[12]
Buchwald-Hartwig Amination: For C-N Bond Formation

This reaction is one of the most powerful methods for constructing aryl-amine bonds and is essential for synthesizing many pharmaceutical agents.[9][16]

Key Considerations:

  • Catalyst/Ligand: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands developed by Stephen Buchwald (e.g., XPhos, SPhos, RuPhos) are highly effective as they promote both oxidative addition and reductive elimination.[17]

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4-5 mol%) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq), the desired primary or secondary amine (1.1-1.3 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent & Heating: Add anhydrous, degassed toluene or dioxane (~0.1 M). Seal the vessel and heat to 90-110 °C for 4-24 hours until starting material is consumed (monitor by LC-MS).

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Filter the mixture through a pad of Celite to remove palladium black. Separate the organic layer, wash with brine, dry, and concentrate. Purify the crude material via flash chromatography.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Sonogashira Coupling: For C-C(sp) Bond Formation

The Sonogashira reaction couples the aryl iodide with a terminal alkyne, providing access to elaborated scaffolds with linear rigidity. It uniquely uses a dual catalyst system of palladium and copper(I).[10]

Key Considerations:

  • Catalyst System: A Pd(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is used with a copper(I) co-catalyst (e.g., CuI).

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used, which also often serves as the solvent.

  • Atmosphere: Reactions must be run under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Protocol 4: General Procedure for Sonogashira Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq) and the terminal alkyne (1.2 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%) and copper(I) iodide (CuI, 4-6 mol%).

  • Solvent and Base: Add anhydrous triethylamine (TEA) or a mixture of THF/TEA. Purge the solution with a stream of argon for 15 minutes.

  • Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) for 2-16 hours.

  • Workup & Purification: Once complete, concentrate the reaction mixture under vacuum. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer, concentrate, and purify by flash chromatography.[18][19]

Concluding Remarks and Expert Insights

The palladium-catalyzed functionalization of this compound is a powerful and versatile strategy in modern drug discovery. The protocols provided herein serve as robust starting points for chemical exploration.

A Senior Scientist's Perspective:

  • Ligand is Key: For difficult couplings, particularly in Buchwald-Hartwig aminations, screening a panel of biarylphosphine ligands is often the most effective optimization strategy.

  • Beware of Dehalogenation: A common side reaction is the reduction of the C-I bond to a C-H bond. This can often be suppressed by using milder bases, lower temperatures, or ensuring a truly inert atmosphere.[13]

  • Purity of Reagents: The success of these reactions is highly sensitive to the purity of reagents and solvents. Use of anhydrous, degassed solvents and fresh, high-purity reagents is critical to achieving reproducible, high-yielding results.

  • Catalyst Loading: While initial protocols may use 3-5 mol% catalyst, for process development, minimizing catalyst loading is crucial. Catalyst loads can often be reduced to <1 mol% with careful optimization of ligand, base, and temperature.[20][21]

By applying the principles and protocols outlined in this guide, researchers can efficiently generate diverse libraries of novel pyrazolo[3,4-b]pyridine derivatives, accelerating the journey toward new therapeutic agents.

References

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.).
  • Cross-coupling reaction. (n.d.). Wikipedia.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed Central.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (n.d.). MDPI.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). Royal Society of Chemistry.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). R Discovery.
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine. (n.d.). PubMed Central.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. (n.d.).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
  • Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. (n.d.). BenchChem.
  • Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (n.d.). BenchChem.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PubMed Central.

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Application Notes and Protocols for the Purification of 5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine, a key intermediate in contemporary drug discovery and development.[1][2] As a substituted pyrazolopyridine, this compound is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. This guide details robust, field-proven protocols for purification via flash column chromatography and recrystallization, as well as methods for purity assessment by High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction and Mechanistic Considerations

This compound is a halogenated heterocyclic compound whose synthetic utility is largely derived from its two distinct halogen atoms. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions.[1][2]

The purification of this compound is often necessitated after its synthesis, which typically involves the electrophilic iodination of 5-fluoro-1H-pyrazolo[3,4-b]pyridine. A common and efficient reagent for this transformation is N-iodosuccinimide (NIS).[3] Understanding the reaction mechanism and potential side reactions is paramount for devising an effective purification strategy.

Anticipated Impurities from Synthesis

A typical synthesis involves the reaction of 5-fluoro-1H-pyrazolo[3,4-b]pyridine with NIS in a suitable solvent. The primary impurities to consider during purification are:

  • Unreacted Starting Material: 5-fluoro-1H-pyrazolo[3,4-b]pyridine.

  • Reaction Byproduct: Succinimide, which is water-soluble and typically removed during aqueous workup.

  • Over-iodinated Species: Although the 3-position is electronically favored for iodination, minor amounts of di-iodinated products may form under forcing conditions.

  • Residual Iodine: If elemental iodine is used or formed, it will need to be quenched.

  • Solvent and Reagents: Residual solvents (e.g., DMF, acetonitrile) and any acid catalysts used.[3]

The significant polarity difference between the starting material, the desired product, and the non-polar succinimide byproduct forms the basis for successful chromatographic separation.

Purification Workflow Overview

The following diagram illustrates the decision-making process and workflow for the purification of the crude reaction product.

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Analysis & Polishing Workup Aqueous Workup (e.g., Na2S2O3 wash, extraction) Crude Crude Product (Solid or Oil) Workup->Crude TLC TLC Analysis (Hexane/EtOAc) Crude->TLC Decision Purity & Yield Assessment TLC->Decision Column Flash Column Chromatography HPLC_Analysis Purity Check by Analytical HPLC Column->HPLC_Analysis Recrystal Recrystallization Recrystal->HPLC_Analysis Decision->Column  Complex mixture or oily product Decision->Recrystal  Crude solid >85% pure Prep_HPLC Preparative HPLC (If necessary) HPLC_Analysis->Prep_HPLC  Purity <98% Final_Product Pure 5-Fluoro-3-iodo- 1H-pyrazolo[3,4-B]pyridine HPLC_Analysis->Final_Product  Purity >98% Prep_HPLC->Final_Product

Caption: Purification workflow for this compound.

Experimental Protocols

Safety Precaution: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for purifying crude products that are oily or contain multiple impurities with different polarities. The key to a successful separation is the selection of an appropriate solvent system, which should be determined by Thin-Layer Chromatography (TLC) beforehand.

3.1.1. Materials and Equipment

  • Crude this compound

  • Silica gel (Silica 60, 230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

3.1.2. Step-by-Step Methodology

  • TLC Analysis:

    • Dissolve a small amount of the crude product in DCM or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.

    • Rationale: The goal is to find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.3.[4] This Rf value typically provides the best separation from impurities.

    • Visualize the spots under a UV lamp. The less polar starting material will have a higher Rf than the more polar iodinated product.

  • Column Packing:

    • Select a column with a diameter appropriate for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).

    • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to obtain a free-flowing powder.[4]

    • Carefully add the sample to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined by TLC. A gradient elution is often most effective.

    • Start with a low polarity mobile phase (e.g., 10% EtOAc/Hexanes) to elute non-polar impurities.

    • Gradually increase the polarity (e.g., to 20%, 30%, 40% EtOAc/Hexanes) to elute the product.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard polarity, good resolution for a wide range of compounds.
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)Provides good separation of the product from the less polar starting material and more polar baseline impurities.
TLC Rf Target ~0.3Optimal for achieving good separation on the column.[4]
Loading Method Dry loading on silicaPrevents band broadening and improves resolution, especially for larger scales.
Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for purifying crude products that are already in a solid form and have a relatively high initial purity (>85%). It relies on the difference in solubility of the compound and its impurities in a given solvent system at different temperatures. A procedure for a closely related analog, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, has been successfully performed using a dichloromethane/hexane solvent system.[5]

3.2.1. Materials and Equipment

  • Crude solid this compound

  • Solvents: Dichloromethane (DCM), Hexanes (or Heptane)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

3.2.2. Step-by-Step Methodology

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a minimal amount of DCM to dissolve the solid at room temperature.

    • Slowly add hexanes (the anti-solvent) until the solution becomes cloudy, indicating the point of insolubility.

    • Gently warm the mixture until it becomes clear again. This confirms that a DCM/hexane system is suitable.

  • Dissolution:

    • Place the bulk of the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot DCM required to fully dissolve the solid.

    • Rationale: Using the minimum amount of solvent is crucial for maximizing the recovery of the purified product.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, slowly add hexanes until persistent cloudiness is observed.

    • Allow the flask to stand undisturbed. If crystals do not form, gently scratch the inside of the flask with a glass rod to create nucleation sites.

    • For maximum yield, cool the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Purity Assessment by HPLC

After purification, it is essential to determine the purity of the final product. Reversed-phase HPLC is the standard method for this analysis.

Analytical HPLC Protocol
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 5 µL
Sample Prep Dissolve ~1 mg of product in 1 mL of Acetonitrile

Rationale: A C18 column is a versatile stationary phase for separating small molecules of intermediate polarity.[6] Acetonitrile and water are common mobile phases, and the addition of formic acid improves peak shape for nitrogen-containing heterocyclic compounds by suppressing the ionization of free silanol groups on the silica support.

Preparative HPLC

If the purity after chromatography or recrystallization is insufficient for the intended application, a final polishing step using preparative HPLC may be necessary. The conditions can be scaled up from the analytical method, using a larger diameter column and a higher flow rate.

Characterization of Purified Product

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Appearance: Yellow powder.[1]

  • Molecular Formula: C6H3FIN3[1]

  • Molecular Weight: 263.01 g/mol [1]

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the pyrazolopyridine ring system. Based on the closely related 3-Iodo-1H-pyrazolo[3,4-b]pyridine, characteristic signals would be expected in the 7.0-9.0 ppm range.[5]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]+ at m/z 264.

Conclusion

The purification of this compound is a critical step in its utilization as a synthetic intermediate. By understanding the nature of potential impurities and applying systematic purification strategies such as flash column chromatography and recrystallization, researchers can obtain this valuable compound with high purity. The protocols outlined in this application note provide a robust framework for achieving this goal, ensuring the quality and reliability of materials used in drug discovery and development.

References

  • Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o650. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Ye, M. et al. (2009). Synthesis and biological evaluation of 3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4064-4068. (Note: While this reference is cited in the PMC article for the synthesis, the direct link to the article is not provided in the search results. The synthesis and purification details are taken from the linked PMC article.) [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66614055, 5-Fluoro-3-iodo-1H-pyrazolo(3,4-b)pyridine. PubChem. Retrieved from [Link]

  • Sharma, V., Srivastava, P., Bhardwaj, S. K., & Agarwal, D. D. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Processing and Synthesis, 7(5), 477-482. [Link]

  • Wiczling, P., & Grześkowiak, E. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Current Pharmaceutical Analysis, 12(4), 286-302. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

  • Racys, D. T., Sharif, S. A. I., Pimlott, S. L., & Sutherland, A. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 81(3), 772–780. [Link]

Sources

Application Notes and Protocols for the Synthesis and In-Process Monitoring of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed technical overview and practical, step-by-step protocols for the synthesis of pyrazolopyridines, with a specific focus on in-process reaction monitoring using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Pyrazolopyridines are a privileged scaffold in medicinal chemistry and drug development, making robust and reliable synthetic and analytical methods paramount. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into reaction optimization, impurity profiling, and confirmation of product formation. The protocols are designed to be self-validating, explaining the causality behind experimental choices to ensure both scientific integrity and successful implementation.

Introduction: The Significance of Pyrazolopyridines and Reaction Monitoring

Pyrazolopyridines are fused heterocyclic systems that are isosteres of purines, granting them the ability to interact with a wide array of biological targets. This has led to their investigation and successful development as therapeutic agents with diverse pharmacological activities, including anxiolytic, anti-inflammatory, anti-cancer, and antiviral properties.[1] The precise substitution pattern on the pyrazolopyridine core is critical for its biological activity, necessitating synthetic methods that are both efficient and highly controlled.

The most prevalent and versatile synthetic strategies for constructing the pyrazolopyridine skeleton involve the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[2][3] While seemingly straightforward, these reactions can present challenges such as the formation of regioisomers, incomplete conversion, and the generation of side products.[2] Therefore, real-time, in-process monitoring is not merely a quality control step but an integral part of synthetic methodology development.

Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and visually intuitive method for qualitatively tracking the progress of a reaction. It allows for the simultaneous assessment of the consumption of starting materials and the formation of the product.[4] For more detailed, quantitative analysis and unambiguous identification of components, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. LC-MS provides high-resolution separation of reactants, intermediates, products, and byproducts, coupled with mass data that confirms their identity.[5][6]

This guide will focus on a representative synthesis of a pyrazolopyridine to illustrate the practical application of TLC and LC-MS for reaction monitoring.

A Representative Synthesis: Condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with Acetylacetone

A common and illustrative example of pyrazolopyridine synthesis is the reaction between 3-methyl-1-phenyl-1H-pyrazol-5-amine and acetylacetone (a 1,3-dicarbonyl compound) to yield 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. This reaction is typically acid-catalyzed and proceeds through a series of intermediates.[2]

Reaction Scheme:

  • Starting Material 1 (SM1): 3-methyl-1-phenyl-1H-pyrazol-5-amine

  • Starting Material 2 (SM2): Acetylacetone

  • Product (P): 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

  • Solvent: Acetic Acid (AcOH)

  • Conditions: Reflux

The mechanism involves the initial formation of an enamine intermediate from the reaction of the aminopyrazole with one of the carbonyl groups of acetylacetone. This is followed by cyclization and subsequent dehydration to form the aromatic pyrazolopyridine ring system. An important intermediate to monitor is the dihydropyridine species, which can sometimes be isolated and requires oxidation (often by air) to furnish the final aromatic product.[2]

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for the real-time monitoring of this synthesis. Its effectiveness hinges on the differential polarity of the starting materials, intermediates, and the final product, which allows for their separation on a polar stationary phase (silica gel).

The "Why": Causality in TLC Method Development
  • Stationary Phase: Silica gel is the standard choice due to its polarity, which effectively retains the more polar starting material (aminopyrazole) while allowing the less polar product to travel further up the plate.

  • Mobile Phase Selection: The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The ratio is adjusted to achieve a target Rf (retention factor) for the product of approximately 0.3-0.5, which generally provides the best resolution from other spots.[7] For basic compounds like pyrazolopyridines that may streak, adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase can significantly improve spot shape by neutralizing acidic silanol groups on the silica surface.[7]

  • Visualization: Pyrazolopyridines and their precursors are often UV-active due to their aromatic nature.[8][9] Therefore, visualization under a UV lamp (254 nm) is the primary, non-destructive method.[10] Staining with potassium permanganate can also be effective, as it reacts with oxidizable functional groups and can help visualize non-UV active intermediates or byproducts.[11]

Step-by-Step TLC Monitoring Protocol
  • Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

  • Spotting:

    • Lane 1 (SM1): Spot a dilute solution of 3-methyl-1-phenyl-1H-pyrazol-5-amine.

    • Lane 2 (Co-spot): Spot the SM1 solution, and then carefully spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture lane.[7]

    • Lane 3 (Reaction Mixture): At timed intervals (e.g., t=0, 1h, 2h, etc.), take a small aliquot of the reaction mixture, dilute it with a volatile solvent (e.g., ethyl acetate), and spot it on the plate.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization and Interpretation:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the plate under a UV lamp (254 nm) and circle the visible spots.

    • The reaction is considered complete when the spot corresponding to the starting material (SM1) in the reaction mixture lane has completely disappeared, and a new, distinct spot for the product has appeared and its intensity is no longer increasing.

Expected TLC Results and Data Presentation

The progress of the reaction can be qualitatively assessed by observing the changes in the TLC plate over time.

CompoundExpected Rf Value (7:3 Hexane:Ethyl Acetate)PolarityTLC Spot Characteristics
SM1: 3-methyl-1-phenyl-1H-pyrazol-5-amine~0.2HighUV active, may streak without base modifier
Intermediate (Enamine/Dihydropyridine) ~0.3-0.4MediumUV active, transient
Product (P): 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine~0.5LowStrongly UV active

Note: Rf values are approximate and can vary based on specific conditions.

Reaction Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a more detailed and quantitative picture of the reaction progress, confirming the molecular weights of the species present in the mixture.

The "Why": Causality in LC-MS Method Development
  • Chromatography Mode: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode for this type of analysis. A C18 column is a robust choice for separating the relatively non-polar product from the more polar starting materials. For very polar N-heterocycles that show poor retention on C18 columns, a mixed-mode column (combining reversed-phase and ion-exchange characteristics) can be beneficial.[12][13]

  • Mobile Phase: A gradient elution using water and acetonitrile or methanol is standard. The addition of a modifier like formic acid (0.1%) to the mobile phase is crucial. It serves two purposes: it protonates the basic nitrogen atoms of the pyrazolopyridine and aminopyrazole, leading to better peak shapes and retention on the reversed-phase column, and it facilitates efficient ionization in the mass spectrometer source.[14][15]

  • Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for analyzing nitrogen-containing heterocycles.[16] The acidic mobile phase promotes the formation of protonated molecules [M+H]+, which are readily detected by the mass spectrometer.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides accurate mass information, allowing for the confirmation of elemental compositions. Tandem mass spectrometry (MS/MS) can be used to fragment the ions and provide structural information, which is particularly useful for distinguishing between isomers.

Step-by-Step LC-MS Monitoring Protocol
  • Sample Preparation: At each time point, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction by diluting it significantly (e.g., 1:1000) in a mixture of water and acetonitrile (50:50) containing 0.1% formic acid. Filter the sample if necessary before injection.

  • LC-MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
Scan Range m/z 100-500
  • Data Analysis:

    • Monitor the extracted ion chromatograms (EICs) for the [M+H]+ ions of the starting materials and the expected product.

    • Track the disappearance of the starting material peaks and the appearance and growth of the product peak over time.

    • Examine the mass spectra of the peaks to confirm their identity.

Expected LC-MS Results

A successful reaction will show a decrease in the peak area of the starting materials and a corresponding increase in the peak area of the product over time.

CompoundRetention Time (Approx.)Expected [M+H]+ (m/z)
SM1: 3-methyl-1-phenyl-1H-pyrazol-5-amine1.5 min174.10
SM2: Acetylacetone< 1.0 min101.07
Product (P): 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine3.8 min238.13

Note: Retention times are approximate and will vary based on the specific LC system and conditions.

ESI-MS Fragmentation: In the positive ESI mode, the protonated molecule [M+H]+ will be the base peak. Further fragmentation in MS/MS experiments can provide structural confirmation. For pyrazolopyridines, characteristic fragmentation can involve cleavages of the pyridine or pyrazole rings.[16]

Integrated Workflow and Data Visualization

A robust workflow integrates both TLC and LC-MS for comprehensive reaction monitoring.

G cluster_0 Synthesis cluster_1 In-Process Monitoring cluster_2 Decision & Action start Start Reaction: SM1 + SM2 in AcOH tlc TLC Monitoring (Every 30-60 mins) start->tlc Aliquot decision Reaction Complete? tlc->decision Qualitative Data (Spot disappearance) lcms LC-MS Analysis (Key Time Points) workup Proceed to Work-up & Purification lcms->workup Quantitative Data (Peak integration & Mass ID) decision->lcms Yes, Confirm with LC-MS continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->start Monitor G cluster_0 Purification Logic crude Crude Product tlc_scout TLC Scouting (e.g., Hex:EtOAc) crude->tlc_scout column_prep Prepare Silica Column tlc_scout->column_prep load_sample Load Sample column_prep->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Pool pure fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure Pyrazolopyridine evaporate->pure_product

Sources

Application Notes and Protocols for Catalyst Selection in C-N Bond Formation with Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyridines

The pyridine motif is a cornerstone in modern medicinal chemistry and materials science. The introduction of a nitrogen atom into an aromatic ring imparts unique electronic properties and hydrogen bonding capabilities, making aminopyridines privileged scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The formation of the C-N bond at a pyridine core, particularly with challenging halogenated precursors, is a critical transformation for which a robust and versatile catalytic toolbox is essential.

Halogenated pyridines present a unique set of challenges in cross-coupling reactions. The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation.[1] Furthermore, the electronic properties of the pyridine ring, which can be either electron-rich or electron-deficient depending on the substitution pattern, significantly influence the reactivity of the C-X bond (where X is a halogen). This guide provides a comprehensive overview of catalyst selection for the C-N bond formation with halogenated pyridines, focusing on the rationale behind experimental design and offering detailed, field-proven protocols.

Navigating the Catalytic Landscape: A Comparative Overview

The choice of catalyst is paramount for a successful C-N cross-coupling reaction with halogenated pyridines. The three primary classes of catalysts employed for this transformation are based on palladium, copper, and nickel. Each system possesses distinct advantages and limitations, and the optimal choice depends on a careful consideration of the substrate scope, functional group tolerance, and economic factors.

Decision Framework for Catalyst Selection

The selection of an appropriate catalytic system is not a one-size-fits-all approach. The following decision tree, represented as a DOT graph, provides a logical framework for navigating the catalyst selection process based on the nature of the halogenated pyridine and the desired amine coupling partner.

CatalystSelection cluster_substrate Substrate Considerations cluster_catalyst Catalyst System Pyridine Halogenated Pyridine Halogen Halogen (Cl, Br, I) Pyridine->Halogen Nature of Halogen Position Halogen Position (2-, 3-, or 4-) Pyridine->Position Positional Isomer Electronics Electronic Effects (EDG vs. EWG) Pyridine->Electronics Substituent Effects Pd_Catalyst Palladium-based (Buchwald-Hartwig) Halogen->Pd_Catalyst I, Br, Cl (with appropriate ligand) Cu_Catalyst Copper-based (Ullmann) Halogen->Cu_Catalyst I, Br Ni_Catalyst Nickel-based Halogen->Ni_Catalyst Cl, Br Position->Pd_Catalyst General applicability Position->Ni_Catalyst Effective for 2-halopyridines Electronics->Pd_Catalyst Tolerates wide range Electronics->Cu_Catalyst Favors electron-deficient pyridines

Caption: Catalyst selection decision-making workflow.

Comparative Analysis of Catalytic Systems
Catalyst SystemPrecursorTypical LigandsBaseSolventsTemperature (°C)StrengthsWeaknesses
Palladium Pd(OAc)₂, Pd₂(dba)₃Buchwald-type biarylphosphines (e.g., XPhos, RuPhos), Josiphos, BINAP[2][3]NaOtBu, K₂CO₃, Cs₂CO₃Toluene, Dioxane, THF80-120Broad substrate scope, high functional group tolerance, effective for chlorides.[4][5]Higher cost of catalyst and ligands, potential for catalyst inhibition by pyridine nitrogen.
Copper CuI, Cu₂O, CuSO₄Phenanthrolines, N,N'-dimethylethylenediamine (DMEDA), Pyridine N-oxides[6][7]K₂CO₃, K₃PO₄, Cs₂CO₃DMF, NMP, DMSO100-180Low cost, effective for electron-deficient pyridines.Harsher reaction conditions, limited scope for aryl chlorides, often requires higher temperatures.[7]
Nickel NiCl₂(dme), Ni(COD)₂DPPF, Phenanthroline, NHCs[8][9]NaOtBu, K₃PO₄Toluene, Dioxane, 2-Methyl-THF80-130Cost-effective, excellent for coupling aryl chlorides.[8][9]Sensitivity to air and moisture, can have a narrower substrate scope compared to palladium.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for conducting C-N cross-coupling reactions with halogenated pyridines using palladium and copper-based catalytic systems. These protocols are designed to be self-validating, with explanations for each critical step.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for a C-N cross-coupling reaction, from reagent preparation to product isolation and analysis.

Workflow A Reagent Preparation (Drying of solvents, weighing of reagents) B Inert Atmosphere Setup (Degassing, purging with N₂ or Ar) A->B C Reaction Assembly (Addition of catalyst, ligand, base, reactants) B->C D Reaction Monitoring (TLC, GC-MS, or LC-MS) C->D E Work-up (Quenching, extraction, drying) D->E Reaction Complete F Purification (Column chromatography, recrystallization) E->F G Product Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for C-N cross-coupling.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Chloropyridine

This protocol describes a general procedure for the Buchwald-Hartwig amination of a 2-chloropyridine derivative with a primary or secondary amine.[2][10][11] The use of a sterically hindered biarylphosphine ligand is crucial for achieving high catalytic activity.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the 2-chloropyridine derivative, the amine, sodium tert-butoxide, and the XPhos ligand.

    • Rationale: The use of an inert atmosphere is critical to prevent the oxidation of the palladium(0) active catalyst and the phosphine ligand. Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine and the regeneration of the active catalyst.[2]

  • Catalyst Addition: Add Pd₂(dba)₃ to the reaction vessel.

  • Solvent Addition: Add anhydrous toluene to the reaction mixture.

    • Rationale: Anhydrous solvent is essential to prevent quenching of the strong base and potential side reactions. Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the reactants and catalyst.

  • Degassing: If not already under a robust inert atmosphere, degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann-Type N-Arylation of a 3-Bromopyridine

This protocol outlines a procedure for the copper-catalyzed N-arylation of a 3-bromopyridine with an amine, a modern variation of the classical Ullmann condensation.[7][12]

Materials:

  • 3-Bromopyridine derivative (1.0 mmol)

  • Amine (2.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Reaction vessel (e.g., sealed tube)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine the 3-bromopyridine derivative, the amine, copper(I) iodide, and potassium carbonate.

    • Rationale: Potassium carbonate is a milder base than those typically used in palladium catalysis and is effective in this copper-catalyzed system.

  • Ligand and Solvent Addition: Add N,N'-dimethylethylenediamine (DMEDA) and anhydrous DMF to the reaction tube.

    • Rationale: DMEDA acts as a ligand that solubilizes the copper salt and accelerates the catalytic cycle.[7] DMF is a polar aprotic solvent that facilitates the reaction.

  • Reaction: Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Caution: Heating a sealed tube to high temperatures should be done with appropriate safety precautions, including the use of a blast shield.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with aqueous ammonia to remove residual copper salts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. For palladium-catalyzed reactions, trying a different generation of Buchwald ligands can be beneficial. For copper-catalyzed reactions, exploring other ligands like phenanthroline may improve results.

  • Catalyst Inhibition: In cases of suspected catalyst inhibition by the pyridine substrate, increasing the catalyst and/or ligand loading may be necessary. The use of more electron-rich and sterically hindered ligands can also mitigate this issue in palladium catalysis.

  • Halogen Reactivity: The reactivity of the halogenated pyridine follows the general trend I > Br > Cl. For less reactive chlorides, nickel-based catalysts or more active palladium systems with specialized ligands are often required.[5][8]

  • Base Sensitivity: Ensure that the chosen base is compatible with the functional groups present in both the halogenated pyridine and the amine.

Conclusion

The C-N cross-coupling of halogenated pyridines is a powerful and versatile tool in synthetic chemistry. A thorough understanding of the available catalytic systems and the factors influencing their reactivity is crucial for successful reaction design and optimization. By carefully selecting the catalyst, ligand, base, and reaction conditions based on the specific substrates, researchers can efficiently construct a wide range of valuable aminopyridine derivatives.

References

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews2006 , 106 (7), 2651–2710. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science2011 , 2 (1), 27–50. [Link]

  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition2009 , 48 (38), 6954–6971. [Link]

  • Tasker, S. Z.; Standley, E. A.; Jamison, T. F. Recent Advances in Nickel-Catalyzed Amination. Nature2014 , 509 (7500), 299–309. [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Strengths. Journal of the American Chemical Society2005 , 127 (13), 4685–4696. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin, Heidelberg, 2006. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research2008 , 41 (11), 1534–1544. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research1998 , 31 (12), 805–818. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews2016 , 116 (19), 12564–12649. [Link]

  • Li, J.; Li, J. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry2007 , 72 (9), 3606–3607. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • Nickel-Catalyzed Amination of Aryl Chlorides | Journal of the American Chemical Society. [Link]

  • Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF | ACS Catalysis. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water | Organic Letters. [Link]

Sources

Application Note: Optimizing Solvent Selection for Cross-Coupling Reactions of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolopyridine scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents. The synthesis of analogs and lead compounds frequently relies on palladium-catalyzed cross-coupling reactions to form critical C-C and C-N bonds. While catalyst and ligand selection are often the primary focus of optimization, the reaction solvent plays an equally crucial, though often underestimated, role.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on understanding and leveraging solvent effects to enhance the efficiency, yield, and selectivity of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving pyrazolopyridine substrates. We delve into the mechanistic role of the solvent, present detailed experimental protocols, and offer a systematic approach to solvent screening and optimization.

The Fundamental Role of the Solvent in Palladium Catalysis

The solvent in a palladium-catalyzed cross-coupling reaction is not merely an inert medium but an active participant that profoundly influences the entire catalytic cycle.[2][3] Its properties dictate the solubility of reactants, the stability of the active catalyst, the rate of key mechanistic steps, and even the chemoselectivity of the reaction.[4][5] For nitrogen-containing heterocycles like pyrazolopyridines, the Lewis basic nitrogen atoms can interact with the palladium center, making careful solvent selection even more critical to prevent catalyst inhibition.[6]

Key solvent properties to consider include:

  • Polarity and Dielectric Constant (ε): Highly polar solvents can stabilize charged intermediates and transition states, which is particularly relevant for the oxidative addition of aryl triflates and for reactions involving ionic species.[2][5] However, polarity does not always correlate directly with reaction performance, suggesting more complex interactions are at play.[7][8]

  • Coordinating Ability: Solvents like THF, dioxane, DMF, or acetonitrile can act as ligands, coordinating to the palladium center.[4] This can be beneficial by stabilizing the active catalyst, but detrimental if the solvent competes too strongly with the primary ligand or substrate, thereby inhibiting the reaction.[2][9] Non-coordinating solvents like toluene are often used to minimize this competition.

  • Protic vs. Aprotic Nature: Protic solvents (e.g., water, alcohols) can participate in hydrogen bonding and are often used in Suzuki couplings with aqueous bases. Aprotic solvents (e.g., DMF, dioxane, toluene) are more common in Buchwald-Hartwig and Sonogashira reactions to avoid side reactions with the strong bases and organometallic intermediates employed.[10]

The generalized catalytic cycle illustrates the points at which a solvent (S) can interact with the palladium center, influencing ligand exchange and the stability of intermediates.

Palladium_Catalytic_Cycle cluster_solvent Solvent (S) Interactions Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(L_n)-X Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(L_n)-R' OA_Complex->TM_Complex Transmetalation / Amine Coordination TM_Complex->Pd0 Reductive Elimination prod_out Ar-R' (Product) sub_in Ar-X (Pyrazolopyridine-Halide) couple_in R'-M (e.g., Boronic Acid, Amine) s1 • Solubilizes reactants • Stabilizes Pd(0) species s2 • Influences rate & mechanism • Stabilizes polar transition state s3 • Affects base efficacy • Can coordinate to Pd(II) s4 • Can accelerate RE Solvent_Screening_Workflow start Define Reaction (e.g., Suzuki of Pyrazolopyridine-Cl) select_solvents Select Diverse Solvent Panel (Polar, Non-polar, Coordinating, Non-coordinating) start->select_solvents select_conditions Fix Standard Conditions (Catalyst, Base, Temp, Time) select_solvents->select_conditions setup_array Set Up Parallel Reactions (e.g., 24-well plate) select_conditions->setup_array run_rxn Run & Monitor Reactions setup_array->run_rxn analyze Analyze Results (LC-MS yield, impurity profile) run_rxn->analyze identify_hits Identify Lead Solvents (High yield, low impurities) analyze->identify_hits identify_hits->select_solvents No Hits / Poor Results optimize Optimize Lead Solvents (Concentration, Temp, Time) identify_hits->optimize Hits Found end Final Validated Protocol optimize->end

Sources

Application Notes and Protocols: Regioselective N-Alkylation of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active agents.[1] Its structural similarity to purine bases allows it to interact with a wide range of biological targets, including various kinases and receptors. The therapeutic potential of these compounds is profoundly influenced by the substitution pattern on the pyrazole ring, particularly at the N1 and N2 positions. Control over the regioselectivity of N-alkylation is therefore a critical parameter in medicinal chemistry programs aimed at developing novel therapeutics. This document provides a comprehensive technical guide on the experimental procedures for the N-alkylation of pyrazolo[3,4-b]pyridines, detailing the mechanistic principles that govern regioselectivity and offering validated, step-by-step protocols for researchers in drug discovery and chemical synthesis.

Introduction: The Significance of N-Alkylation Regioselectivity

The pyrazolo[3,4-b]pyridine system can exist in two primary tautomeric forms: the 1H- and 2H-isomers. Theoretical calculations and experimental observations have consistently shown that the 1H-tautomer is significantly more stable, by nearly 9 kcal/mol.[2] This inherent stability has a profound impact on the landscape of known compounds; of the hundreds of thousands of pyrazolo[3,4-b]pyridine structures described, the vast majority are N1-substituted isomers.[2]

Alkylation of the parent heterocycle can, in principle, yield a mixture of N1 and N2-alkylated products. The specific isomer obtained can have drastically different biological activities and physicochemical properties. Therefore, the ability to selectively target either the N1 or N2 position is not merely an academic exercise but a crucial capability for structure-activity relationship (SAR) studies and the optimization of drug candidates. This guide elucidates the key factors that control this selectivity and provides reliable methods to achieve desired outcomes.

Mechanistic Insights: Controlling the Site of Alkylation

The regiochemical outcome of the N-alkylation reaction is a delicate interplay between the substrate, base, solvent, and alkylating agent. The deprotonation of the pyrazolo[3,4-b]pyridine NH proton generates an ambident pyrazolate anion. The subsequent alkylation can occur at either nitrogen. The preference for one site over the other is governed by a combination of thermodynamic stability, steric hindrance, and the nature of the ion-pairing between the pyrazolate anion and the counter-ion of the base.

The Role of Solvent and Counter-ion: A Hard and Soft Acid and Base (HSAB) Perspective

A pivotal study on the analogous pyrazolo[3,4-d]pyrimidine system demonstrated the profound impact of the solvent on regioselectivity.[3][4] This principle is directly applicable to the pyrazolo[3,4-b]pyridine core.

  • In Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents effectively solvate the cation (e.g., Na⁺, K⁺, Cs⁺) from the base, creating "solvent-separated ion pairs" (SIPs).[3][4] This leaves the pyrazolate anion relatively "free." In this state, the reaction is often under thermodynamic control, favoring alkylation at the N1 position to yield the more stable aromatic isomer.[2] The N1 position can be considered the "harder" nucleophilic center, which, under these conditions, reacts preferentially with the "hard" electrophilic alkylating agent.

  • In Less Polar Ethereal Solvents (e.g., THF, Dioxane): In these solvents, the cation remains tightly associated with the pyrazolate anion, forming "close ion pairs" (CIPs) or "tight ion pairs" (TIPs).[3][4] The cation may coordinate to both the pyrazole N2 and the pyridine N7 atoms, sterically hindering the N1 position. This directs the incoming alkylating agent to the more accessible N2 position, which acts as the "softer" nucleophilic site. This kinetic control often leads to the formation of the less thermodynamically stable N2-isomer.

The logical flow from substrate to product based on solvent choice is illustrated below.

Caption: Solvent-Directed N-Alkylation Pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving regioselective N-alkylation. All reactions should be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: General Procedure for N1-Selective Alkylation (Thermodynamic Control)

This protocol utilizes a strong base in a polar aprotic solvent to favor the formation of the thermodynamically more stable N1-alkylated product.

Materials:

  • 1H-Pyrazolo[3,4-b]pyridine substrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, inert gas supply, syringes

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the 1H-pyrazolo[3,4-b]pyridine substrate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the substrate (concentration typically 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water. Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of gas should cease, and the solution may become clearer.

  • Alkylation: Cool the solution back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N1-alkylated product.

Protocol 2: Mitsunobu Reaction for N2-Selective Alkylation (Kinetic Control)

The Mitsunobu reaction provides an alternative route that often favors the N2-isomer.[5] This reaction proceeds via an alkoxyphosphonium salt, and the attack by the pyrazolate anion typically occurs at the sterically more accessible N2 position.[6][7]

Materials:

  • 1H-Pyrazolo[3,4-b]pyridine substrate

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the 1H-pyrazolo[3,4-b]pyridine substrate (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the reagents (concentration typically 0.1 M).

  • Initiation: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An orange color may develop, which often fades as the reaction proceeds. Caution: Azodicarboxylates are hazardous.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Concentration: Remove the solvent under reduced pressure.

  • Workup: Dissolve the residue in dichloromethane. Wash with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify by flash column chromatography to isolate the N2-alkylated product.

Summary of Conditions and Expected Regioselectivity

The choice of reagents and solvent is the most critical factor in determining the N1:N2 product ratio. The following table summarizes common conditions and their generally observed outcomes, based on direct evidence and strong analogies from related heterocyclic systems.

Condition Base Solvent Typical Alkylating Agent Predominant Isomer Rationale Reference
A NaHDMFAlkyl HalideN1 Thermodynamic control; "free" anion attacks most stable position.[8]
B K₂CO₃ / Cs₂CO₃DMF / AcetonitrileAlkyl HalideN1 Weaker bases in polar solvents also favor thermodynamic product.[9],[5]
C NaHMDSDMSOAlkyl HalideN1 Strong base in highly polar solvent promotes SIP, favors N1.[3][4]
D NaHMDSTHFAlkyl HalideN2 Kinetic control; CIP formation sterically directs alkylation to N2.[3][4]
E PPh₃ / DIADTHFAlcohol (Mitsunobu)N2 Kinetic control; attack at the sterically more accessible N2 site.[5]

Isomer Characterization: A Critical Step

Unambiguous structural determination of the N1 and N2 isomers is essential. While 1D ¹H and ¹³C NMR provide initial evidence, advanced 2D NMR techniques are required for definitive assignment.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This is the most powerful tool for differentiation.[9] For the N1-isomer, a cross-peak will be observed between the protons of the newly introduced N1-alkyl group and the H7 proton on the pyridine ring. For the N2-isomer, no such correlation is possible. Instead, a correlation might be seen between the N2-alkyl protons and the H3 proton of the pyrazole ring.

Caption: Key NOESY correlations for isomer identification.

  • Heteronuclear Multiple Bond Correlation (HMBC): ¹H-¹³C and ¹H-¹⁵N HMBC experiments can also provide definitive proof.[9] In the N1-isomer, a 3-bond correlation (³J) will be seen between the N1-alkyl protons and the C7a bridgehead carbon. In the N2-isomer, the N2-alkyl protons will show a correlation to the C3 carbon of the pyrazole ring.

Conclusion

The regioselective N-alkylation of pyrazolo[3,4-b]pyridines is a controllable process that is fundamental to the exploration of this scaffold in drug discovery. By carefully selecting the base and solvent system, researchers can direct the alkylation to either the thermodynamically favored N1 position or the kinetically favored N2 position. Standard conditions using sodium hydride in DMF reliably produce N1-isomers, while Mitsunobu conditions or the use of strong bases in ethereal solvents like THF can be employed to access the less common N2-isomers. The application of advanced NMR techniques, particularly NOESY, is critical for the unambiguous structural validation of the resulting products, ensuring the integrity of subsequent biological and SAR studies.

References

  • Seaman, J. et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines,[3][9][10]Triazolo[4][6]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334-6353. Available at: [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Available at: [Link]

  • Qin, K., Wang, L., & Li, D. (2022). Synthesis of N-Alkyl-1H-Pyrazolo[3,4-b]pyridine Derivatives. Hans Journal of Medicinal Chemistry. Available at: [Link]

  • Seaman, J. et al. (2018). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[3][9][10]Triazolo[4][6]pyridines and Related Deaza-Compounds. ResearchGate. Available at: [Link]

  • Kaur, A. et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Available at: [Link]

  • de Meijere, A. et al. (2020). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. Available at: [Link]

  • Taylor, C. G. et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Igartua, A. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2198. Available at: [Link]

  • Igartua, A. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Reactions with 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. The unique combination of a pyrazolo[3,4-b]pyridine scaffold, a fluorine atom, and an iodine atom makes this reagent a powerful tool in the synthesis of bioactive molecules, particularly as a precursor for kinase inhibitors and other targeted therapeutics.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the iodo group provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields, minimize impurities, and overcome common experimental challenges.

Part 1: Troubleshooting Guide

This section directly addresses specific issues that may arise during the synthesis and subsequent reactions of this compound.

A. Synthesis via Iodination of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine

The direct iodination of the pyrazolopyridine core is a common synthetic route. The reaction involves the electrophilic substitution at the C3 position, which is activated by the pyrazole ring nitrogen.

Problem: Low or No Yield of this compound

Potential Cause 1: Ineffective Deprotonation The mechanism for iodination with I₂ often requires deprotonation of the pyrazole NH followed by reaction with the electrophilic iodine source. An insufficiently strong or poorly soluble base will fail to generate the necessary nucleophile.

  • Solution:

    • Base Selection: Crushed potassium hydroxide (KOH) or sodium hydroxide (NaOH) are effective and commonly used bases for this transformation.[3] Ensure the base is fresh and as anhydrous as possible.

    • Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is typically used as it effectively dissolves the pyrazolopyridine starting material and the base.[3][4]

    • Activation Time: Allow the base to stir with the starting material for a sufficient period (e.g., 10-15 minutes) before adding the iodinating agent to ensure complete formation of the anion.[3]

Potential Cause 2: Insufficiently Reactive Iodinating Agent Molecular iodine (I₂) is a mild electrophile and its reactivity is often dependent on the reaction conditions.[5]

  • Solution:

    • Stoichiometry: While a slight excess of iodine may be required, a large excess can lead to side products. Start with approximately 1.0-1.2 equivalents. A similar reaction for a bromo-analog used a slight sub-stoichiometric amount of iodine initially, followed by a second addition.[3]

    • Alternative Reagents: If I₂ proves ineffective, consider a more potent electrophilic iodine source such as N-Iodosuccinimide (NIS). These reagents do not require strong basic conditions and can sometimes provide cleaner reactions.

Potential Cause 3: Reaction Temperature and Time Electrophilic iodination is generally a rapid process, but low temperatures can slow it down considerably.

  • Solution: Most literature procedures report this reaction proceeds efficiently at room temperature.[4] If the reaction is sluggish, gentle heating to 40-50 °C can be beneficial, but must be monitored closely to prevent side reactions. Reaction times are typically in the range of 2-4 hours.[3][4]

Troubleshooting Workflow: Iodination Reaction

G start Low Yield in Iodination cause1 Check Deprotonation (Base & Solvent) start->cause1 cause2 Evaluate Iodinating Agent (Reactivity & Stoichiometry) start->cause2 cause3 Optimize Conditions (Temp & Time) start->cause3 solution1a Use fresh, crushed KOH/NaOH in anhydrous DMF. cause1->solution1a solution1b Allow 15 min pre-stir before adding I₂. cause1->solution1b solution2a Ensure correct I₂ stoichiometry (1.0-1.2 eq). cause2->solution2a solution2b Consider using NIS as an alternative reagent. cause2->solution2b solution3a Run at Room Temp for 2-4h. Monitor by TLC/LC-MS. cause3->solution3a solution3b If sluggish, heat gently to 40-50 °C. cause3->solution3b

Caption: Troubleshooting logic for low-yield iodination.

Problem: Formation of Di-iodinated or Other Side Products
  • Potential Cause: The pyrazolo[3,4-b]pyridine ring system is electron-rich and susceptible to over-iodination if conditions are too harsh or if an excessive amount of the iodinating agent is used.[6]

  • Solution:

    • Control Stoichiometry: Carefully control the amount of iodinating agent. Use no more than 1.2 equivalents of I₂ or NIS.

    • Milder Conditions: Avoid high temperatures and prolonged reaction times once the starting material is consumed (as determined by TLC or LC-MS).

    • Reverse Addition: Consider adding the deprotonated pyrazolopyridine solution to the iodine solution to maintain a low concentration of the nucleophile and minimize the chance of a second iodination event.

B. Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura coupling due to the high reactivity of the C-I bond.[2] However, achieving high yields requires careful optimization.

Problem: Low Reaction Conversion or Stalled Reaction

Potential Cause 1: Inactive Catalyst The palladium catalyst is the heart of the reaction. Its activity can be compromised by oxidation or improper choice of ligand.

  • Solution:

    • Catalyst Choice: For iodo-heterocycles, a variety of catalysts can be effective. Pd(PPh₃)₄ is a common choice, but air-stable pre-catalysts like PdCl₂(dppf) or more advanced catalysts developed for challenging couplings may offer better results.[7]

    • Handling: If using a Pd(0) source like Pd(PPh₃)₄, ensure it is handled under an inert atmosphere (e.g., in a glovebox or under a strong flow of argon/nitrogen) to prevent oxidation.

    • Catalyst Loading: While typically 1-5 mol% is sufficient, a stalled reaction may benefit from a slightly higher catalyst loading (5-10 mol%).

Potential Cause 2: Inefficient Base or Solvent System The base is critical for activating the boronic acid, and the solvent must facilitate the solubility of all components and promote the catalytic cycle.[8]

  • Solution:

    • Base Selection: A moderately strong inorganic base is required. K₂CO₃, Cs₂CO₃, and K₃PO₄ are standard choices. The base must be finely powdered to ensure maximum surface area.[8]

    • Solvent System: A mixture of an organic solvent and water is often optimal. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[8] Common systems include 1,4-Dioxane/Water, Toluene/Water, or DME/Water.

Table 1: Recommended Starting Conditions for Suzuki Coupling Optimization
ParameterCondition 1 (Standard)Condition 2 (For difficult couplings)Rationale
Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(dppf)-CH₂Cl₂ adduct (3 mol%)Pd(PPh₃)₄ is a reliable standard. dppf is a robust ligand that can stabilize the catalyst and promote difficult couplings.
Base 2 M aq. K₂CO₃ (2.5 eq)K₃PO₄ (3.0 eq)K₂CO₃ is a good general-purpose base. K₃PO₄ is a stronger, non-nucleophilic base that can be effective when others fail.
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)Dioxane is a good solvent for many substrates. Toluene allows for higher reaction temperatures if needed.
Temperature 80 - 90 °C100 - 110 °CAryl iodides are reactive and often do not require very high temperatures.[8] Increase only if the reaction is slow.
Problem: Significant Homocoupling of Boronic Acid
  • Potential Cause: The primary cause of boronic acid homocoupling (Glaser coupling) is the presence of molecular oxygen in the reaction mixture.[8]

  • Solution:

    • Rigorous Degassing: This is the most critical step to prevent homocoupling. The solvent mixture must be thoroughly degassed before adding the catalyst and reagents. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging with argon or nitrogen for at least 30-45 minutes can be used.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the specific role of the 5-fluoro substituent?

    • A1: The fluorine atom at the 5-position serves multiple purposes in medicinal chemistry. It can block a potential site of metabolic oxidation, thereby increasing the pharmacokinetic half-life of a drug candidate. Furthermore, its strong electron-withdrawing nature can modulate the pKa of the pyrazolopyridine ring system and potentially form favorable hydrogen bond or dipole interactions with a biological target, enhancing binding affinity.[1]

  • Q2: Why is the 3-iodo group preferred over a bromo or chloro group for cross-coupling?

    • A2: The reactivity of aryl halides in the rate-determining oxidative addition step of most cross-coupling reactions follows the trend of bond dissociation energy: C-I < C-Br < C-Cl.[2][8] The carbon-iodine bond is the weakest, making this compound highly reactive. This allows for milder reaction conditions (lower temperatures, less reactive catalysts) and often leads to higher yields and faster reaction times compared to its bromo or chloro analogs.

  • Q3: How should I purify the final products after a Suzuki coupling reaction?

    • A3: Purification typically involves a multi-step process. First, perform an aqueous workup to remove the inorganic base and salts. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel, often using a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Recrystallization can be employed for further purification if the product is a solid.

  • Q4: What are the key safety considerations when working with these reagents?

    • A4: Always consult the Safety Data Sheet (SDS) for all reagents. Iodinating agents like iodine and NIS can cause skin and respiratory irritation and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Palladium catalysts, especially finely powdered ones, can be flammable and should be handled away from ignition sources.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a similar procedure for a related compound.[3][4]

  • To a round-bottom flask charged with a magnetic stir bar, add 5-Fluoro-1H-pyrazolo[3,4-b]pyridine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram of starting material).

  • Add finely crushed potassium hydroxide (KOH) (2.0 - 2.5 eq) in one portion.

  • Stir the mixture at room temperature for 15 minutes.

  • Add molecular iodine (I₂) (1.1 eq) portion-wise over 5 minutes. The reaction may be slightly exothermic.

  • Stir the mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker containing brine.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with aqueous sodium thiosulfate solution (to quench excess iodine), then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization or flash column chromatography to yield the title compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This is a general starting point; optimization may be required.[8]

  • In an oven-dried flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Seal the flask with a rubber septum and cycle between vacuum and an inert gas (argon or nitrogen) three times.

  • Prepare the solvent mixture (e.g., 1,4-Dioxane/Water 4:1) and degas it thoroughly by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.

  • Add the degassed solvent to the flask containing the solids via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude residue by flash column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G cluster_0 Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L₂) OA->PdII_Aryl TM Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L₂) TM->PdII_Diaryl RE Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RE->Product Pd0->OA Ar-I PdII_Aryl->TM Ar'-B(OH)₃⁻ PdII_Diaryl->RE Reagents Ar-I + Ar'-B(OH)₂ Base Base (e.g., K₂CO₃) Boronate Ar'-B(OH)₃⁻ Base->Boronate Ar'-B(OH)₂

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Benchchem.
  • MDPI.
  • Google Patents.
  • NIH National Center for Biotechnology Information. 3-Iodo-1H-pyrazolo[3,4-b]pyridine.
  • ACS GCI Pharmaceutical Roundtable.
  • ResearchGate. Optimization of conditions for the Suzuki coupling reaction.
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • PubMed. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • PubChem. 5-Fluoro-3-iodo-1H-pyrazolo(3,4-b)pyridine.
  • ChemicalBook. 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine synthesis.
  • Leapchem. 1H-Pyrazolo[3,4-b]pyridine, 5-fluoro-3-iodo-丨CAS 1350653-23-4.
  • ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions....
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
  • NIH National Center for Biotechnology Information.

Sources

Technical Support Center: Troubleshooting Deiodination in Suzuki Coupling of Iodopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering the common and often frustrating side reaction of deiodination when working with iodopyridine substrates. Deiodination, or hydrodehalogenation, leads to the formation of a protonated pyridine byproduct instead of the desired coupled product, significantly impacting reaction yield and complicating purification.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you diagnose and resolve specific issues in your experiments.

Understanding the Problem: The "Why" Behind Deiodination

Before diving into troubleshooting, it's crucial to understand the mechanistic underpinnings of deiodination. In the Suzuki-Miyaura catalytic cycle, the desired pathway involves oxidative addition of the iodopyridine to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the C-C bond.[3][4]

However, a competing pathway exists where a palladium-hydride (Pd-H) species is formed. This can occur through several mechanisms, including the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water.[1] This Pd-H species can then undergo reductive elimination with the pyridine group on the palladium intermediate, leading to the deiodinated pyridine and regenerating the Pd(0) catalyst.[1][3]

Electron-deficient N-heterocyclic halides, such as iodopyridines, are particularly susceptible to this side reaction.[1] The iodine's high reactivity (I > Br > Cl) makes oxidative addition favorable, but it also increases the likelihood of deiodination.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my iodopyridine undergoing deiodination instead of coupling?

A1: Deiodination is a common side reaction where the iodine atom is replaced by a hydrogen atom.[1][2] This occurs due to the formation of a palladium-hydride (Pd-H) species that competes with the desired transmetalation step in the catalytic cycle.[1] Factors that can favor deiodination include:

  • Inappropriate choice of ligand, base, or solvent. [1]

  • Presence of water or other proton sources. [1][5]

  • High reaction temperatures. [2]

  • Slow transmetalation, allowing more time for the deiodination pathway to occur. [1]

Q2: Which reaction parameters are most critical to control for minimizing deiodination?

A2: The choice of ligand, base, and solvent are paramount.[1][6]

  • Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often promote the desired reductive elimination over deiodination.[1][2]

  • Bases: The strength and nature of the base are crucial. Stronger bases can sometimes accelerate the formation of Pd-H species. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong alkoxide bases.[1]

  • Solvents: Aprotic solvents like dioxane, THF, or toluene are generally recommended. Protic solvents, such as alcohols, can act as a source of hydrides, promoting deiodination.[1][2]

Q3: Can the position of the iodine on the pyridine ring affect the rate of deiodination?

A3: Yes, the electronic environment of the C-I bond plays a significant role. Generally, electron-deficient positions on the pyridine ring are more susceptible to both oxidative addition and deiodination. The relative rates of these two competing reactions will determine the product distribution.

Q4: My reaction turns black, and I see a lot of deiodination. What does this indicate?

A4: The formation of a black precipitate, commonly known as "palladium black," indicates catalyst decomposition.[7] This can be caused by several factors, including the presence of oxygen, high temperatures, or impurities in the reagents or solvents. Catalyst decomposition reduces the concentration of the active catalytic species, which can lead to a stalled reaction and favor side reactions like deiodination.[7]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Significant Deiodination Observed by LC-MS or NMR

Symptoms:

  • Low yield of the desired coupled product.

  • A major byproduct corresponding to the mass or NMR spectrum of the deiodinated pyridine.

Troubleshooting Workflow

troubleshooting_workflow start High Deiodination Observed ligand Optimize Ligand start->ligand Initial Step base Optimize Base ligand->base If deiodination persists success Deiodination Minimized ligand->success Successful solvent Change Solvent base->solvent If deiodination persists base->success Successful temp Lower Temperature solvent->temp If deiodination persists solvent->success Successful reagents Check Reagent Quality temp->reagents Final Check temp->success Successful reagents->success Successful

Caption: A logical workflow for troubleshooting deiodination.

Detailed Solutions

1. Ligand Optimization: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps.[4]

  • Rationale: Bulky, electron-rich ligands can accelerate the rate of reductive elimination, favoring the formation of the desired product over the deiodination byproduct.[2]

  • Actionable Advice:

    • Switch to bulky biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[1][2]

    • Consider using N-heterocyclic carbene (NHC) ligands, which are also known to be effective.[1]

2. Base Selection: The base is necessary to activate the boronic acid for transmetalation, but an improper choice can promote deiodination.[8]

  • Rationale: Strong bases, especially in the presence of protic solvents or water, can facilitate the formation of Pd-H species. Milder, non-nucleophilic bases are often a better choice.

  • Actionable Advice:

    • Switch from strong bases like NaOH, KOH, or alkoxides to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]

    • Ensure the base is finely powdered and dry.

3. Solvent System Modification: The solvent can act as a hydride source and influence the stability and reactivity of the catalytic species.[9][10][11]

  • Rationale: Protic solvents like alcohols can directly contribute to the formation of Pd-H species. Aprotic solvents are generally preferred.

  • Actionable Advice:

    • Replace protic solvents with aprotic alternatives like 1,4-dioxane, THF, or toluene.[1][2]

    • If a mixed solvent system is necessary, minimize the amount of the protic component.

    • Ensure all solvents are anhydrous and degassed.[5]

4. Temperature Control: Higher temperatures can sometimes increase the rate of deiodination more than the desired coupling.

  • Rationale: Lowering the reaction temperature can often disproportionately slow down the undesired deiodination pathway.

  • Actionable Advice:

    • Attempt the reaction at a lower temperature (e.g., room temperature or 50 °C) for a longer period. Monitor the reaction progress to find the optimal balance between reaction rate and selectivity.

5. Reagent Quality and Stoichiometry: The purity and reactivity of your boronic acid can impact the reaction outcome.

  • Rationale: A slow transmetalation step due to a less reactive or impure boronic acid can allow more time for the competing deiodination to occur.[1]

  • Actionable Advice:

    • Use a slight excess (1.1-1.5 equivalents) of a high-purity boronic acid or boronic ester.

    • Consider using more stable boronic acid derivatives like MIDA boronates or trifluoroborates, which can slowly release the boronic acid under the reaction conditions.[12]

Issue 2: Reaction is Sluggish and Accompanied by Deiodination

Symptoms:

  • Low conversion of the iodopyridine starting material.

  • Both the desired product and the deiodinated byproduct are formed in low yields.

Catalytic Cycle and Deiodination Pathway

suzuki_cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-I(L_n) Pd0->OxAdd Ar-I (Oxidative Addition) Transmetal Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetal Ar'-B(OR)2 (Transmetalation) PdH H-Pd(II)-I(L_n) OxAdd->PdH + [H-] Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product Deiodination Ar-H PdH->Pd0 Reductive Elimination PdH->Deiodination

Caption: Suzuki catalytic cycle with the competing deiodination pathway.

Detailed Solutions

1. Catalyst Pre-activation and Choice: A sluggish reaction may indicate a problem with the generation of the active Pd(0) species or the activity of the catalyst itself.

  • Rationale: Some palladium sources require an in-situ reduction from Pd(II) to Pd(0), which can be inefficient.[3] Using a pre-catalyst that readily forms the active Pd(0) species can improve reaction kinetics.

  • Actionable Advice:

    • Instead of Pd(OAc)₂, consider using a Pd(0) source like Pd₂(dba)₃ with a suitable ligand.

    • Employ modern pre-catalysts, such as those developed by Buchwald, which are designed for rapid generation of the active catalyst.

2. Increase Reaction Concentration: Dilute conditions can slow down bimolecular steps in the catalytic cycle.

  • Rationale: The transmetalation step is bimolecular. Increasing the concentration of the reactants can accelerate this step relative to the unimolecular deiodination pathway.

  • Actionable Advice:

    • Increase the molarity of your reaction. Be mindful of solubility limitations.

3. Consider a Different Halogen: If deiodination remains a persistent issue with an iodopyridine, switching to a less reactive halogen may be a viable strategy.

  • Rationale: The reactivity order for Suzuki coupling and dehalogenation is I > Br > Cl.[1] While a bromopyridine will be less reactive in the desired oxidative addition, it will also be significantly less prone to dehalogenation.

  • Actionable Advice:

    • If feasible, synthesize and use the corresponding bromopyridine. This will likely require more forcing conditions (e.g., higher temperature, more active catalyst system) to achieve coupling, but dehalogenation should be substantially reduced.

Summary of Recommended Parameter Adjustments

ParameterStandard Conditions (High Deiodination)Recommended AdjustmentRationale
Catalyst/Ligand Pd(PPh₃)₄Pd₂(dba)₃ with SPhos or XPhosBulky, electron-rich ligands accelerate reductive elimination.[1][13]
Base NaOH, KOtBuK₃PO₄, Cs₂CO₃Milder bases reduce the formation of Pd-H species.[1]
Solvent Methanol, Ethanol1,4-Dioxane, Toluene, THFAprotic solvents do not act as hydride sources.[1][2]
Temperature 80-100 °CRoom Temperature to 60 °CLower temperatures can disproportionately slow the deiodination pathway.[2]
Water Content Aqueous BaseAnhydrous conditions or minimal waterWater can be a proton source leading to deiodination.[1][5]

Experimental Protocol: Minimizing Deiodination in a Challenging Iodopyridine Suzuki Coupling

This protocol is a starting point for optimizing the Suzuki-Miyaura coupling of an iodopyridine prone to deiodination.

Reagents & Materials:

  • Iodopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the iodopyridine, arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare a slurry of the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) in a small amount of the reaction solvent. Add this slurry to the Schlenk flask.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, carefully checking for the consumption of the starting material and the formation of both the desired product and the deiodinated byproduct.

  • Upon completion (or when the ratio of product to byproduct is optimal), cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Newman, S. G., & Lautens, M. (2011). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 133(44), 1778-1780. Retrieved from [Link]

  • Enguehard, C., Renou, J., et al. (2000). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572-6575. Retrieved from [Link]

  • Newman, S. G., & Lautens, M. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Retrieved from [Link]

  • Newman, S. G., & Lautens, M. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Retrieved from [Link]

  • Clot, E., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal, 16(18), 2635-2641. Retrieved from [Link]

  • Buchwald, S. L., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(44), 1778-1780. Retrieved from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4711-4722. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Society Reviews, 33(5), 245-265. Retrieved from [Link]

  • Enguehard, C., Renou, J., et al. (2000). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. The Journal of Organic Chemistry, 65(20), 6572-6575. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Cacchi, S., et al. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett, 2003(1), 144-146. Retrieved from [Link]

  • Patil, S. A., et al. (2015). Dual functionalized task specific ionic liquid promoted in situ generation of palladium nanoparticles in water: Synergic catalytic system for Suzuki–Miyaura cross coupling. Catalysis Communications, 69, 135-139. Retrieved from [Link]

  • Pérez-Lorenzo, M. (2012). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Catalysts, 2(1), 70-96. Retrieved from [Link]

  • Fairlamb, I. J. S., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 291. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 126(45), 14824-14832. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

Sources

minimizing homocoupling byproducts in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sonogashira Reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their Sonogashira couplings by minimizing or eliminating the formation of homocoupled alkyne byproducts. As experienced chemists know, the formation of these symmetrical diynes (a side reaction often referred to as Glaser or Hay coupling) can significantly reduce the yield of the desired cross-coupled product and complicate purification[1][2].

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you achieve cleaner, more efficient reactions.

Understanding the Problem: The Origin of Homocoupling

Before troubleshooting, it's crucial to understand the underlying mechanism of the side reaction. The Sonogashira reaction masterfully creates a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide using a palladium catalyst and, classically, a copper(I) co-catalyst[3][4]. However, the very components that facilitate this transformation can also open the door to an undesired pathway: the oxidative homocoupling of two terminal alkyne molecules.

The two primary culprits responsible for promoting homocoupling are:

  • Oxygen: The presence of atmospheric oxygen is the principal cause of homocoupling[1]. It facilitates the oxidative dimerization of a key copper acetylide intermediate, which is the rate-limiting step of the Glaser coupling pathway[5][6][7].

  • Copper(I) Co-catalyst: While added to increase the reaction rate by facilitating the formation of a reactive copper acetylide species, the copper catalyst is also highly effective at catalyzing the undesired oxidative dimerization, especially in the presence of oxygen[3][6][8][9].

The diagram below illustrates the competition between the desired Sonogashira cycle and the parasitic Glaser coupling pathway.

Sonogashira_vs_Glaser cluster_Pd Sonogashira Cycle (Desired) cluster_Cu Glaser Cycle (Undesired Side Reaction) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAlkyne Ar-Pd(II)-(C≡CR)(L)₂ ArPdX->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination ArC_CR Ar-C≡C-R ArPdAlkyne->ArC_CR CuX Cu(I)X CuC_CR Cu(I)-C≡C-R CuX->CuC_CR Deprotonation (Base, R-C≡C-H) CuC_CR->ArPdX Provides Acetylide for Transmetalation Cu_dimer [Cu(II) Acetylide]₂ Dimer CuC_CR->Cu_dimer Oxidation (O₂) Diyne R-C≡C-C≡C-R Cu_dimer->Diyne Coupling start_alkyne Terminal Alkyne (R-C≡C-H) start_alkyne->CuX start_halide Aryl/Vinyl Halide (Ar-X) start_halide->Pd0

Caption: Competing Sonogashira and Glaser coupling pathways.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Q1: I'm observing a significant amount of a new, non-polar byproduct by TLC and I suspect it's the homocoupled dimer. How can I be sure, and what is my first step?

A1: Confirmation and Initial Action. Your suspicion is likely correct. Homocoupled diynes are typically less polar than the cross-coupled product and starting materials.

  • Confirmation: The quickest way to confirm is by analyzing the crude reaction mixture with LC-MS. The homocoupled product will have a molecular weight corresponding to twice the mass of your starting alkyne, minus two protons.

  • Immediate Action - Oxygen Exclusion: The most common culprit is insufficient exclusion of oxygen[1]. Before altering any other parameter, you must ensure your reaction is rigorously anaerobic.

    • Solvent Degassing: Solvents must be thoroughly degassed. Standard practice involves at least three freeze-pump-thaw cycles. Alternatively, sparging with a stream of inert gas (argon or nitrogen) for 30-60 minutes can be effective, though less rigorous[7].

    • Inert Atmosphere: Ensure all glassware is flame-dried under vacuum and cooled under a positive pressure of inert gas. Maintain this positive pressure throughout the entire reaction setup and duration using a balloon or a Schlenk line[5][7].

Q2: I've improved my anaerobic technique, but homocoupling is still a major issue, leading to low yields of my desired product. What should I try next?

A2: Switch to a Copper-Free Protocol. This is the single most effective strategy to eliminate Glaser coupling[3][5]. The copper co-catalyst, while accelerating the reaction, is also the primary catalyst for the homocoupling side reaction[3][6]. Numerous copper-free Sonogashira protocols have been developed that show excellent efficacy[10][11][12]. These protocols often rely on a suitable choice of base and ligand to facilitate the direct activation of the alkyne by the palladium center[13]. (See Protocol 2 below for a general copper-free procedure).

Q3: My substrates are challenging (e.g., an electron-rich aryl bromide) and require the higher reactivity of a copper-catalyzed system. How can I optimize my reaction to disfavor homocoupling?

A3: Strategic Optimization of Copper-Catalyzed Reactions. When copper is necessary, you must optimize conditions to ensure the rate of cross-coupling significantly outpaces the rate of homocoupling.

  • Slow Addition of the Alkyne: This is a highly effective technique. By adding the terminal alkyne slowly over several hours using a syringe pump, you keep its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction while still allowing the cross-coupling to proceed[5][6].

  • Optimize Catalyst and Ligand Loading: High concentrations of the copper catalyst can exacerbate homocoupling[1]. Try reducing the CuI loading to 1-2 mol%. Concurrently, ensure your palladium catalyst is active. Using bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the Sonogashira cycle, helping it outcompete the Glaser pathway[5][14].

  • Lower the Reaction Temperature: If your cross-coupling is efficient, running the reaction at a lower temperature (e.g., room temperature instead of reflux) can slow down the competing homocoupling pathway. However, if the cross-coupling itself is sluggish, this may have the opposite effect[15].

The following workflow provides a logical approach to troubleshooting this issue.

Troubleshooting_Workflow start High Homocoupling Observed check_o2 Step 1: Verify Rigorous Oxygen Exclusion start->check_o2 is_cu_needed Is Copper Co-catalyst Necessary? check_o2->is_cu_needed go_cu_free Step 2: Switch to a Copper-Free Protocol is_cu_needed->go_cu_free No optimize_cu Step 3: Optimize Copper-Catalyzed Reaction is_cu_needed->optimize_cu Yes success Problem Solved: Minimal Homocoupling go_cu_free->success slow_addition 3a: Implement Slow Addition of Alkyne via Syringe Pump optimize_cu->slow_addition optimize_catalyst 3b: Reduce CuI Loading & Optimize Pd Ligand slow_addition->optimize_catalyst optimize_conditions 3c: Screen Base, Solvent, & Temperature optimize_catalyst->optimize_conditions optimize_conditions->success

Caption: A decision workflow for troubleshooting homocoupling.

Frequently Asked Questions (FAQs)

Q4: How does the choice of base and solvent affect homocoupling?

A4: The base and solvent play a critical role.

  • Base: The base is required to deprotonate the terminal alkyne to form the acetylide. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common and can also serve as the solvent[3]. The basicity and steric hindrance of the base can influence the equilibrium of catalyst-ligand association and the rate of alkyne deprotonation[16]. For copper-free reactions, a stronger base like Cs₂CO₃ or K₃PO₄ is often required to facilitate deprotonation at the palladium center[17][18].

  • Solvent: The solvent's polarity and coordinating ability can impact catalyst stability and reactivity[6][19]. Common solvents include THF, DMF, and acetonitrile. For instance, polar aprotic solvents like DMSO have been shown to be effective in some copper-free systems[16][20]. The optimal choice is often substrate-dependent and may require screening[21].

ParameterEffect on HomocouplingRecommendations
Base Influences rate of acetylide formation. Optimal choice can favor cross-coupling.For Cu-catalyzed: TEA, DIPA. For Cu-free: Often stronger inorganic bases (Cs₂CO₃, K₃PO₄) or hindered amines are needed[16][18].
Solvent Affects catalyst solubility, stability, and reactivity.Common choices: THF, DMF, Toluene, Acetonitrile. The ideal solvent is system-dependent and may require empirical screening[5][19][21].
Ligand Bulky, electron-rich ligands can accelerate reductive elimination, favoring cross-coupling.Consider ligands like XPhos, SPhos, or P(t-Bu)₃ for challenging couplings. For others, PPh₃ or dppf may suffice[7][14].

Q5: Are there any unconventional methods to suppress homocoupling?

A5: Yes, one interesting strategy reported in the literature is to perform the reaction under a reducing atmosphere. Using a diluted hydrogen gas mixture (e.g., 5% H₂ in Argon) can help scavenge trace amounts of oxygen that may remain even after degassing[2][22]. This effectively reduces the concentration of the oxidant required for the Glaser coupling pathway. This method has been shown to reduce homocoupling to as low as 2% in certain cases[2].

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira with Rigorous Anaerobic Technique

This protocol is designed for situations where a copper co-catalyst is required, emphasizing the exclusion of oxygen to suppress Glaser coupling.

  • Glassware and Reagent Preparation: Oven-dry all glassware (Schlenk flask, condenser) and cool under high vacuum. Backfill with argon. Degas all solvents (e.g., THF) and liquid reagents (e.g., triethylamine) using a minimum of three freeze-pump-thaw cycles[7].

  • Reaction Setup: To the flame-dried Schlenk flask under a positive flow of argon, add the aryl/vinyl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.02 mmol, 2 mol%).

  • Addition of Solvent and Base: Add the degassed solvent (e.g., THF, 10 mL) followed by the degassed amine base (e.g., triethylamine, 2.0 mmol, 2.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the stirred solution. For maximum suppression of homocoupling, this addition should be performed slowly over 2-4 hours using a syringe pump.

  • Reaction Execution: Heat the reaction to the desired temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl to remove the amine base and copper salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Copper-Free Sonogashira Coupling

This protocol eliminates the copper co-catalyst, thereby preventing the primary pathway for Glaser homocoupling[7].

  • Reagent Preparation: Ensure all solvents (e.g., 1,4-dioxane) are anhydrous and have been thoroughly degassed. The aryl/vinyl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl/vinyl halide (1.0 mmol), a palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)[7].

  • Addition of Solvent and Base: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) followed by a strong base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the stirred suspension.

  • Reaction Execution: Heat the reaction mixture to the required temperature (often higher than copper-catalyzed reactions, e.g., 80-100 °C) and monitor its progress.

  • Workup: Upon completion, cool the reaction mixture, filter through a pad of celite to remove the base and catalyst residues, and rinse with solvent. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

References
  • BenchChem. (2025). Minimizing homocoupling side reactions in Sonogashira coupling of 1,1-dibromoalkenes.
  • BenchChem. (2025). Preventing homocoupling in Sonogashira reactions of terminal alkynes.
  • BenchChem. (2025). Troubleshooting homocoupling byproducts in Sonogashira reactions.
  • Wikipedia. Sonogashira coupling.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Ho, T.-I., et al. Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Orság, P., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3937–3942.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Doubleday, D. (2016). The Glaser–Hay Coupling Reaction. In Synthetic Methods in Drug Discovery: Volume 1.
  • ResearchGate. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
  • ArODES. (2023).
  • NIH. (n.d.).
  • Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • ACS Publications. (2023).
  • MDPI. (2020).
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
  • ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ACS Publications. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions.
  • MDPI. (n.d.).
  • European Journal of Organic Chemistry. (n.d.). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction.

Sources

Technical Support Center: Optimization of Base and Ligand for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting this critical C-N bond-forming reaction. Here, we move beyond simple protocols to explain the why behind experimental choices, empowering you to tackle even the most challenging substrates.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination is not working. What is the most common reason for failure?

A1: One of the most frequently underestimated causes of reaction failure is the poor solubility of the inorganic base in the reaction solvent.[1] If the base is not at least partially soluble, it cannot effectively deprotonate the amine or the palladium-amine complex, stalling the catalytic cycle.[1][2] Other common culprits include catalyst inhibition by impurities, using an inappropriate ligand-base combination for your specific substrates, and challenges with unreactive aryl chlorides.[1]

Q2: How do I choose the right base for my reaction? Is stronger always better?

A2: Not necessarily. The choice of base is a critical parameter and is highly dependent on your substrates.[1]

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and are highly effective for a wide range of couplings because they readily deprotonate the amine-palladium complex.[2][3] However, their high basicity (pKaH ~19 for NaOtBu) can be a double-edged sword, leading to the decomposition of substrates with sensitive functional groups like esters or enolizable ketones.[1][4]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These are excellent alternatives when dealing with base-sensitive functional groups.[1][2] Cesium carbonate is often a good choice due to its better solubility in common organic solvents compared to potassium salts.[2] These bases may require higher reaction temperatures or catalyst loadings to achieve comparable reaction rates.[2][4]

  • Soluble Organic Bases (e.g., DBU): While often less effective on their own in nonpolar solvents, they can be used, sometimes in combination with inorganic bases, for sensitive substrates.[1][2] Recent studies have shown that using a soluble weak base like triethylamine (Et₃N) can be highly effective, particularly when assisted by water.[5]

Q3: There is a vast library of phosphine ligands. Where do I even start?

A3: The evolution of phosphine ligands has been key to the broad utility of the Buchwald-Hartwig reaction. The choice depends heavily on the nature of your coupling partners.[6]

  • For Primary Aliphatic Amines: Bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard. BrettPhos is an excellent starting point, known for its high activity with primary amines.[4][7]

  • For Secondary Amines: Ligands like RuPhos often show high catalytic activity.[7][8] Josiphos-type ligands are also very effective.[6][8]

  • For Challenging Substrates (e.g., Aryl Chlorides, Heteroaromatics): Highly sterically hindered and electron-rich ligands are required to promote the difficult oxidative addition step.[1][9] Ligands from the Buchwald dialkylbiaryl phosphine class (e.g., XPhos , tBuXPhos ) or N-heterocyclic carbenes (NHCs) are often necessary.[9][10][11]

  • For Retaining Stereochemistry: When coupling amines with existing stereocenters, chelating bidentate ligands like BINAP can be effective at preventing racemization by suppressing β-hydride elimination.[4][6]

Q4: Can water really be beneficial for this reaction? I was taught to use strictly anhydrous conditions.

A4: This is a classic convention that has been challenged by modern research. While strong alkoxide bases like NaOtBu can be deactivated by water, converting them to weaker hydroxides, the effect of water is highly context-dependent.[3] For reactions using weaker carbonate bases (e.g., Cs₂CO₃), a controlled amount of water can actually be beneficial, potentially by aiding the dissolution of the base and facilitating catalyst pre-activation.[12][13][14] Furthermore, a recently developed mechanism demonstrates that water can assist in the activation of amines when using a weak, soluble base like Et₃N.[5] However, for most standard reactions with strong bases, it is still advisable to start with anhydrous conditions and only introduce water as a controlled variable during optimization.[15]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Observation Potential Cause Suggested Solution
No reaction, starting materials remain. 1. Insoluble Base: The base is not dissolving sufficiently to participate in the reaction.[1]• Switch to a more soluble base (e.g., Cs₂CO₃, LHMDS).• Use a solvent that better solubilizes the base (e.g., ethereal solvents like dioxane or 2-MeTHF).[1][16]• Consider grinding the inorganic base to increase surface area.[2]
2. Catalyst Inactivation: The Pd(0) active catalyst is not forming or is being deactivated.• Use a pre-formed palladium precatalyst (e.g., a G3 or G4 precatalyst) which provides a reliable source of the active LPd(0) species.[2]• Ensure reagents and solvent are pure and degassed. Functional groups like azo groups can poison the catalyst.[1][4]
3. Unreactive Electrophile: Aryl chlorides and some electron-rich aryl bromides are challenging substrates.[1]• Switch to a more electron-rich and sterically hindered ligand (e.g., XPhos, RuPhos, or an NHC-based ligand) to facilitate oxidative addition.[9][10]
Starting material is consumed, but no desired product is formed. 1. Catalyst Poisoning: Occurs mid-reaction.• Re-evaluate substrate for incompatible functional groups.[4]• Ensure rigorous exclusion of oxygen if using an air-sensitive catalyst system.
2. Product Instability: The product may be degrading under the reaction conditions.• Lower the reaction temperature.• Switch to a weaker base (e.g., K₃PO₄) to avoid decomposition of a base-sensitive product.[1]
Issue 2: Significant Byproduct Formation
Observation Potential Cause Suggested Solution
Hydrodehalogenation is observed (Ar-H instead of Ar-NR₂). This side reaction is often competitive with C-N reductive elimination, especially with primary amines.[1]• This is often a ligand-dependent issue. Screen different classes of phosphine ligands. Bulky ligands can often favor reductive elimination over β-hydride elimination.• Lowering the reaction temperature can sometimes suppress this pathway.
Biaryl Homocoupling is observed (Ar-Ar). This can occur from side reactions involving the aryl halide.• Optimize the catalyst-to-ligand ratio. An excess of ligand can sometimes suppress side reactions.• Ensure the reaction is not being run at an unnecessarily high temperature.
Diarylation of Primary Amine (Ar₂NH). The desired primary arylamine product (ArNH₂) reacts further with the aryl halide.• Use an excess of the primary amine to outcompete the product for the catalyst.• Use an ammonia surrogate, such as benzophenone imine, followed by hydrolysis to reveal the primary aniline.[17]

Data & Protocols

Table 1: Base Selection Guide
BaseTypepKaH (approx.)Common Applications & Notes
NaOtBu Strong Alkoxide19The most common and effective base for a wide range of substrates. Can cause decomposition of sensitive functional groups.[1][3]
LHMDS Strong Amide26Allows for the use of substrates with protic functional groups. Useful for low-temperature aminations.[1][4]
Cs₂CO₃ Weak Inorganic10Excellent functional group tolerance. Good solubility in ethereal solvents. Often requires higher temperatures.[1][2]
K₃PO₄ Weak Inorganic12Economical and offers excellent functional group tolerance. Often used for arylating amides. Can require higher catalyst loadings.[1][4]
Et₃N / DBU Weak Organic11 / 14Soluble bases used for sensitive substrates, often requiring specific ligands or co-solvents (like water) to be effective.[1][5]
Table 2: Ligand Selection Starting Points
Ligand ClassExample(s)Best For...Key Feature(s)
Dialkylbiaryl Phosphines RuPhos, BrettPhos, XPhosPrimary/Secondary Amines, Aryl Chlorides, HeterocyclesHighly active due to steric bulk and electron-donating ability, promoting all steps of the catalytic cycle.[7]
Ferrocene-based Josiphos, dppfSecondary Amines, Primary AnilinesBidentate ligands that can offer high stability and activity.
Chelating Bisphosphines Xantphos, BINAPRetaining Chirality, Challenging CouplingsWide bite angle (Xantphos) or rigid backbone (BINAP) can suppress side reactions and prevent racemization.[10]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrAryl Chlorides, Sterically Hindered SubstratesStrong σ-donors that form very stable and highly active palladium complexes.[9]
General Experimental Protocol (Small-Scale Screening)

This is a representative protocol. Conditions must be optimized for specific substrates.

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., G3-XPhos, 1-5 mol%), and the phosphine ligand (if not using a precatalyst, 1.2-2.2 mol% relative to Pd).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv.). Then, add the amine (1.2 equiv.) followed by the degassed solvent (e.g., Toluene or 2-MeTHF, to achieve a concentration of ~0.1-0.5 M).[1]

  • Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for troubleshooting.

Buchwald_Hartwig_Cycle cluster_cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(AmineH)]+X- OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(Amine) Amido Complex Amine_Complex->Amido_Complex Deprotonation Product Ar-Amine Product Amido_Complex->Product Reductive Elimination center Amido_Complex->center BaseH_out Base-H+X- Catalyst_Regen L-Pd(0) center->Pd0 ArX_in Ar-X ArX_in->Pd0 Amine_in Amine-H Amine_in->OA_Complex Base_in Base Base_in->Amine_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

When a reaction fails, a systematic approach to optimization is key. This workflow provides a logical decision tree for addressing common issues.

Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) Check_Base Is the base appropriate and soluble? Start->Check_Base Change_Base Action: Change Base (e.g., NaOtBu -> Cs2CO3) or Solvent (e.g., Toluene -> Dioxane) Check_Base->Change_Base No Check_Ligand Is the ligand suitable for the substrate (e.g., Aryl-Cl)? Check_Base->Check_Ligand Yes Change_Base->Check_Ligand Change_Ligand Action: Increase Ligand Steric Bulk (e.g., P(tBu)3 -> XPhos/RuPhos) Check_Ligand->Change_Ligand No Check_Temp Is the temperature optimal? Check_Ligand->Check_Temp Yes Change_Ligand->Check_Temp Change_Temp Action: Increase Temperature (especially for weak bases/Aryl-Cl) Check_Temp->Change_Temp No Check_Catalyst Is the catalyst active? Check_Temp->Check_Catalyst Yes Change_Temp->Check_Catalyst Change_Catalyst Action: Use a Pre-catalyst (e.g., Pd(OAc)2 -> G3-Precatalyst) Check_Catalyst->Change_Catalyst No Success Reaction Optimized Check_Catalyst->Success Yes Change_Catalyst->Success

Caption: A decision tree for troubleshooting Buchwald-Hartwig aminations.

References

  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines - Benchchem. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • optimizing base and solvent for Buchwald-Hartwig amination - Benchchem. (n.d.).
  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 7, 2026, from [Link]

  • Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed. (2005). The Journal of Organic Chemistry, 70(8), 3321–3323. [Link]

  • Effect of water on the palladium-catalyzed amidation of aryl bromides. | Semantic Scholar. (n.d.). Retrieved January 7, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved January 7, 2026, from [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. (2020). ACS Omega, 5(34), 21385–21391. [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). Retrieved January 7, 2026, from [Link]

  • Investigation of the effect of water on the Pd‐catalyzed C−N coupling... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Retrieved January 7, 2026, from [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01781F. (2018). Organic & Biomolecular Chemistry, 16(36), 6437–6442. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved January 7, 2026, from [Link]

  • Mechanistic Insights into the Pd(BINAP)-Catalyzed Amination of Aryl Bromides: Kinetic Studies under Synthetically Relevant Conditions | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 7, 2026, from [Link]

  • t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 7, 2026, from [Link]

  • Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism - Amazon S3. (2020). Retrieved January 7, 2026, from [Link]

  • Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions | Organic Letters - ACS Publications. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Polysubstituted Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polysubstituted pyrazolopyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered in the synthesis of this important class of heterocyclic compounds. Pyrazolopyridines are privileged scaffolds in medicinal chemistry, and their successful synthesis is crucial for the development of novel therapeutics.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing polysubstituted pyrazolopyridines?

A1: The synthesis of polysubstituted pyrazolopyridines is often complicated by a few key challenges. The most significant is controlling regioselectivity , especially when using unsymmetrical starting materials, which can lead to mixtures of isomers that are difficult to separate.[3][4] Another common issue is achieving the desired substitution pattern on the final fused ring system. Low reaction yields, the formation of side products, and difficulties in the purification of the final compounds are also frequently encountered hurdles.[5][6]

Q2: How does the choice of starting materials influence the regiochemical outcome?

A2: The structure of your starting materials is a primary determinant of regioselectivity. For instance, in the common synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups in the dicarbonyl substrate will dictate the initial site of nucleophilic attack by the aminopyrazole.[3] If the electrophilicity is similar, a mixture of regioisomers is likely.[3] Utilizing starting materials with significant electronic or steric differences can help direct the reaction towards a single isomer.

Q3: Are multi-component reactions (MCRs) a good strategy for synthesizing polysubstituted pyrazolopyridines?

A3: Yes, multi-component reactions are a powerful and efficient strategy for the synthesis of polysubstituted pyrazolopyridines.[7][8][9][10] MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly atom-economical and can reduce synthesis time.[10] However, optimizing MCRs to achieve high yields and regioselectivity can be challenging and often requires careful selection of catalysts and reaction conditions.

Q4: What are the main isomeric forms of pyrazolopyridines, and how do their syntheses differ?

A4: The main isomeric scaffolds include pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyridines, and pyrazolo[4,3-c]pyridines.[11][12][13] The synthetic approaches to these isomers are distinct. For example, pyrazolo[3,4-b]pyridines are often synthesized via the cyclization of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[14] In contrast, the synthesis of pyrazolo[1,5-a]pyridines frequently involves the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes.[12] The choice of synthetic route is therefore dictated by the desired isomeric core.

Troubleshooting Guides

Problem 1: Poor Regioselectivity and Formation of Isomeric Mixtures

Poor regioselectivity is arguably the most frequent and frustrating challenge in pyrazolopyridine synthesis. This guide will help you diagnose and resolve this issue.

Causality: The formation of regioisomers arises from the reaction of two unsymmetrical reagents where the desired bond formation can occur at multiple sites with similar reactivity. In the context of pyrazolopyridine synthesis, this is common when a substituted aminopyrazole reacts with an unsymmetrical 1,3-dicarbonyl compound or α,β-unsaturated ketone.[3]

Troubleshooting Workflow:

start Mixture of Regioisomers Detected check_starting_materials Are starting materials symmetrical? start->check_starting_materials purification Purification of Isomers start->purification yes_symmetrical Symmetrical starting materials used. Re-evaluate reaction mechanism for potential side reactions. check_starting_materials->yes_symmetrical Yes no_unsymmetrical Unsymmetrical starting materials used. check_starting_materials->no_unsymmetrical No modify_conditions Modify Reaction Conditions no_unsymmetrical->modify_conditions structural_modification Modify Starting Materials no_unsymmetrical->structural_modification solvent_effect Investigate Solvent Effects modify_conditions->solvent_effect catalyst_effect Screen Different Catalysts modify_conditions->catalyst_effect temp_effect Vary Reaction Temperature modify_conditions->temp_effect increase_steric_hindrance Increase Steric Hindrance on one reactive site of a starting material. structural_modification->increase_steric_hindrance alter_electronics Introduce Electron-Withdrawing or -Donating Groups to alter reactivity of one site. structural_modification->alter_electronics chromatography Optimize Chromatographic Separation purification->chromatography crystallization Attempt Fractional Crystallization purification->crystallization protecting_group Use a Protecting Group Strategy purification->protecting_group

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Protocols & Explanations:

  • Protocol 1: Solvent Screening to Enhance Regioselectivity

    The polarity and coordinating ability of the solvent can significantly influence the transition state energies of the competing reaction pathways, thereby altering the isomeric ratio.

    • Baseline Reaction: Perform the reaction in a standard non-polar solvent (e.g., toluene) and a standard polar aprotic solvent (e.g., DMF) to establish a baseline isomeric ratio.

    • Fluorinated Alcohols: It has been demonstrated that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity in pyrazole formation by stabilizing one transition state over the other through hydrogen bonding.[15]

    • Analysis: Carefully analyze the product mixture from each solvent system using 1H NMR or LC-MS to determine the isomeric ratio.

    SolventDielectric Constant (ε)Typical Effect on Regioselectivity
    Toluene2.4Often favors the thermodynamically controlled product.
    DMF36.7Can favor kinetically controlled products.
    TFE8.5Can significantly enhance regioselectivity through H-bonding.[15]
    HFIP16.7Strong H-bond donor, can strongly influence selectivity.[15]
  • Protocol 2: Strategic Use of Steric Hindrance

    Introducing a bulky substituent near one of the reactive sites on either the aminopyrazole or the 1,3-dicarbonyl compound can sterically hinder the approach of the other reactant to that site, thus favoring reaction at the less hindered position.

    • Identify Reactive Sites: Determine the two competing reactive sites leading to the different regioisomers.

    • Introduce Bulky Group: Synthesize a derivative of one of the starting materials with a bulky group (e.g., tert-butyl, trimethylsilyl) positioned to block one of the reactive sites.

    • Perform Reaction: Carry out the reaction with the sterically hindered substrate and compare the isomeric ratio to the original reaction.

Problem 2: Low Reaction Yield and Formation of Side Products

Low yields can be caused by incomplete reactions, decomposition of starting materials or products, or the formation of undesired side products.

Causality: Suboptimal reaction conditions such as temperature, reaction time, or catalyst choice can lead to poor conversion or the activation of alternative reaction pathways. The stability of reactants and products under the reaction conditions is also a critical factor.

Troubleshooting Workflow:

start Low Reaction Yield check_conversion Check Reactant Conversion (TLC, LC-MS) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low complete_conversion Complete Conversion, but low yield check_conversion->complete_conversion High optimize_conditions Optimize Reaction Conditions incomplete_conversion->optimize_conditions side_products Identify Side Products (NMR, MS) complete_conversion->side_products purification_loss Investigate Product Loss during Work-up/Purification complete_conversion->purification_loss increase_temp Increase Temperature optimize_conditions->increase_temp prolong_time Prolong Reaction Time optimize_conditions->prolong_time change_catalyst Change/Increase Catalyst Loading optimize_conditions->change_catalyst decomposition Check for Decomposition side_products->decomposition lower_temp Lower Temperature decomposition->lower_temp shorter_time Shorter Reaction Time decomposition->shorter_time scavenger Use a Scavenger for Reactive Byproducts decomposition->scavenger

Caption: Troubleshooting workflow for low reaction yield.

Detailed Protocols & Explanations:

  • Protocol 3: Optimization of Reaction Temperature and Time

    • Temperature Screening: Set up a series of parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux). Monitor the reactions by TLC or LC-MS at regular intervals.

    • Time Course Study: Once an optimal temperature is identified, perform a time course study at that temperature to determine the point of maximum product formation before significant decomposition or side product formation occurs.

    • Microwave Synthesis: Consider using microwave irradiation, which can often accelerate reactions and improve yields by providing rapid and uniform heating.[16]

  • Protocol 4: Catalyst Screening

    The choice of catalyst can be critical, especially in multi-component and cross-coupling reactions.

    • Acid/Base Catalysis: For condensation reactions, screen a range of Brønsted acids (e.g., p-TsOH, AcOH) and Lewis acids (e.g., ZrCl4, Sc(OTf)3).[11] Also, test various bases (e.g., K2CO3, Et3N) if the reaction requires basic conditions.

    • Metal Catalysis: For cross-coupling reactions, screen different palladium or copper catalysts and ligands. The choice of ligand can have a profound impact on reaction efficiency and selectivity.

    • Catalyst Loading: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.

Problem 3: Difficult Product Purification

The purification of polysubstituted pyrazolopyridines can be challenging due to the presence of closely related isomers, starting materials with similar polarities, and tenacious impurities.

Causality: The structural similarity of regioisomers makes their separation by standard chromatographic methods difficult.[17] Some products may also be unstable on silica gel or during work-up procedures.

Troubleshooting Workflow:

start Difficult Purification identify_impurities Identify Major Impurities (NMR, LC-MS) start->identify_impurities isomers Regioisomers identify_impurities->isomers starting_materials Unreacted Starting Materials identify_impurities->starting_materials side_products Side Products identify_impurities->side_products optimize_chromatography Optimize Chromatography isomers->optimize_chromatography alternative_methods Explore Alternative Purification Methods isomers->alternative_methods starting_materials->optimize_chromatography side_products->alternative_methods change_column Try Different Stationary Phases (e.g., alumina, C18, amino-silica) optimize_chromatography->change_column gradient_elution Optimize Eluent System and Gradient optimize_chromatography->gradient_elution crystallization Attempt Recrystallization/ Fractional Crystallization alternative_methods->crystallization derivatization Derivatization/Protection-Deprotection alternative_methods->derivatization salt_formation Purify via Salt Formation alternative_methods->salt_formation

Caption: Troubleshooting workflow for difficult product purification.

Detailed Protocols & Explanations:

  • Protocol 5: Advanced Chromatographic Separation

    • Stationary Phase Screening: If separation on silica gel is poor, try alternative stationary phases. Alumina can be effective for basic compounds. Reverse-phase chromatography (C18) is an excellent alternative for separating compounds based on differences in hydrophobicity.[6]

    • Eluent Optimization: Systematically screen different solvent systems. For normal-phase chromatography, combinations of hexanes/ethyl acetate, dichloromethane/methanol, and the addition of small amounts of triethylamine (for basic compounds) or acetic acid (for acidic compounds) can significantly improve separation.

    • Preparative HPLC: For very difficult separations, preparative HPLC is a powerful tool that offers much higher resolution than flash chromatography.[17]

  • Protocol 6: Purification via a Protection-Deprotection Strategy

    If a mixture of products is difficult to separate, it may be possible to selectively protect a functional group on one of the isomers, allowing for easy separation, followed by deprotection.

    • Identify a Differentiating Functional Group: Analyze the structures of the compounds in the mixture to find a functional group that is present or more accessible in one component.

    • Selective Protection: Choose a protecting group that reacts selectively with the identified functional group under mild conditions.

    • Separation: The protected compound will likely have a significantly different polarity, allowing for easy separation by chromatography.

    • Deprotection: Remove the protecting group to obtain the pure desired product. A described method for a pyrazolo[3,4-c]pyridine involved acetyl protection to facilitate the separation of a difficult mixture.[5]

  • Protocol 7: Purification by Salt Formation and Crystallization

    If your target compound is basic, it can often be purified by forming a salt with an acid.

    • Salt Formation: Dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of an acid (e.g., HCl in ether, oxalic acid in ethanol).

    • Crystallization: The resulting salt may precipitate or crystallize out of the solution in high purity.

    • Liberation of the Free Base: Collect the salt by filtration and then neutralize it with a base (e.g., NaHCO3 solution) to regenerate the pure free base. This method can also be effective for separating isomers if one forms a crystalline salt more readily than the other.[18]

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters - ACS Publications. [Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters - ACS Publications. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]

  • Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Deriv
  • Synthesis of pyrazolo[4,3‐c]pyridines by I2 catalysed intramolecular... ResearchGate. [Link]

  • New Route for the Preparation of Pyrazolo[4,3-c]pyridines. Oxford Academic. [Link]

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. [Link]

  • Synthesis of pyrazole-fused pyridine derivatives. ResearchGate. [Link]

  • Synthesis of pyridyl substituted pyrazolo[4,3-c]pyridines as potential inhibitors of protein kinases. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC - NIH. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC - PubMed Central. [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PubMed. [Link]

  • Pyrazolopyridine compound and preparation method thereof.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Unknown Source.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]

  • Synthesis of polysubstituted pyridines as potential multidrug resistance modulators. ResearchGate. [Link]

  • Method for purifying pyrazoles.
  • Regioselectivity in pyrazole EAS. Reddit. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

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side reactions in the synthesis of Vericiguat from its iodo-intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical C-C Bond Formation

The synthesis of Vericiguat involves a critical carbon-carbon bond formation step to couple the pyrazolopyridine core with the pyrimidine moiety. One established route utilizes a palladium-catalyzed cross-coupling reaction, specifically a Stille coupling, between the key iodo-intermediate, 5-fluoro-1-(2-fluorobenzyl)-3-iodopyrazolo[3,4-b]pyridine , and a stannylated pyrimidine derivative.[1] While powerful, this transformation is susceptible to several side reactions that can lead to reduced yields, complex purification challenges, and the formation of process-related impurities.[2][3]

This guide provides researchers and process chemists with a detailed troubleshooting framework to identify, mitigate, and resolve common issues encountered during this pivotal synthetic step.

Troubleshooting Guide: Common Experimental Issues

Q1: My reaction has stalled, showing incomplete conversion of the iodo-intermediate. What are the likely causes and how can I resolve this?

A1: Incomplete conversion is a frequent issue in palladium-catalyzed cross-couplings and typically points to catalyst deactivation or suboptimal reaction conditions.

Immediate Diagnostic Steps:

  • TLC/LC-MS Analysis: Confirm the presence of both starting materials (iodo-intermediate and the organostannane reagent). Check for the appearance of degradation products.

  • Visual Inspection: Observe the reaction mixture. A change in color from light yellow/orange to black often indicates palladium black precipitation, a sign of catalyst decomposition.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Catalyst Deactivation The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[4] Ligands can also dissociate or decompose at high temperatures, leading to catalyst aggregation (palladium black).Ensure Rigorous Inert Atmosphere: Degas the solvent thoroughly (e.g., with 3-4 freeze-pump-thaw cycles or by bubbling argon/nitrogen for 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[5]
Insufficient Temperature The oxidative addition of the aryl iodide to the Pd(0) center is often the rate-limiting step and requires sufficient thermal energy.Optimize Temperature: If the reaction is running at a lower temperature (e.g., 80 °C), consider a stepwise increase to 90-110 °C. Monitor for impurity formation at higher temperatures. Dioxane or DMF are common high-boiling solvents for these reactions.[4]
Poor Reagent Solubility If either coupling partner is not fully dissolved at the reaction temperature, the reaction will be limited by mass transfer, leading to a stall.[6]Solvent Screening: While dioxane is common, consider co-solvents like DMF or toluene to improve the solubility of all components. Ensure the mixture is a homogenous solution at the target temperature.[4]
Inhibitors in Reagents Starting materials or solvents may contain impurities (e.g., sulfur compounds, excess coordinating solvents) that poison the palladium catalyst.Reagent Purification: Use freshly purified, anhydrous solvents and high-purity reagents. If sourcing from a new supplier, re-validate the purity of the starting materials.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the starting iodo-intermediate, but with the iodine replaced by hydrogen. What is this and how do I prevent it?

A2: This side product is 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine , formed via a hydrodehalogenation reaction. This is a common side reaction in palladium-catalyzed couplings.

Mechanism & Causality: Hydrodehalogenation can occur through two primary pathways:

  • Direct Reduction: The aryl iodide is directly reduced by a hydride source in the presence of the palladium catalyst.

  • Protodestannylation-Coupling: The organostannane reagent undergoes protodestannylation (cleavage of the C-Sn bond by a proton source) to form a trialkyltin salt and the corresponding protonated pyrimidine. The palladium catalyst can then facilitate the reduction of the iodo-intermediate.

Primary Cause: The presence of protic impurities, most commonly water, in the reaction mixture.

Preventative Measures:

  • Anhydrous Conditions: Use oven-dried or flame-dried glassware. Employ anhydrous solvents and ensure reagents are dry. Using molecular sieves in the reaction can help scavenge residual water.

  • Base Choice: While bases are more critical in Suzuki couplings, their presence can influence side reactions. If a base is used (e.g., as an additive), ensure it is anhydrous.

  • Reagent Quality: Ensure the organostannane reagent has not degraded during storage, which can release protic impurities.

Experimental Workflow & Side Reaction Pathways

Below is a diagram illustrating the desired Stille coupling reaction versus the common hydrodehalogenation side reaction.

vericiguat_synthesis cluster_main Desired Pathway cluster_side Side Reaction iodo Iodo-Intermediate (Pyrazolopyridine) oxidative_add Oxidative Addition Intermediate iodo->oxidative_add Pd(0) side_product Hydrodehalogenation Product iodo->side_product [Pd], H+ stannane Organostannane (Pyrimidine-SnBu3) transmetal Transmetalation stannane->transmetal pd_cat Pd(0) Catalyst pd_cat->iodo oxidative_add->transmetal reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd_cat Catalyst Regeneration vericiguat_pre Vericiguat Precursor (Desired Product) reductive_elim->vericiguat_pre C-C Bond Formation h_source Protic Source (e.g., H2O) h_source->iodo

Caption: Desired Stille coupling pathway vs. hydrodehalogenation side reaction.

Frequently Asked Questions (FAQs)

Q3: My LC-MS shows a high molecular weight impurity consistent with a dimer of my organostannane. What is this and why does it form?

A3: This is a homocoupling byproduct, arising from the coupling of two molecules of your organostannane reagent. This is a well-known side reaction in Stille couplings. It is often promoted by the presence of oxygen or by reaction conditions that favor the transmetalation of two organostannane molecules to the palladium center before reductive elimination. To mitigate this, ensure your reaction is strictly anaerobic. Sometimes, adjusting the ligand-to-palladium ratio or using a different ligand can also disfavor this pathway.

Q4: Can I use a Suzuki coupling instead of a Stille coupling for this step?

A4: Mechanistically, yes. A Suzuki coupling, which uses a more environmentally benign and generally less toxic boronic acid or ester instead of an organostannane, is a viable alternative and widely used in the pharmaceutical industry for C-C bond formation.[4][7] The synthesis would require preparing the corresponding boronic acid/ester of the pyrimidine ring. Key challenges in Suzuki couplings include preventing protodeboronation (the boron equivalent of protodestannylation) and ensuring the appropriate base is used to facilitate the catalytic cycle without degrading the starting materials.[5]

Q5: What analytical techniques are best for monitoring this reaction?

A5: A combination of techniques is ideal for robust monitoring:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks of reaction progress. Use a stain (like potassium permanganate) if your compounds are not UV-active.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and impurities. A gradient method is usually required to resolve all components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown byproducts by providing molecular weight information. This is the best tool for diagnosing issues like hydrodehalogenation or homocoupling.

Q6: I have identified several known Vericiguat impurities in my final product. Could they have formed at this stage?

A6: It's possible. While many impurities arise from starting materials or subsequent steps, the conditions of the cross-coupling reaction can lead to their formation.[2] For example, impurities like Vericiguat Carboxylic Acid or 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid could potentially arise if a precursor containing an ester group is hydrolyzed under the reaction conditions, although this is less common in non-aqueous Stille couplings.[8] It is crucial to characterize all major byproducts to trace their origin back to a specific step.

Protocol: General Procedure for Stille Cross-Coupling

This is a representative protocol and must be adapted and optimized for specific substrates and scales.

  • Glassware Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add the iodo-intermediate (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Seal the flask with septa, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed dioxane (or another suitable solvent) via cannula or syringe. Stir the mixture until all solids are dissolved. Add the organostannane reagent (1.1-1.2 eq) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC at regular intervals (e.g., every 2 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Further purification is typically achieved by column chromatography.

References

  • Daicel Pharma. Vericiguat Impurities Manufacturers & Suppliers. [Link]

  • SynThink. Vericiguat EP Impurities & USP Related Compounds. [Link]

  • SynZeal. Vericiguat Impurities. [Link]

  • Axios Research. Vericiguat Impurity 1. [Link]

  • Pharmaffiliates. Vericiguat Impurities. [Link]

  • IJNRD. A SYSTAMIC REVIEW ON SYNTHESIS OF VERICIGUAT & IT'S PHARMACOLOGICAL ACTION. [Link]

  • International Journal of Pharmaceutical Research and Applications. Heart Failure Treatment for New Drug - Vericiguat: An Overview. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?[Link]

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Technical Support Center: Purification Strategies for Palladium Catalyst Residues

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the critical challenge of removing palladium catalyst residues from reaction mixtures and active pharmaceutical ingredients (APIs). Palladium-catalyzed reactions are indispensable tools in modern organic synthesis, yet the removal of residual palladium to meet stringent regulatory limits is a frequent and often complex purification challenge.[1][2] This guide provides in-depth, practical advice in a question-and-answer format to help you troubleshoot common issues and select the most effective purification strategy for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium, and how do I choose the right one?

The selection of a purification strategy is highly dependent on the nature of your product, the form of the palladium residue (e.g., homogeneous or heterogeneous), and the scale of your reaction.[3][4] The most common and effective methods include:

  • Adsorption: This involves using solid-supported materials, known as scavengers, that have a high affinity for palladium.[3][4]

    • Activated Carbon: A cost-effective and widely used adsorbent for removing various palladium species.[4][5][6]

    • Specialized Metal Scavengers: These are typically silica-based or polymer-based materials functionalized with groups like thiols, amines, or thiourea, which chelate palladium.[3][7][8]

  • Chromatography: Techniques like column chromatography can effectively separate the desired compound from the palladium catalyst.[9]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[3] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.[10]

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[3][9]

  • Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium metal, simple filtration through a filter aid like Celite® is often the first and most straightforward step.[3][9]

Choosing the right method requires considering:

  • Product Properties: Solubility, stability, and potential for the product itself to chelate palladium.

  • Palladium Species: The oxidation state (e.g., Pd(0), Pd(II)) and coordination environment of the residual palladium can influence the effectiveness of different methods.[10]

  • Scale and Throughput: Some methods, like chromatography, may be less practical for large-scale manufacturing compared to scavenger-based approaches.[11]

Q2: Why is the removal of palladium residues so critical in pharmaceutical development?

Palladium, like other heavy metals, is considered an elemental impurity in drug products.[4] Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for the control of elemental impurities to ensure patient safety.[12][13][14][15] Because these impurities offer no therapeutic benefit, their levels must be controlled within acceptable limits, defined as the Permitted Daily Exposure (PDE).[16][14] Palladium is classified as a Class 2B element, meaning it requires a risk assessment if intentionally added to the manufacturing process.[14][15]

Troubleshooting Guide

This section addresses common issues encountered during palladium removal and provides actionable troubleshooting steps.

Issue 1: Inconsistent or Inefficient Palladium Removal

Symptom: You've applied a purification method, but the palladium levels in your final product remain unacceptably high or vary significantly between batches.

Potential Causes & Solutions:

  • Variability in Palladium Species: The form of the residual palladium (e.g., different oxidation states, ligands) can change from batch to batch, affecting the efficiency of a single removal method.[3]

    • Standardize Your Work-up: Implement a consistent work-up procedure before the main purification step to ensure the palladium is in a more uniform state.

    • Consider a Pre-treatment Step: A mild oxidation or reduction step can sometimes convert various palladium species into a single, more easily removed form.[3]

  • Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the specific palladium species in your reaction.

    • Screen a Panel of Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your system.[10] Thiol-based scavengers, for instance, are often effective for Pd(II) complexes.[10]

  • Suboptimal Scavenging Conditions:

    • Optimize Time and Temperature: While many scavengers are effective at room temperature, increasing the temperature can sometimes improve performance.[10] Conduct small-scale experiments to determine the optimal reaction time and temperature.

    • Ensure Sufficient Scavenger Amount: Incomplete removal may be due to an insufficient amount of scavenger. A typical starting point is 5 equivalents relative to the palladium catalyst, but this may need to be increased.[10]

Issue 2: Significant Product Loss During Purification

Symptom: Your purification method effectively removes palladium, but you experience a substantial loss of your desired product.

Potential Causes & Solutions:

  • Non-specific Adsorption: Your product may be adsorbing to the purification medium, especially with materials like activated carbon.[3]

    • Minimize Adsorbent Quantity: Use the minimum amount of scavenger or activated carbon necessary for effective palladium removal.

    • Solvent Selection: The choice of solvent can impact the binding of both your product and the palladium to the adsorbent. Using a solvent in which your product is highly soluble can help minimize its adsorption.[3]

    • Alternative Purification Methods: If product loss remains high with adsorption-based methods, consider switching to crystallization or liquid-liquid extraction.[3]

Issue 3: My product is "sticky" and seems to retain palladium even after multiple purification attempts.

Symptom: Despite trying various methods, a low but persistent level of palladium remains, suggesting a strong association with your product.

Potential Causes & Solutions:

  • Product-Palladium Chelation: Your product may contain functional groups that chelate palladium, making it difficult to remove.

    • Competitive Scavengers: Use a scavenger with a very high affinity for palladium that can effectively compete with your product. Bidentate ligand scavengers can be particularly effective in these cases.[17]

    • Crystallization with Additives: During recrystallization, adding certain agents like N-acetylcysteine or thiourea can help to keep the palladium species in the mother liquor.[10]

    • Combined Purification Strategies: A multi-step approach can be highly effective. For example, an initial treatment with a scavenger or activated carbon followed by a final polishing step of recrystallization can often achieve the desired purity.[10]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging

This protocol provides a general workflow for using a solid-supported scavenger to remove residual palladium.

  • Dissolution: Dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[3]

  • Scavenger Addition: Add the selected scavenger to the solution. The amount will depend on the specific scavenger and the initial palladium concentration.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a predetermined time (e.g., 1 to 18 hours).[3] The optimal time and temperature should be determined experimentally by monitoring the palladium concentration.[10]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[3]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to obtain the purified product.[10]

Protocol 2: Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate organic solvent.[10]

  • Carbon Addition: Add activated carbon to the solution (typically 5-10 wt% relative to the crude product).[10]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a specified time (e.g., 1-4 hours).

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Wash the celite pad with fresh solvent to recover any adsorbed product.[10]

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure.[10]

Data Presentation

Table 1: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupTypical ApplicationsAdvantagesDisadvantages
SiliaMetS® Thiol ThiolEffective for Pd(II)Robust, versatile for various metals (Pd, Pt, Cu, Ag, Pb)[8]May not be as effective for Pd(0)
SiliaMetS® Thiourea ThioureaVersatile for all forms of palladiumWorks well in organic solvents, also scavenges Ag, Pt, Ru, Rh, Hg[8]Can sometimes act as a catalyst itself[8]
ISOLUTE® Si-TMT DimercaptotriazineComplete removal of palladium from APIsHigh efficiency, can reduce Pd to <5 ppm[7][17]May be more expensive than other options
Activated Carbon N/A (Porous Carbon)Broad-spectrum removal of various Pd speciesCost-effective, widely available[4][5]Can cause product loss through non-specific adsorption[3]
Table 2: Typical Palladium Levels Before and After Purification
Purification MethodInitial Pd Level (ppm)Final Pd Level (ppm)Reference
Recrystallization (1st crop) 1300200[17]
ISOLUTE® Si-TMT 13005[17]
Polystyrene-bound TMT 1500-1600< 10[18]
Activated Carbon 300< 1[4]

Visualizations

Decision Tree for Selecting a Palladium Removal Strategy

Palladium_Removal_Strategy start Start: Crude Product with Pd Residue is_heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite is_heterogeneous->filtration Yes analyze_filtrate Analyze Filtrate for Residual Soluble Pd is_heterogeneous->analyze_filtrate No (Homogeneous) filtration->analyze_filtrate scavenging Adsorption: - Metal Scavengers - Activated Carbon analyze_filtrate->scavenging High Pd chromatography Chromatography analyze_filtrate->chromatography Moderate Pd crystallization Crystallization (with/without additives) analyze_filtrate->crystallization Low Pd / Final Polish extraction Liquid-Liquid Extraction analyze_filtrate->extraction Favorable Partitioning final_product Purified Product (< ICH Limit) analyze_filtrate->final_product < ICH Limit scavenging->final_product chromatography->final_product crystallization->final_product extraction->final_product

Caption: A decision tree to guide the selection of an appropriate palladium removal strategy.

General Workflow for Palladium Scavenging

Scavenging_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_final Final Product dissolve 1. Dissolve Crude Product in Suitable Solvent add_scavenger 2. Add Scavenger dissolve->add_scavenger stir 3. Stir (Optimize Time/Temp) add_scavenger->stir filter 4. Filter to Remove Scavenger stir->filter wash 5. Wash Filter Cake filter->wash concentrate 6. Concentrate Filtrate wash->concentrate final_product Purified Product concentrate->final_product

Caption: A step-by-step workflow for palladium removal using solid-supported scavengers.

References

  • ICH Q3D Elemental impurities - Scientific guideline. (n.d.). European Medicines Agency.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Pharmaceutical Technology.
  • ICH. (2019). Guideline for Elemental Impurities Q3D(R1).
  • West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements?.
  • ICH. (2022). Guideline for elemental impurities Q3D (R2).
  • QbD Group. (2024, May 1). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D).
  • Various Authors. (2015, May 18). How can i remove palladium Pd catalyst easily?. ResearchGate.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division.
  • BenchChem. (2025). Technical Support Center: Removing Palladium Catalyst Residues from Final Products.
  • BenchChem. (2025). Technical Support Center: Residual Palladium Catalyst Removal in Iodomethylbenzene Reactions.
  • Apollo Scientific. (n.d.). Efficient Palladium Removal Without Compromising Product Yield.
  • Arbor Assays. (2017, July 31). Palladium Detection for API Purification.
  • Biotage. (n.d.). Metal scavengers for organic purification.
  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
  • Marguí, E., Van Meel, K., Voeten, Y., Queralt, I., & Van Grieken, R. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1463-1469.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division.
  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Takeda, Y., & Nakai, Y. (2006). Method of removing palladium. U.S. Patent No. 7,084,287 B2. Washington, DC: U.S. Patent and Trademark Office.
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin.
  • Blakemore, D. C., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • SiliCycle. (n.d.). Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer.
  • Li, Y., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.
  • Johnson Matthey. (n.d.). Scavenging Technologies.
  • Various Authors. (n.d.). Methods for removal of palladium. ResearchGate.
  • Koide, K., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry.
  • Zhang, Y., et al. (n.d.). Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. MDPI.
  • Chen, Y.-L., et al. (n.d.). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. ACS Publications.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • Various Authors. (2025, September 19). Your trick to remove residual palladium. Reddit.
  • Sarioğlan, Ş. (2013). oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review, 57(4), 289-296.
  • Biotage. (2023, January 20). Metal Scavengers: An alternative to recrystallization for removing metals?.
  • Various Authors. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. ResearchGate.
  • Blakemore, D. C., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health.
  • Various Authors. (2022, August 1). Recrystallization help. Reddit.
  • Various Authors. (2025, February 28). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry.

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Technical Support Center: Overcoming the Low Reactivity of Fluorinated Heterocycles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the cross-coupling of fluorinated heterocycles. These substrates are of immense interest in medicinal chemistry and materials science, yet their unique electronic and steric properties often lead to low reactivity and challenging reaction development.[1][2] This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to empower researchers in overcoming these synthetic hurdles.

The core challenge in the cross-coupling of fluorinated heterocycles lies in the high strength of the C-F bond and the electron-deficient nature of the heterocyclic ring.[3][4] These factors make crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, kinetically demanding.[5] Furthermore, the nitrogen atoms in heterocycles can coordinate to the metal center, potentially inhibiting catalytic activity.[5]

This support center is structured to address these issues head-on, providing practical, evidence-based solutions to common problems encountered in the lab.

Troubleshooting Guides

This section is designed to help you diagnose and solve specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of the Fluorinated Heterocycle

This is one of the most common failure modes. If you observe unreacted starting material, consider the following potential causes and solutions.

Potential Causes & Solutions

  • Inactive Catalyst: The active Pd(0) or Ni(0) species is essential for initiating the catalytic cycle.[6]

    • Solution: Ensure your catalyst system is generating the active species. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), in-situ reduction is required.[7] Consider using air- and moisture-stable precatalysts like palladium palladacycles (e.g., G3-XPhos) which are designed for reliable activation.[8] For nickel-catalyzed reactions, ensure rigorous exclusion of air and moisture, as Ni(0) is highly oxygen-sensitive.[3]

  • Inappropriate Ligand Choice: The ligand plays a critical role in promoting the challenging oxidative addition of the C-F bond.[9]

    • Solution: For electron-deficient fluorinated heterocycles, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[10] These ligands stabilize the metal center and facilitate the cleavage of the strong C-F bond.[11]

  • Insufficient Base Strength: The base is crucial for the transmetalation step (in Suzuki couplings) or deprotonation of the amine (in Buchwald-Hartwig aminations).[9]

    • Solution: Use a strong, non-nucleophilic base. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective.[12] For Buchwald-Hartwig aminations, a strong base like sodium or lithium tert-butoxide is typically required.[9] Ensure the base is finely powdered and anhydrous, especially for moisture-sensitive reactions.[6]

  • Poor Solvent Choice: The solvent can significantly impact catalyst solubility, stability, and reactivity.

    • Solution: Anhydrous and degassed polar aprotic solvents like 1,4-dioxane, toluene, or DMF are generally good starting points.[10] For Suzuki couplings, a small amount of water can sometimes be beneficial, but for sensitive substrates, strictly anhydrous conditions may be necessary to prevent side reactions like protodeboronation.[6][13]

  • Low Reaction Temperature: The activation energy for C-F bond cleavage is high.[3]

    • Solution: Increasing the reaction temperature, often in the range of 80-120 °C, can provide the necessary energy to overcome this barrier.[10] Microwave irradiation can also be a powerful tool for accelerating these challenging reactions.[10][14]

Issue 2: Protodefluorination or Hydrodehalogenation Side Reactions

Observing the replacement of the fluorine or another halogen with a hydrogen atom is a common and frustrating side reaction.

Potential Causes & Solutions

  • β-Hydride Elimination: This can occur from a palladium-amido intermediate in Buchwald-Hartwig aminations, especially if the subsequent reductive elimination step is slow.[9]

    • Solution: Select a ligand that promotes faster reductive elimination. Bulky, electron-rich ligands can facilitate this step. Also, ensure your amine coupling partner does not have easily accessible β-hydrogens if possible.

  • Protodeboronation (in Suzuki Couplings): This is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially with electron-rich or heterocyclic boronic acids.[6]

    • Solution:

      • Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like KF or K₂CO₃.[6]

      • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[6]

      • Use of Boronic Esters: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than the corresponding boronic acids.[7]

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated heterocycles so unreactive in cross-coupling reactions?

A1: The low reactivity stems from two primary factors:

  • Strong C-F Bond: The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage during the oxidative addition step of the catalytic cycle energetically demanding.[3]

  • Electronic Effects: The high electronegativity of fluorine, combined with the electron-withdrawing nature of many heterocyclic rings, reduces the electron density of the C-F bond, making it less susceptible to cleavage by the electron-rich metal catalyst.[10]

  • Catalyst Inhibition: The nitrogen atoms in many heterocycles can coordinate to the palladium or nickel catalyst, leading to catalyst inhibition or deactivation.[5]

Q2: What are the most critical parameters to control for a successful cross-coupling with a fluorinated heterocycle?

A2: The most critical parameters are the choice of the catalyst system (metal precursor and ligand) , the base , the solvent , and the reaction temperature . For these challenging substrates, a catalyst system employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is often required to facilitate the difficult oxidative addition step.[10]

Q3: I am observing homocoupling of my boronic acid in a Suzuki reaction. What can I do?

A3: Homocoupling is often caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.[6][7]

  • Thorough Degassing: Ensure your solvent is rigorously degassed by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Catalyst Choice: Using a Pd(0) source or a precatalyst that cleanly generates the active Pd(0) species can minimize side reactions. If you are using a Pd(II) source, its reduction to Pd(0) can sometimes promote homocoupling.[7]

Q4: Are there alternatives to palladium catalysis for these reactions?

A4: Yes, nickel-catalyzed cross-coupling reactions can be a powerful alternative for unreactive C-F bonds.[3] Nickel catalysts can exhibit different reactivity and selectivity profiles compared to palladium and may be more effective for certain substrates.[11]

Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Coupling of a Fluorinated Heterocycle

This protocol provides a robust starting point for optimization.

Reagents & Equipment:

  • Fluorinated heterocyclic halide (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add the fluorinated heterocycle, boronic acid, palladium precatalyst, and base to a dry Schlenk tube or vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.[10]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Recommended Reaction Parameters

The following table summarizes common starting conditions for various cross-coupling reactions of fluorinated heterocycles.

Reaction TypeCatalyst System (Precatalyst/Ligand)BaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ / XPhos or SPhos; XPhos Pd G3K₃PO₄, Cs₂CO₃, KF1,4-Dioxane, Toluene, THF/H₂O80-120
Buchwald-Hartwig Pd₂(dba)₃ / RuPhos or BrettPhosNaOtBu, LiHMDSToluene, Dioxane100-120
Sonogashira Pd(PPh₃)₄ / CuIEt₃N, DIPEATHF, DMF60-100

Visualizing the Challenges: Reaction Mechanisms and Troubleshooting

Understanding the catalytic cycle is key to effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_challenges Key Challenges for Fluorinated Heterocycles Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X-Pd(II)L₂) Pd0->OxAdd Ar-X (Fluorinated Heterocycle) Transmetalation Transmetalation (Ar-Pd(II)L₂-Ar') OxAdd->Transmetalation Ar'-B(OR)₂ Base RedElim Reductive Elimination (Ar-Ar' + Pd(0)L₂) Transmetalation->RedElim Isomerization RedElim->Pd0 Product Release OxAdd_Challenge High barrier due to strong C-F bond RedElim_Challenge Can be slow, allowing side reactions

Caption: The Suzuki-Miyaura catalytic cycle, highlighting challenging steps for fluorinated substrates.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_Catalyst Verify Catalyst Activity (Use Precatalyst) Start->Check_Catalyst Change_Ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos) Check_Catalyst->Change_Ligand No Improvement Success Improved Conversion Check_Catalyst->Success Improved Optimize_Base Increase Base Strength (e.g., K₃PO₄) Change_Ligand->Optimize_Base No Improvement Change_Ligand->Success Improved Increase_Temp Increase Reaction Temperature (80-120°C or Microwave) Optimize_Base->Increase_Temp No Improvement Optimize_Base->Success Improved Increase_Temp->Success Improved

Caption: A stepwise workflow for troubleshooting low-yield reactions.

References

  • Grushin, V. V. (2010). C–F Bond Activation in Transition Metal Complexes. Chemical Reviews, 110(7), 4364-4428.
  • Ahrens, T., et al. (2015). Functionalization of Fluorinated Molecules by C–F Bond Activation.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in homogeneous nickel catalysis.
  • Torrente, E., & Funes-Ardoiz, I. (2020). Reductive Elimination from Pd(IV) Complexes. Chemistry – A European Journal, 26(62), 14037-14057.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Schafer, A. G., & Wipf, P. (2011). Recent advances in the synthesis of fluorinated heterocycles. Organic & Biomolecular Chemistry, 9(13), 4497-4512.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Ni, C., & Hu, J. (2016). The unique role of fluorine in organic chemistry.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

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Technical Support Center: Managing Regioselectivity in the Functionalization of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of pyrazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of substituting this privileged heterocyclic scaffold. Here, you will find practical, field-proven insights to troubleshoot common issues and guide your experimental design for achieving desired regiochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in pyrazolopyridine functionalization so challenging?

A1: The challenge arises from the inherent electronic properties of the fused bicyclic system. The pyrazolopyridine core contains multiple nitrogen atoms, which are electron-withdrawing and influence the electron density distribution across the ring system. This creates several potential sites for electrophilic or nucleophilic attack, often leading to mixtures of regioisomers.[1][2] Furthermore, the specific isomer of the pyrazolopyridine scaffold (e.g., pyrazolo[1,5-a]pyrimidine vs. 1H-pyrazolo[3,4-b]pyridine) presents a unique electronic landscape, dictating its reactivity.[3][4]

Q2: What are the most common sites of functionalization on the pyrazolopyridine ring?

A2: The most reactive positions vary depending on the pyrazolopyridine isomer and the reaction conditions. For pyrazolo[1,5-a]pyrimidines, electrophilic substitution, such as halogenation and nitration, predominantly occurs at the C3 position.[4][5][6][7] In the case of 1H-pyrazolo[3,4-b]pyridines, functionalization often targets the N-1 and C-3 positions.[3] The regioselectivity is a delicate interplay of electronic effects, steric hindrance, and the nature of the reagent.

Q3: How do directing groups influence regioselectivity?

A3: Directing groups are powerful tools to control the site of functionalization. By coordinating to a metal catalyst, a directing group can bring the reactive center to a specific C-H bond, typically in the ortho position.[8][9] For instance, an amide group can direct C-H activation to its neighboring position.[10] The choice of directing group is critical and can override the inherent reactivity of the pyrazolopyridine core.

Q4: Can reaction conditions alone be used to control regioselectivity?

A4: Yes, to a significant extent. The choice of catalyst, solvent, temperature, and additives can dramatically influence the regiochemical outcome. For example, in metalation reactions of pyrazolo[1,5-a]pyridines, the use of specific magnesium- and zinc-based reagents can achieve regioselective deprotonation.[11] Similarly, in direct arylation reactions, the choice of solvent can promote arylation at the β-position of pyrazoles over the typically more favored α-position.[12]

Q5: Are there computational tools to predict regioselectivity?

A5: Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an invaluable tool for predicting the reactivity and regioselectivity of pyrazole derivatives.[13][14][15][16] These methods can model the electronic structure, frontier molecular orbitals (HOMO/LUMO), and reaction pathways to provide insights into the most likely sites of functionalization.[13][14][15]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem 1: Poor or No Regioselectivity (Mixture of Isomers)

Possible Causes & Solutions

Cause Explanation Suggested Solution
Inherent Reactivity The electronic nature of the unsubstituted pyrazolopyridine core allows for reaction at multiple sites with similar activation energies.1. Introduce a Directing Group: Install a removable directing group to favor a single position.[8][9] 2. Blocking Groups: Protect more reactive sites with a blocking group that can be removed later.
Reaction Conditions The chosen solvent, temperature, or catalyst may not be optimal for differentiating between reactive sites.1. Solvent Screening: Test a range of solvents with varying polarities. Protic solvents, for instance, can influence the acidity of C-H bonds.[12] 2. Temperature Optimization: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product. 3. Catalyst/Ligand Variation: For metal-catalyzed reactions, screen different ligands that can impart steric or electronic bias.
Reagent Reactivity A highly reactive, unselective reagent is being used.1. Use a Milder Reagent: For halogenations, consider using a less reactive halogen source (e.g., potassium halides with a hypervalent iodine reagent instead of N-halosuccinimides).[5][7][17] 2. Change the Reaction Type: Explore alternative functionalization strategies, such as a directed C-H activation, which offers greater control.
Problem 2: Low Yield of the Desired Regioisomer

Possible Causes & Solutions

Cause Explanation Suggested Solution
Steric Hindrance The target position is sterically encumbered, slowing down the reaction rate.1. Use a Less Bulky Reagent: Choose reagents with smaller steric profiles. 2. Increase Reaction Temperature: Provide more energy to overcome the activation barrier, but monitor for loss of selectivity. 3. Employ a More Active Catalyst: In catalytic reactions, a more active catalyst may be required to functionalize hindered positions.
Poor Substrate Activation The C-H bond at the desired position is not being efficiently activated.1. Stronger Base/Different Metalation Agent: In deprotonation-based functionalization, a stronger or more suitable base may be needed.[11] 2. Optimize Directing Group: Ensure the directing group forms a stable and effective chelate with the metal catalyst.
Side Reactions The starting material or product is degrading under the reaction conditions, or competing side reactions are occurring.1. Lower Reaction Temperature/Time: Minimize exposure to harsh conditions. 2. Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Degas Solvents: Remove dissolved oxygen from solvents.

Experimental Protocols & Methodologies

Protocol 1: Regioselective C3 Halogenation of Pyrazolo[1,5-a]pyrimidines

This protocol is based on the work by Kumar et al., which describes a mild and efficient method for C3 halogenation using potassium halides and a hypervalent iodine(III) reagent.[5][7][17]

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the pyrazolo[1,5-a]pyrimidine substrate (1.0 mmol) in water (5 mL).

  • Addition of Halide Source: Add the corresponding potassium halide (KX, where X = I, Br, or Cl) (1.2 mmol).

  • Initiation of Reaction: Add phenyliodine(III) diacetate (PIDA) (1.1 mmol) to the mixture.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Water as Solvent: This is an environmentally friendly choice and facilitates the reaction.[5][7]

  • Potassium Halides: These are inexpensive, stable, and readily available halogen sources.[5][7]

  • PIDA: This hypervalent iodine(III) reagent acts as an oxidant to generate the electrophilic halogen species in situ under mild conditions, avoiding harsh reagents.[5][7][17]

Visualizing Regioselectivity Control

Diagram 1: Decision Workflow for Regioselective Functionalization

This workflow provides a logical approach to selecting a strategy for achieving regioselective functionalization of pyrazolopyridines.

G start Start: Desire for Regioselective Pyrazolopyridine Functionalization q1 Is the desired position electronically favored? start->q1 strategy1 Strategy 1: Direct Electrophilic Substitution/Metalation q1->strategy1 Yes strategy2 Strategy 2: Introduce a Directing Group (DG) q1->strategy2 No q2 Is regioselectivity still poor? strategy1->q2 q2->strategy2 Yes end Achieve Desired Regioisomer q2->end No q3 Is the DG compatible with reaction conditions? strategy2->q3 strategy3 Strategy 3: Use a Blocking Group on the more reactive site q3->strategy3 No q3->end Yes strategy3->end

Caption: Decision workflow for selecting a regiocontrol strategy.

Diagram 2: Influence of Directing Groups on C-H Activation

This diagram illustrates the general mechanism by which a directing group controls regioselectivity in a metal-catalyzed C-H activation reaction.

Caption: Role of a directing group (DG) in regioselective C-H functionalization.

References

  • Regioselective Late-Stage C-3 Functionalization of Pyrazolo[3,4-b]pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2024). RSC Publishing. Retrieved from [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5- a]pyridine Scaffold Using Mg- and Zn-TMP Bases. (2018). PubMed. Retrieved from [Link]

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. (n.d.). MDPI. Retrieved from [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2024). PubMed Central. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed Central. Retrieved from [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). American Chemical Society. Retrieved from [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.). NIH. Retrieved from [Link]

  • Recent Advances in the Synthesis of Functionalized Pyrazolo [1,5-a]pyrimidines via C–H Functionalization. (2025). (n.d.). Retrieved from [Link]

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. (2023). PubMed. Retrieved from [Link]

  • Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. (n.d.). PubMed. Retrieved from [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). Retrieved from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (n.d.). KTU ePubl. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). DAU. Retrieved from [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Synthetic strategies of pyrazole‐directing C−H activation. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.). ResearchGate. Retrieved from [Link]

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. (n.d.). PMC - NIH. Retrieved from [Link]

  • c-h-functionalization-of-pyridines. (2023). Ask this paper | Bohrium. Retrieved from [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). PMC - NIH. Retrieved from [Link]

  • Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • C-H Functionalization of Pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates. (n.d.). American Chemical Society - ACS Fall 2025. Retrieved from [Link]

  • Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.). PMC - NIH. Retrieved from [Link]

  • Directed metalation of pyridine through deprotonation.... (n.d.). ResearchGate. Retrieved from [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). NIH. Retrieved from [Link]

  • Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024). (n.d.). Retrieved from [Link]

  • Regioselectivity in this heterocycle synthesis : r/OrganicChemistry. (2024). Reddit. Retrieved from [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). (n.d.). Retrieved from [Link]

  • Regioselectivity in this heterocycle synthesis. (2024). Reddit. Retrieved from [Link]

  • Editorial: Green Synthesis of Heterocycles. (n.d.). Frontiers. Retrieved from [Link]

  • Addressing the regioselectivity problem in organic synthesis. (2006). PubMed. Retrieved from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC. Retrieved from [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing. Retrieved from [Link]

Sources

preventing byproduct formation in the iodination of pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation

Introduction

The pyrazolopyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics and agrochemicals.[1][2][3] The introduction of an iodine atom onto this framework is a critical synthetic step, providing a versatile handle for subsequent functionalization, most notably through cross-coupling reactions. However, the electrophilic iodination of this electron-rich bicyclic system is frequently complicated by the formation of undesirable byproducts, including regioisomers and poly-iodinated species.

This technical support guide provides field-proven insights and troubleshooting strategies to address common challenges encountered during the iodination of pyrazolopyridines. Our focus is on the causality behind experimental choices to empower researchers to proactively minimize byproduct formation, optimize reaction yields, and ensure the synthesis of high-purity target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyrazolopyridine iodination?

A1: The most prevalent byproducts are typically:

  • Regioisomers: Iodination occurs at an undesired position on the pyrazolopyridine core. The electronic and steric properties of substituents on both the pyrazole and pyridine rings dictate the inherent regioselectivity of the electrophilic substitution.[4][5]

  • Di- or Poly-iodinated Products: Highly activated pyrazolopyridine rings are susceptible to multiple iodinations, especially when an excess of a potent iodinating agent is used.[6]

  • Substituent Iodination: If the pyrazolopyridine is substituted with other electron-rich aromatic groups (e.g., a phenol or aniline derivative), iodination can occur on that substituent ring.[6]

  • Chlorinated Byproducts: When using iodine monochloride (ICl), contamination with iodine trichloride (ICl₃) or reaction conditions favoring chlorination can lead to chlorinated impurities.[7]

  • Degradation Products: Sensitive functional groups on the starting material may not be stable under the reaction conditions, leading to a complex mixture.[6][8]

Q2: How do I choose the right iodinating agent for my specific pyrazolopyridine derivative?

A2: The choice is a balance between the reactivity of your substrate and the desired selectivity.

  • For Activated Systems: If your pyrazolopyridine has strong electron-donating groups, use a milder reagent like N-Iodosuccinimide (NIS), often with a catalytic amount of acid, to prevent over-iodination.[9][10] The I₂/H₂O₂ system in water is another excellent "green" and mild option.[9][11][12]

  • For Deactivated Systems: For substrates with electron-withdrawing groups, a more powerful electrophilic system is required. N-Iodosuccinimide (NIS) in a strong acid like sulfuric acid or trifluoroacetic acid can be effective.[9][13][14] Iodine monochloride (ICl) is also a potent option.[9][15]

  • For High Regioselectivity: Certain reagent systems offer exceptional regiocontrol. For instance, using a hypervalent iodine(III) reagent like Phenyliodine diacetate (PIDA) with potassium iodide can facilitate highly regioselective C3 iodination in pyrazolo[1,5-a]pyrimidines.[4]

Q3: My reaction is not going to completion. What should I do?

A3: Incomplete conversion is a common issue. Consider the following:

  • Reagent Potency: Ensure your iodinating agent is not degraded. NIS can decompose over time, and ICl is moisture-sensitive.[7][15] Use a freshly opened or purified batch.

  • Activation: If using NIS or I₂, an acid catalyst may be necessary to generate a more potent electrophilic iodine species.[10][13] For I₂-based systems, an oxidant is required to generate the electrophile.[8]

  • Temperature and Time: Some less reactive substrates may require elevated temperatures or longer reaction times. For example, iodination of 1-aryl-3-CF₃-pyrazoles with I₂/CAN required refluxing overnight for complete conversion.[8][16] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint.

Troubleshooting Guide: Specific Experimental Issues

IssuePotential Cause(s)Recommended Solutions & Scientific Rationale
Formation of Di-iodinated Product 1. The pyrazolopyridine ring is highly activated by electron-donating groups. 2. Stoichiometry of the iodinating agent is too high. 3. Reaction time is too long or temperature is too high.1. Modify Reagent and Conditions: Switch to a less reactive iodinating agent (e.g., from ICl to NIS).[6] Lower the reaction temperature and carefully monitor by TLC, quenching the reaction as soon as the starting material is consumed. 2. Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the iodinating agent. A slow, dropwise addition of the reagent can help maintain a low instantaneous concentration, disfavoring the second iodination event.
Incorrect Regioisomer is Formed 1. The inherent electronic directing effects of the substituents favor the observed isomer. 2. The reaction is under kinetic vs. thermodynamic control, and the conditions favor the undesired kinetic product.1. Change the Iodination Method: Regioselectivity is highly dependent on the reagent system. For example, in some pyrazoles, lithiation followed by quenching with I₂ can direct iodination to a different position than an electrophilic addition with I₂/CAN.[8] 2. Utilize Steric Hindrance: Introduce a bulky protecting group to block the more reactive site, directing iodination to the desired position. This group can be removed in a subsequent step.
Low Yield of Desired Product 1. Acidic byproduct (e.g., HCl from ICl) is causing substrate or product degradation. 2. The chosen solvent is inappropriate or participating in a side reaction.[17] 3. Difficult purification leading to product loss.1. Add a Non-Nucleophilic Base: When using ICl, add a base like lithium carbonate (Li₂CO₃) or sodium carbonate to neutralize the in-situ generated HCl, preventing acid-catalyzed decomposition.[9] 2. Optimize Solvent: While chlorinated solvents are common, consider less reactive alternatives like acetonitrile or THF. For green chemistry approaches, water can be an effective solvent.[9][11][17] 3. Refine Workup & Purification: Ensure complete quenching of excess iodine with aqueous sodium thiosulfate. For purification, flash column chromatography is often effective for separating regioisomers and poly-iodinated species.[9][18]
Ring-Opening or Degradation 1. Harsh reaction conditions (strong acid, high temperature). 2. The substrate contains functional groups that are unstable to the electrophilic/oxidative conditions.1. Milder Conditions: Use a milder reagent (e.g., NIS in acetic acid instead of H₂SO₄) and run the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Protect Sensitive Groups: If your molecule contains sensitive functionalities, consider protecting them before iodination. For example, an amine can be protected as an amide.
Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for diagnosing and solving common issues in pyrazolopyridine iodination.

TroubleshootingWorkflow start Reaction Outcome Unsatisfactory issue_type Identify Primary Issue start->issue_type low_yield Low Yield / Incomplete Reaction issue_type->low_yield Low Conversion byproducts Byproduct Formation issue_type->byproducts Impure Product check_reagents Check Reagent Purity & Activity low_yield->check_reagents byproduct_id Identify Byproduct Type byproducts->byproduct_id check_conditions Optimize Conditions (Temp, Time) check_reagents->check_conditions add_catalyst Consider Acid Catalyst (for NIS/I2) check_conditions->add_catalyst solution Purified Target Compound add_catalyst->solution over_iodination Over-iodination byproduct_id->over_iodination Higher MW wrong_isomer Wrong Regioisomer byproduct_id->wrong_isomer Isomeric other_byproduct Other (e.g., Chlorination, Degradation) byproduct_id->other_byproduct Misc. reduce_equivalents Reduce Reagent Stoichiometry (1.0 eq) over_iodination->reduce_equivalents change_method Change Reagent System for Different Selectivity wrong_isomer->change_method check_icl_purity Use High-Purity ICl other_byproduct->check_icl_purity milder_reagent Use Milder Reagent (e.g., NIS) reduce_equivalents->milder_reagent milder_reagent->solution change_method->solution add_base Add Base (e.g., Li2CO3) check_icl_purity->add_base add_base->solution

Caption: A decision tree for troubleshooting pyrazolopyridine iodination.

Key Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS) in an Acidic Medium

This method is effective for a range of pyrazolopyridines and offers good control. The acid activates the NIS, increasing its electrophilicity.[9][10]

Materials:

  • Pyrazolopyridine derivative (1.0 eq.)

  • N-Iodosuccinimide (NIS) (1.1 eq.)

  • Solvent (e.g., Acetonitrile, Dichloromethane, or Acetic Acid)

  • Acid catalyst (e.g., Trifluoroacetic acid (TFA) or H₂SO₄, ~10 mol%)

Procedure:

  • Dissolve the pyrazolopyridine derivative in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add the acid catalyst to the solution and stir for 5 minutes at room temperature.

  • Add NIS portion-wise over 10-15 minutes. Adding it all at once can lead to a temperature spike and increased side reactions.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed (typically < 16 hours).[9]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine species.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[18]

Protocol 2: Green Iodination using I₂ and Hydrogen Peroxide

This environmentally friendly protocol uses water as the solvent and generates water as the only stoichiometric byproduct, making it an excellent choice for sustainable synthesis.[9][11][12]

Materials:

  • Pyrazolopyridine derivative (1.0 eq.)

  • Iodine (I₂) (0.5 - 1.0 eq.)

  • 30% Hydrogen Peroxide (H₂O₂) (0.6 - 1.2 eq.)

  • Water

Procedure:

  • Suspend the pyrazolopyridine derivative in water in a round-bottom flask.

  • Add the solid iodine to the suspension.

  • Add the hydrogen peroxide solution dropwise to the stirred mixture at room temperature. An exotherm may be observed.

  • Continue stirring at room temperature. Reaction times can vary significantly (1 to 72 hours) depending on the substrate's reactivity.[9] Monitor closely by TLC.

  • If the product precipitates as a solid, it can often be isolated by direct filtration, followed by washing with cold water and a cold solution of 5% sodium bisulfite to remove excess iodine.[12]

  • If the product is not a solid, extract the mixture with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.

Visualizing Reaction Mechanisms
General Mechanism of Electrophilic Iodination

The reaction proceeds via a classical electrophilic aromatic substitution (SₑAr) mechanism. An electrophilic iodine species (I⁺), generated from the reagent, is attacked by the electron-rich pyrazolopyridine ring.

SEAr_Mechanism sub Pyrazolopyridine (Nucleophile) intermediate Sigma Complex (Arenium Ion Intermediate) (Resonance Stabilized) sub->intermediate Attack on I+ reagent Iodinating Reagent (e.g., NIS, ICl, I+) reagent->intermediate product Iodinated Pyrazolopyridine intermediate->product Deprotonation (Restores Aromaticity)

Caption: Generalized mechanism for electrophilic iodination.[19]

Controlling Regioselectivity

The choice of iodination method can fundamentally alter the position of iodination, providing a powerful tool for synthetic chemists.

Regioselectivity sub Pyrazolopyridine Substrate node_a C3-Iodo Product (Kinetic Product) sub->node_a node_b C5-Iodo Product (Thermodynamic/Directed Product) sub->node_b subnode_a Method A (e.g., Electrophilic Addition I2/CAN, NIS/Acid) subnode_a->node_a subnode_b Method B (e.g., Directed Deprotonation n-BuLi then I2) subnode_b->node_b

Caption: Reagent choice dictates regioselective outcomes.[4][8]

Comparative Data on Iodination Methods

The selection of an appropriate iodination protocol is critical for success. The table below summarizes the performance of several common methods, providing a starting point for reaction optimization.

MethodReagentsSolvent(s)TemperatureTypical TimeYield (%)RegioselectivityNotes
Iodine Monochloride ICl, Li₂CO₃DichloromethaneRoom Temp.1 - 24 hUp to 95%Substrate DependentThe base is crucial to neutralize HCl formed during the reaction, preventing degradation.[9]
"Green" Iodination I₂, H₂O₂WaterRoom Temp.1 - 72 h63 - 100%Substrate DependentAn environmentally friendly method with water as the only byproduct.[9][11]
N-Iodosuccinimide NIS, Acid (e.g., TFA)VariousRoom Temp.< 16 hGoodC4 (often)Efficient for both activated and deactivated systems; acid catalyst enhances reactivity.[9][10]
Oxidative Iodination I₂, Ceric Ammonium Nitrate (CAN)AcetonitrileRefluxOvernightGood to ExcellentC4 (for 1-aryl-3-CF₃-pyrazoles)CAN acts as a mild oxidant to generate the electrophilic iodine species.[8][9]
Hypervalent Iodine KI, PIDAWaterRoom Temp.3 h84 - 92%C3 (for pyrazolo[1,5-a]pyrimidines)Offers excellent regioselectivity under mild, aqueous conditions.[4]

References

  • Batchu, H., Bhattacharyya, S., & Batra, S. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters, 14(24), 6330–6333. Available from: [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2024). PubMed Central. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). MDPI. Available from: [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2024). PMC. Available from: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). PMC. Available from: [Link]

  • Electrophilic iodination: a gateway to high iodine compounds and energetic materials. (2014). Dalton Transactions. Available from: [Link]

  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2022). MDPI. Available from: [Link]

  • Wilson, S. P. (1988). Rapid purification of iodinated ligands for cyclic nucleotide radioimmunoassays. Second Messengers and Phosphoproteins, 12(1), 1–6. Available from: [Link]

  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (2008). ResearchGate. Available from: [Link]

  • Iodination Using N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry. Retrieved from [Link]

  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (2008). Sci-Hub. Available from: [Link]

  • N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved from: [Link]

  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (n.d.). ResearchGate. Retrieved from: [Link]

  • Specific Solvent Issues with Iodination. (n.d.). Wordpress. Retrieved from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). PubMed Central. Available from: [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (2021). PMC. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. Available from: [Link]

Sources

reaction parameter optimization for microwave-assisted pyrazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for microwave-assisted pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of this powerful technology. Here, we move beyond simple protocols to explain the why behind the experimental parameters, ensuring your success in synthesizing these crucial heterocyclic scaffolds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when transitioning to or optimizing microwave-assisted synthesis of pyrazolopyridines.

Q1: What are the primary advantages of using microwave irradiation for pyrazolopyridine synthesis over conventional heating?

Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional heating methods for synthesizing pyrazolopyridines.[1][2][3] The most notable benefits include:

  • Dramatically Reduced Reaction Times: Reactions that might take hours or even days using conventional heating can often be completed in a matter of minutes under microwave irradiation.[4][5][6] This is due to the efficient and rapid heating of the reaction mixture.[2][7]

  • Increased Product Yields: The precise and uniform heating provided by microwaves can lead to higher yields of the desired pyrazolopyridine product.[3] This is often attributed to minimizing the formation of byproducts that can occur with prolonged reaction times and uneven heating in conventional methods.[2]

  • Improved Reaction Selectivity: Microwave energy can sometimes favor specific reaction pathways, leading to cleaner reactions and higher purity of the final product.[8][9]

  • Greener Chemistry Approach: MAOS is considered an environmentally friendly technique because it often requires smaller volumes of solvents and consumes less energy compared to conventional heating.[2][6][8] In some cases, solvent-free reactions are possible, further reducing the environmental impact.[2][10][11]

The underlying principle for these advantages lies in the mechanism of microwave heating. Unlike conventional heating, which relies on conduction and convection, microwaves directly interact with polar molecules in the reaction mixture through dipolar polarization and ionic conduction.[1][3][8] This direct energy transfer results in rapid and uniform heating throughout the bulk of the reaction medium.[2]

Q2: How do I select the optimal solvent for my microwave-assisted pyrazolopyridine synthesis?

The choice of solvent is a critical parameter for a successful microwave-assisted reaction. The ideal solvent should possess a high dielectric constant, which allows it to efficiently absorb microwave energy and rapidly heat the reaction mixture.[6][7]

Here are key considerations for solvent selection:

  • Polarity: Polar solvents such as ethanol, methanol, water, dimethylformamide (DMF), and acetic acid are commonly used and are excellent microwave absorbers.[7][12][13] Non-polar solvents like hexane and toluene are generally poor choices as they do not heat effectively under microwave irradiation.[8]

  • Solubility: The chosen solvent must be able to dissolve the reactants to ensure a homogeneous reaction mixture.

  • Boiling Point: Microwave synthesis is often performed in sealed vessels, allowing the reaction temperature to exceed the solvent's boiling point at atmospheric pressure. This can significantly accelerate the reaction rate. However, it's crucial to be aware of the pressure limitations of your microwave reactor.

  • Solvent-Free Conditions: For a truly "green" approach, consider solvent-free conditions, especially if one of the reactants is polar and can absorb microwave energy.[2][10] This method can lead to higher yields and simpler work-up procedures.[7]

A recent study on the multicomponent synthesis of pyrazolo[3,4-b]pyridines found that water provided better yields compared to other solvents like THF, ethanol, and DMF.[12] This highlights that empirical testing is often necessary to determine the optimal solvent for a specific reaction.

Q3: Is it safe to use a domestic microwave oven for chemical synthesis?

Absolutely not. It is strongly discouraged and extremely dangerous to use a domestic microwave oven for chemical synthesis.[14] Domestic ovens lack the necessary safety features and precise control over critical reaction parameters such as temperature, pressure, and power.[6][14] This can lead to severe safety hazards, including explosions, and will result in poor reproducibility of your experiments.[6]

Dedicated scientific microwave reactors are engineered with:

  • Robust safety interlocks. [14]

  • Accurate temperature and pressure sensors. [15]

  • Corrosion-resistant cavities. [14]

  • Software for precise control and monitoring of reaction conditions.

Always use a microwave reactor specifically designed for laboratory chemical synthesis.[14]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the microwave-assisted synthesis of pyrazolopyridines.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Microwave Absorption: The solvent or reactants may have low polarity. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Insufficient Reaction Time: The reaction may not have reached completion. 4. Incorrect Reagent Stoichiometry: The ratio of reactants may not be optimal.1. Solvent Selection: Switch to a more polar solvent with a higher dielectric constant (e.g., DMF, ethanol, water).[7][12] If the reactants themselves are not polar, a polar solvent is essential. 2. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C. A study on pyrazolo[3,4-b]pyridine synthesis showed a significant yield increase when the temperature was raised from 30°C to 40°C.[12] 3. Time Optimization: Increase the reaction time in small increments (e.g., 5-10 minutes). Monitor the reaction progress using TLC or LC-MS to determine the optimal time. 4. Stoichiometry Adjustment: Systematically vary the molar ratios of the reactants to find the optimal conditions.
Formation of Byproducts/Decomposition 1. Excessive Temperature: The reaction temperature may be too high, leading to thermal decomposition of reactants or products. 2. Prolonged Reaction Time: Extended exposure to high temperatures can promote side reactions.1. Temperature Reduction: Decrease the reaction temperature. In the synthesis of a pyrazolo[1,5-a]pyrimidinyl ligand, temperatures above 120°C resulted in byproduct formation.[4] 2. Time Reduction: Shorten the reaction time. Microwave synthesis is rapid, and often, a few minutes are sufficient.[4]
Inconsistent Results/Poor Reproducibility 1. Inaccurate Temperature Measurement: The temperature sensor may be improperly calibrated or positioned. 2. Non-homogenous Heating: The reaction mixture may not be adequately stirred, leading to localized "hot spots". 3. Inconsistent Vial Sealing: Improperly sealed vials can lead to solvent evaporation and changes in concentration and pressure.1. Sensor Calibration and Placement: Ensure the temperature sensor is calibrated and correctly positioned as per the manufacturer's instructions.[9] 2. Adequate Stirring: Use a magnetic stir bar in the reaction vial to ensure uniform heating. 3. Proper Vial Sealing: Use new, high-quality septa for each reaction and ensure the vials are sealed correctly to maintain a closed system.
Pressure Exceeds Safety Limits 1. Highly Volatile Solvent: The solvent may have a low boiling point, leading to a rapid pressure increase at elevated temperatures. 2. Exothermic Reaction: A highly exothermic reaction can cause a rapid increase in temperature and pressure. 3. Overfilling the Reaction Vial: Insufficient headspace can lead to a dangerous pressure buildup.1. Solvent Choice: Select a solvent with a higher boiling point. 2. Power Control: Use a lower power setting to control the rate of heating. For potentially exothermic reactions, start with a lower temperature and gradually ramp up. 3. Vial Volume: Do not exceed the recommended fill volume for the reaction vials to ensure adequate headspace.

Section 3: Experimental Protocols & Data

General Protocol for Microwave-Assisted Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines

This protocol is adapted from a green chemistry approach for the synthesis of pyrazolo[3,4-b]pyridine derivatives.[12][16]

Step-by-Step Methodology:

  • Reagent Preparation: In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl 2-cyanoacetate (1 mmol), the desired benzaldehyde derivative (1 mmol), and ammonium acetate (1 mmol).

  • Solvent and Catalyst Addition: Add water (4 mL) and triethylamine (TEA) (0.5 eq.) to the reaction vial.

  • Vial Sealing: Securely seal the vial with a new septum.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the following parameters:

    • Power: 110 W

    • Temperature: 40°C

    • Pressure: 250 psi (maximum limit)

    • Reaction Time: 20 minutes

  • Cooling and Work-up: After the irradiation is complete, allow the vial to cool to room temperature. The solid product can then be collected by filtration, washed with water, and dried. In many cases, further purification is not necessary.[12]

Optimization of Reaction Parameters: A Case Study

The following table summarizes the optimization of reaction conditions for the synthesis of a specific pyrazolo[3,4-b]pyridine derivative.[12]

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)
1--10060No Reaction
2TEA-8060No Reaction
3TEATHF606057
4TEAEthanol402065
5TEAMethanol402071
6TEADMF402062
7TEAAcetonitrile402058
8TEAWater402089
9TEAWater302056
10TEAWater502090

Data adapted from ChemistrySelect, 2024, 9, e202403569.[12]

Section 4: Visualizing the Workflow and Mechanism

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the microwave-assisted synthesis of pyrazolopyridines.

G cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation reagents Combine Reactants: - Aminopyrazole - Cyanoacetate - Aldehyde - Ammonium Acetate solvent Add Solvent (e.g., Water) and Catalyst (e.g., TEA) reagents->solvent stir Add Magnetic Stir Bar solvent->stir seal Seal Reaction Vial stir->seal irradiate Microwave Irradiation (Set T, P, t) seal->irradiate cool Cool to Room Temperature irradiate->cool filter Filter the Solid Product cool->filter wash Wash with Solvent filter->wash dry Dry the Final Product wash->dry analysis analysis dry->analysis Characterization (NMR, HRMS, etc.) G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration A Benzaldehyde + Ethyl 2-cyanoacetate I Intermediate (I) A->I Dehydration II Intermediate (II) I->II Reaction with Aminopyrazole B 1,3-dimethyl-1H-pyrazol-5-amine B->II III Intermediate (III) II->III P Final Product (Pyrazolo[3,4-b]pyridine) III->P Cyclization & Dehydration

Caption: Plausible mechanism for pyrazolo[3,4-b]pyridine formation. [12]

Section 5: Safety First

Working with microwave chemistry requires adherence to strict safety protocols.

  • Never use a domestic microwave oven. [14]* Always use certified pressure-rated vials and accessories from the manufacturer. [14]* Be aware of the stability of your reagents and solvents at high temperatures. Consult the Material Safety Data Sheet (MSDS) for each chemical. [14]* Do not exceed the recommended fill volume for reaction vials.

  • If you are unsure about the potential kinetics of a reaction, start with a small scale and low power. [14]* Always work in a well-ventilated laboratory hood. [14] By understanding the principles of microwave-assisted synthesis and following these guidelines, you can safely and efficiently synthesize pyrazolopyridine derivatives for your research and development needs.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • JOSHI, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect, 9, e202403569.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD, 8(6).
  • A brief review: Microwave assisted organic reaction. Scholars Research Library.
  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradi
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. PubMed.
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  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. PubMed.
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[3][8][12]riazines. NIH.

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central.
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[3][8][12]riazines. MDPI.

  • Pyrazole Synthesis under Microwave Irradi
  • (PDF) Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions.
  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities – Part 1. Scilit.
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Technical Support Center: Addressing Poor Solubility of Pyrazolo[3,4-b]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the poor solubility of pyrazolo[3,4-b]pyridine intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] However, its rigid, planar, and often crystalline nature frequently leads to significant solubility challenges in both aqueous and organic media, complicating synthesis, purification, and formulation.[2] This guide is designed to help you systematically diagnose and overcome these issues.

Section 1: Troubleshooting Guide

This section is formatted as a series of questions you might encounter during your experiments, followed by detailed, actionable solutions.

Q1: My pyrazolo[3,4-b]pyridine intermediate won't dissolve in standard solvents (like EtOAc, DCM, or MeOH) for my reaction or purification. What are my initial steps?

Answer: This is a classic problem stemming from the high crystal lattice energy of the planar pyrazolo[3,4-b]pyridine system. Breaking these intermolecular forces requires a more strategic approach than simply choosing a standard solvent.

Initial Troubleshooting Steps:

  • Consult the General Solubility Profile: Pyrazolo[3,4-b]pyridines are typically slightly soluble in water but show better solubility in polar organic solvents.[3] Start your screening with solvents like ethanol, DMF, DMSO, and NMP.

  • Employ Co-Solvents: A mixture of solvents can disrupt crystal packing more effectively than a single solvent. A proven combination for dissolving reactants for pyrazolo[3,4-b]pyridine synthesis is an ethanol/DMF mixture.[4] Experiment with different ratios (e.g., 1:1, 3:1, 1:3) to find the optimal balance. The use of co-solvents is a highly effective and rapid technique to enhance solubility.[5][6][7]

  • Apply Thermal Energy: Gently heating the mixture can provide the energy needed to overcome the lattice energy. Monitor the temperature carefully to avoid degradation, especially for complex intermediates. Always check the thermal stability of your compound if possible (e.g., via DSC).

  • Consider Less Common Solvents: For particularly stubborn compounds, consider solvents like 1,4-dioxane or heated acetic acid, which have been used successfully in the synthesis of this scaffold.[8][9]

Workflow for Initial Solubility Troubleshooting

A Problem: Intermediate Insoluble in Standard Solvents B Step 1: Screen Polar Aprotic Solvents (DMF, DMSO, NMP) A->B C Step 2: Introduce a Co-Solvent (e.g., EtOH/DMF mixture) B->C If unsuccessful F Success: Proceed with Reaction/ Purification B->F If successful D Step 3: Apply Gentle Heating (Monitor for degradation) C->D If unsuccessful C->F If successful E Step 4: Test Stronger Solvents (e.g., Acetic Acid, Dioxane) D->E If unsuccessful D->F If successful E->F If successful G Issue Persists: Consider Structural Modification E->G If unsuccessful

Caption: A decision tree for initial solvent screening.

Q2: My intermediate dissolves for the reaction, but it precipitates ("crashes out") during aqueous workup or chromatographic purification. How can I prevent this?

Answer: This issue arises from a sudden, drastic change in the solvent environment, which lowers the compound's solubility below its saturation point. The key is to maintain solubility throughout the extraction and purification process.

Strategies to Prevent Precipitation:

  • Optimize Extraction Solvents: If your compound is crashing out during an aqueous wash, it means your organic solvent (e.g., ethyl acetate) is not a good enough solvent on its own. Try using a stronger organic solvent for extraction, such as a mixture of DCM/MeOH (e.g., 9:1) or adding a small amount of DMF to your primary organic solvent.

  • Minimize Water Contact: If your compound is highly sensitive to water (anti-solvent), use brine washes instead of pure water to reduce the amount of water entering the organic phase. Dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄.

  • Modify Your Chromatography Method:

    • Stronger Eluent: The most common reason for precipitation on a silica gel column is that the loading solvent is too strong compared to the initial eluent, or the eluent itself is too weak.

    • Load with Adsorption: Instead of a liquid injection, "dry load" your compound. Dissolve it in a suitable solvent (e.g., DCM or MeOH), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting dry powder onto the column. This prevents the use of a strong solvent bolus at the start of the run.

    • Use a Different Stationary Phase: If solubility on silica is a persistent issue, consider reverse-phase chromatography (C18) where you can use polar solvents like acetonitrile/water or MeOH/water, which may be better suited for your compound.

Q3: I need to improve the aqueous solubility of my final intermediate for a biological assay or formulation study. What are the most direct methods?

Answer: Enhancing aqueous solubility is a critical step for preclinical development. The most established and regulatorily accepted methods involve creating a more hydrophilic form of the parent molecule, such as a salt.[10]

  • pH Adjustment: The pyrazolo[3,4-b]pyridine core contains basic nitrogen atoms. By lowering the pH of the aqueous medium with a pharmaceutically acceptable acid (e.g., HCl, H₂SO₄), you can protonate these nitrogens, forming a more soluble salt in situ. This is the simplest method to test. Determine the pKa of your compound; a pKa >= 5.0 strongly suggests that salt screening is a viable path.[11]

  • Salt Formation: This is a deliberate, early-stage intervention to permanently improve a compound's properties.[11][12] By reacting an ionizable Active Pharmaceutical Ingredient (API) with an acid or base, you form a salt with a distinct (and hopefully improved) crystal structure and solubility profile.[13][14] Approximately 50% of marketed small molecule drugs are administered as salts.[10][11] This strategy is cost-effective and can also improve stability and manufacturability.[11] (See Section 3 for a detailed protocol).

  • Co-crystallization: If your intermediate is non-ionizable or if salt formation fails, co-crystallization is a powerful alternative.[15][16] A co-crystal is a multi-component crystal lattice where the API and a "co-former" (a pharmaceutically acceptable molecule) are held together by non-covalent bonds, like hydrogen bonds.[17] This creates a new solid form with unique physicochemical properties, often including enhanced solubility.[17]

Workflow for Aqueous Solubility Enhancement

A Goal: Increase Aqueous Solubility B Is the intermediate ionizable (basic)? A->B C Yes B->C D No B->D E Strategy 1: pH Adjustment (For in-situ testing) C->E G Strategy 3: Co-crystallization (Alternative for all compounds) D->G F Strategy 2: Salt Formation (For stable solid form) E->F For stable form F->G If salts are unstable or hygroscopic H Advanced Strategy: Prodrug Approach G->H If physical methods are insufficient

Caption: Selecting a strategy for aqueous solubility enhancement.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are pyrazolo[3,4-b]pyridine intermediates often poorly soluble?

The poor solubility is a direct consequence of their molecular structure. Key contributing factors include:

  • Planarity and Rigidity: The fused aromatic ring system is flat, allowing molecules to stack efficiently in a crystal lattice.

  • Intermolecular Interactions: The presence of nitrogen atoms allows for strong hydrogen bonding and π-π stacking interactions between molecules.

  • High Melting Point: A high melting point is often correlated with low solubility, as both properties are dependent on the strength of the crystal lattice. Significant energy is required to break apart the crystal and solvate the individual molecules.[2]

Q2: What is the difference between solubility and dissolution rate?

Solubility is a thermodynamic equilibrium property. It is the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure. Dissolution rate is a kinetic property. It describes how fast a substance dissolves in a solvent. While related, they are distinct. For example, micronization (reducing particle size) increases the surface area and thus significantly increases the dissolution rate, but it does not change the equilibrium solubility.[5][6][18]

Q3: How does the solid state (crystalline vs. amorphous) affect solubility?

The solid-state form can dramatically impact solubility.[19][20]

  • Crystalline Form: Molecules are arranged in a highly ordered, repeating, and stable lattice. This low-energy state makes them less soluble but more physically stable.[21] Different packing arrangements of the same molecule are called polymorphs, and they can have different solubilities.[19][22]

  • Amorphous Form: Molecules lack a long-range ordered structure. This is a higher-energy, thermodynamically less stable state.[21][22] Because less energy is required to break the molecules apart, amorphous forms are almost always more soluble than their crystalline counterparts.[21][23] However, they have a tendency to convert back to a more stable crystalline form over time.[21]

Q4: What are the pros and cons of different solubility enhancement techniques?
TechniqueProsConsBest For
Co-solvency Simple, rapid to formulate and test.[5]May not be suitable for in vivo use due to toxicity of some solvents. Can require large solvent volumes.Initial lab-scale experiments, reactions, and purifications.
Salt Formation Well-established, cost-effective, regulatorily accepted.[10][11] Can improve multiple properties (purity, stability).[11]Only for ionizable compounds. Can lead to hygroscopicity or disproportionation.[10][11]Ionizable (basic or acidic) intermediates needing improved aqueous solubility.
Co-crystallization Applicable to nearly all APIs, including non-ionizable ones.[15] Avoids issues like disproportionation.[11]Newer technique with less regulatory history. Requires screening for a suitable co-former.[15]Non-ionizable intermediates or when salt formation fails.
Amorphous Solid Dispersions Can lead to significant solubility enhancement (supersaturation).[24]The amorphous state is inherently unstable and can recrystallize.[21] Requires specialized equipment (e.g., spray dryer, hot-melt extruder).BCS Class II/IV compounds where other methods are insufficient.
Prodrug Approach Can overcome multiple barriers (solubility, permeability, metabolism).[25][26]Requires chemical modification and synthesis. The conversion back to the parent drug must be efficient in vivo.[27]When a fundamental change to the molecule's properties is required for delivery.
Q5: When should I consider a more advanced strategy like a prodrug approach?

You should consider a prodrug strategy when simpler physical or chemical modifications (like salt or co-crystal formation) are insufficient to achieve the desired therapeutic profile.[25] The prodrug approach is a powerful tool used to fundamentally alter a molecule's properties by covalently attaching a promoiety.[27][28] This is particularly useful when:

  • You need a very large increase in aqueous solubility for an intravenous formulation.[27]

  • The molecule has issues beyond solubility, such as poor membrane permeability or rapid metabolism, which can also be addressed with a suitable promoiety.[26]

  • You need to target the drug to a specific tissue or organ.[28]

This is a resource-intensive strategy and should be considered when the parent molecule shows high potency but has intractable delivery challenges.[27][29]

Section 3: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility Assessment

Objective: To quantitatively or semi-quantitatively determine the solubility of a pyrazolo[3,4-b]pyridine intermediate in a range of common laboratory solvents.

Materials:

  • Your intermediate (~50-100 mg)

  • A selection of solvents (e.g., Water, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane, Acetone, THF, DMF, DMSO)

  • Small glass vials (1-2 mL) with screw caps

  • Magnetic stir plate and small stir bars

  • Vortex mixer

  • Analytical balance

Methodology:

  • Preparation: Place a small magnetic stir bar into each vial. Weigh approximately 5-10 mg of your intermediate directly into each vial and record the exact mass.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial. Cap the vial tightly.

  • Equilibration:

    • Place the vials on a magnetic stir plate and stir vigorously at a constant, controlled temperature (e.g., 25 °C) for at least 1-2 hours.

    • Visually inspect for dissolution. If the solid has completely dissolved, add another pre-weighed aliquot of your intermediate and continue stirring.

    • If the solid has not dissolved, allow the mixture to stir for up to 24 hours to ensure equilibrium is reached.

  • Observation & Classification: After the equilibration period, visually classify the solubility based on the amount of solid dissolved. A common semi-quantitative scale is:

    • Very Soluble: < 1 part solvent needed for 1 part solute

    • Freely Soluble: 1-10 parts solvent

    • Soluble: 10-30 parts solvent

    • Sparingly Soluble: 30-100 parts solvent

    • Slightly Soluble: 100-1,000 parts solvent

    • Very Slightly Soluble: 1,000-10,000 parts solvent

    • Practically Insoluble: > 10,000 parts solvent

  • Data Recording: Record your observations in a structured table for easy comparison.

Protocol 2: Salt Formation Screening for Pyrazolo[3,4-b]pyridines

Objective: To screen various pharmaceutically acceptable acids to form a salt with a basic pyrazolo[3,4-b]pyridine intermediate and identify potential crystalline salt forms with improved aqueous solubility.

Materials:

  • Your basic intermediate

  • A library of acids (e.g., Hydrochloric acid, Sulfuric acid, Methanesulfonic acid, Tartaric acid, Maleic acid, Citric acid)

  • Solvents for crystallization (e.g., Ethanol, Isopropanol, Acetone, Acetonitrile, Water)

  • Small glass vials, stir plate, centrifuge

Methodology:

  • Stock Solution Prep: Prepare a stock solution of your intermediate in a suitable organic solvent (e.g., 10 mg/mL in ethanol). Prepare stock solutions of the acids at an equimolar concentration.

  • Screening: In a small vial, add a defined volume of your intermediate's stock solution (e.g., 1 mL).

  • Acid Addition: Add 1.0 equivalent of an acid stock solution to the vial.

  • Induce Crystallization:

    • Solvent Evaporation: Leave the vial open in a fume hood to allow for slow evaporation.

    • Anti-Solvent Addition: If no solid forms, slowly add an anti-solvent (a solvent in which your compound is insoluble, e.g., heptane or MTBE) dropwise until turbidity is observed, then cap and let it stand.

  • Isolation & Analysis:

    • If a solid precipitate forms, isolate it via centrifugation or filtration.

    • Wash the solid with a small amount of the crystallization solvent to remove any unreacted starting material.

    • Dry the solid under vacuum.

    • Analyze the solid to confirm salt formation and assess crystallinity (e.g., via XRPD, DSC, or NMR).

    • Test the aqueous solubility of the new salt form compared to the parent "free base" intermediate.

Protocol 3: Co-crystal Screening via Solvent-Assisted Grinding

Objective: To rapidly screen for co-crystal formation between your intermediate and a library of acceptable co-formers.

Materials:

  • Your intermediate and a library of co-formers (e.g., benzoic acid, succinic acid, fumaric acid, nicotinamide). Co-formers are often selected from the GRAS (Generally Regarded as Safe) list.[15]

  • Mortar and pestle or a ball mill

  • Small amount of a "wetting" solvent (e.g., a few drops of acetonitrile or ethanol)

  • Spatula, vials

Methodology:

  • Preparation: Weigh stoichiometric amounts of your intermediate and a selected co-former (e.g., 1:1 molar ratio) and place them into a mortar.

  • Grinding: Add a very small amount of the wetting solvent (1-2 drops). The goal is not to dissolve the materials but to create a mobile slurry.

  • Grind the mixture vigorously with the pestle for 15-20 minutes. The mechanical energy and intimate contact facilitate the formation of new crystal structures.[16]

  • Isolation: Scrape the resulting solid from the mortar and allow it to air dry completely.

  • Analysis: Analyze the solid product using X-ray Powder Diffraction (XRPD). A new, unique diffraction pattern that is different from the patterns of the two individual starting materials indicates the formation of a new solid phase, likely a co-crystal.

  • Solubility Testing: If a new co-crystal is identified, scale up the procedure slightly to produce enough material to test for its aqueous solubility and dissolution rate.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. (n.d.). Examples of some API with improved solubility through cocrystallization. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024). Co-crystallization: Technique for solubility enhancement. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Pharmaceutical Online. (n.d.). How To Improve API Solubility By Salt And Cocrystal Formation. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Piras, M., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. International Journal of Molecular Sciences, 23(16), 9013. [Link]

  • Pandey, P. K. (2025). Amorphous And Crystalline Drugs: Which Will Give More Stable Dosage Form And Why. Pharmaeli. [Link]

  • TziTzis, M., et al. (2019). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 24(20), 3762. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

  • Drugs and Aging. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Dias, A. R. C., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 26(19), 5913. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]

  • Murshedkav, T. (2014). Effect of Crystalline to Amorphous Conversions on Solubility of Cefuroxime Axetil. [Link]

  • Alhalaweh, A., et al. (2018). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 10(3), 126. [Link]

  • ResearchGate. (2025). Improving solubility via structural modification. [Link]

  • Al-Mousawi, S. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1953. [Link]

  • ResearchGate. (2025). Prodrug strategies to overcome poor water solubility. [Link]

  • Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. SciSpace. [Link]

  • ResearchGate. (2025). Principles of Salt Formation. [Link]

  • Chemical Society Reviews. (2024). Prodrugs as empowering tools in drug discovery and development. [Link]

  • Contract Pharma. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]

  • ResearchGate. (n.d.). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]

  • Monatshefte für Chemie - Chemical Monthly. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]

  • Sciencemadness. (2012). diazonium salt formation on heterocycles. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • RSC Medicinal Chemistry. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Pipzine Chemicals. (n.d.). Pyrazolo[3,4-b]pyridine: Properties, Uses, Synthesis & Safety Data. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-Pyrazolo[3,4-b]pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazolo[3,4-b]pyridine scaffold is a cornerstone of modern molecular design, frequently appearing in kinase inhibitors and other biologically active agents.[1][2][3] The strategic functionalization of this privileged heterocycle is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates. The 3-position, in particular, serves as a critical vector for introducing molecular diversity. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, where a halogen at the 3-position acts as a synthetic handle.

The choice between a 3-iodo and a 3-bromo-pyrazolo[3,4-b]pyridine precursor is a frequent decision point in synthesis planning. This guide provides an in-depth comparison of their reactivity, grounded in fundamental mechanistic principles and supported by data from analogous systems. We will explore the theoretical underpinnings of their reactivity, present expected performance in key cross-coupling reactions, and provide robust, field-proven protocols to guide your experimental design.

The Theoretical Basis of Reactivity: A Tale of Two Halogens

The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[4][5] This reactivity trend (I > Br > Cl) is primarily dictated by the energetics of the rate-determining step in most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[6][7]

Two key factors govern the facility of this step:

  • Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond. For instance, the BDE of a C-I bond in a typical aryl iodide is around 65 kcal/mol, whereas for an aryl bromide, it is approximately 81 kcal/mol.[8] This lower bond energy for the C-I bond means that less energy is required to cleave it during the oxidative addition process, leading to a faster reaction rate. Computational studies on various halo-heterocycles consistently show this trend, where the C-I bond is weaker than the C-Br bond at the same position.[9]

  • Palladium-Halogen (Pd-X) Bond Strength: The newly formed Pd-X bond strength also plays a role. The Pd-I bond is generally stronger than the Pd-Br bond, which can contribute to a more favorable thermodynamic profile for the oxidative addition of an aryl iodide.

The pyrazolo[3,4-b]pyridine system introduces additional electronic considerations. The electron-deficient nature of the pyridine ring and the electron-rich character of the pyrazole ring influence the electronic properties of the C-X bond. For pyridinic systems, the oxidative addition can proceed through different mechanisms, including a polar nucleophilic displacement pathway, especially when the halogen is adjacent to the nitrogen atom.[10][11] However, the fundamental trend of C-X bond strength remains the dominant factor in determining the relative reactivity of iodo versus bromo derivatives.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies on 3-iodo- vs. 3-bromo-pyrazolo[3,4-b]pyridines are not extensively documented in the literature, we can reliably infer their relative performance based on the foundational principles discussed above and on experimental data from structurally similar N-heterocyclic systems, such as imidazo[1,2-a]pyridines and substituted pyridines.[12][13]

The 3-iodo-pyrazolo[3,4-b]pyridine is expected to be the more reactive coupling partner, offering several distinct advantages:

  • Milder Reaction Conditions: The higher reactivity of the C-I bond often allows for reactions to be conducted at lower temperatures. This can be crucial for preserving sensitive functional groups elsewhere in the molecule.

  • Lower Catalyst Loadings: Due to the faster rate of oxidative addition, it is often possible to use lower concentrations of the palladium catalyst, which is both cost-effective and reduces the potential for metal contamination in the final product.

  • Shorter Reaction Times: The faster kinetics of the C-I bond cleavage typically lead to shorter reaction times, improving overall synthetic efficiency.

  • Greater Substrate Scope: The milder conditions required for the iodo derivative may allow for the successful coupling of more challenging or sterically hindered substrates that might fail to react with the bromo analogue.

The following table summarizes the expected comparative performance based on these principles.

Illustrative Data Based on Known Reactivity Trends
Reaction TypeCoupling PartnerParameter3-Iodo-pyrazolo[3,4-b]pyridine (Expected)3-Bromo-pyrazolo[3,4-b]pyridine (Expected)
Suzuki-Miyaura Arylboronic acidTemperatureRoom Temp to 60 °C80 °C to 120 °C
Catalyst Loading1-2 mol%3-5 mol%
Reaction Time1-4 hours6-24 hours
YieldExcellentGood to Excellent
Sonogashira Terminal alkyneTemperatureRoom Temp to 50 °C60 °C to 100 °C
Catalyst Loading0.5-1.5 mol%2-4 mol%
Reaction Time0.5-3 hours4-18 hours
YieldExcellentGood to Very Good
Buchwald-Hartwig Primary/Secondary AmineTemperature60 °C to 90 °C90 °C to 130 °C
Catalyst Loading1-3 mol%2-5 mol%
Reaction Time2-8 hours12-36 hours
YieldVery Good to ExcellentModerate to Very Good

Disclaimer: This table presents illustrative data based on established chemical principles and reactivity trends observed in analogous systems. Actual results will depend on the specific substrates, catalyst system, and reaction conditions employed.

Experimental Protocols: Field-Proven Methodologies

The following protocols are robust starting points for the cross-coupling of 3-halo-pyrazolo[3,4-b]pyridines. They are designed to be self-validating, with clear steps and rationale. For the 3-bromo derivative, anticipate the need for higher temperatures, longer reaction times, and potentially higher catalyst loadings as outlined in the comparative table above.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of a 3-halo-pyrazolo[3,4-b]pyridine with a generic arylboronic acid. The choice of a phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos are often effective for heteroaryl couplings.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine 3-halo-pyrazolo[3,4-b]pyridine, boronic acid, and base in a Schlenk flask. B Add solvent (e.g., Dioxane/H2O). A->B C Degas the mixture (e.g., Ar sparging for 15 min). B->C D Add Pd catalyst and ligand. C->D E Heat to desired temperature (e.g., 60°C for iodo, 100°C for bromo) and stir until completion (TLC/LC-MS monitoring). D->E F Cool to RT, dilute with EtOAc, wash with H2O and brine. E->F G Dry organic layer (Na2SO4), filter, and concentrate. F->G H Purify by column chromatography. G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3-halo-pyrazolo[3,4-b]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

    • Rationale: An excess of the boronic acid is used to drive the reaction to completion. The choice of base is critical; stronger bases like Cs₂CO₃ can be effective for less reactive bromides.

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a common choice.

    • Rationale: The aqueous component is essential for the transmetalation step of the catalytic cycle.

  • Degassing: Sparge the reaction mixture with argon for 15-20 minutes.

    • Rationale: Removal of oxygen is crucial as it can oxidize the Pd(0) catalyst, rendering it inactive.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).

    • Rationale: A pre-catalyst like Pd(OAc)₂ can also be used. The ligand-to-palladium ratio is typically 2:1.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 60-80°C for the 3-iodo derivative, 90-120°C for the 3-bromo derivative). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This reaction couples the 3-halo-pyrazolo[3,4-b]pyridine with a terminal alkyne. The classic conditions employ a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate.[14][15][16]

Catalytic Cycle: Sonogashira Reaction

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Pd_acetylide Ar-Pd(II)(C≡CR)L₂ OA_complex->Pd_acetylide Transmetalation (Cu-C≡CR) Product Ar-C≡CR Pd_acetylide->Product Reductive Elimination Product->Pd0 Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide + CuX, Base CuX Cu(I)X Cu_acetylide->CuX To Pd Cycle Base Base (e.g., Et₃N)

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the 3-halo-pyrazolo[3,4-b]pyridine (1.0 equiv) and copper(I) iodide (CuI, 2-5 mol%).

  • Solvent and Reagent Addition: Add a suitable solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1-1.3 equiv) and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv).

    • Rationale: The amine base serves both to neutralize the HX generated and as a solvent.

  • Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and, if necessary, an additional phosphine ligand (e.g., PPh₃, 2-6 mol%).

    • Rationale: Pd(PPh₃)₄ can also be used directly. The choice of catalyst can influence the need for a copper co-catalyst in some modern protocols.

  • Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature to 40°C for the 3-iodo derivative, 50-80°C for the 3-bromo derivative) until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol facilitates the formation of a C-N bond between the 3-halo-pyrazolo[3,4-b]pyridine and a primary or secondary amine.[7][17][18] This reaction is highly sensitive to the choice of ligand and base.

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-4 mol%), a suitable ligand (e.g., BINAP or a Josiphos-type ligand, 2-8 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv).[19]

    • Rationale: Oxygen can rapidly deactivate both the catalyst and the strong base. Pre-forming the active catalyst by stirring the Pd source and ligand in the solvent for a few minutes before adding other reagents can be beneficial.

  • Reagent Addition: Add the 3-halo-pyrazolo[3,4-b]pyridine (1.0 equiv) and a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Amine Addition: Add the amine coupling partner (1.1-1.3 equiv) via syringe.

  • Reaction: Seal the tube and heat the mixture to the required temperature (e.g., 80-100°C for the 3-iodo derivative, 100-130°C for the 3-bromo derivative). Stir vigorously until the reaction is complete.

  • Workup: Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Conclusion and Outlook

The choice between 3-iodo- and 3-bromo-pyrazolo[3,4-b]pyridines is a classic trade-off between reactivity and the cost or availability of starting materials. The 3-iodo derivative is the demonstrably superior substrate for palladium-catalyzed cross-coupling reactions, enabling milder conditions, shorter reaction times, and often higher yields. This makes it the preferred choice for complex, multi-step syntheses where preserving functional group integrity and maximizing efficiency are paramount.

The 3-bromo derivative, while less reactive, remains a viable and often more economical option. Successful couplings can be achieved by employing more forcing conditions—higher temperatures, longer reaction times, and potentially more sophisticated catalyst systems. For large-scale campaigns or when the cost of the starting halogenated heterocycle is a primary driver, developing a robust protocol with the 3-bromo analogue is a worthwhile endeavor.

Ultimately, the optimal choice depends on the specific synthetic challenge at hand. By understanding the fundamental principles of reactivity and leveraging the robust protocols provided, researchers can make an informed decision to accelerate their discovery and development programs.

References

Sources

A Senior Application Scientist's Guide to Catalytic Systems for Cross-Coupling with Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine motif is a cornerstone in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals and functional materials.[1] Consequently, the efficient and selective functionalization of halogenated pyridines via cross-coupling reactions is of paramount importance for the synthesis of novel molecular entities.[2][3] However, the inherent electronic properties of the pyridine ring present unique challenges to traditional cross-coupling methodologies.[4][5]

This guide provides a comprehensive comparison of catalytic systems for the cross-coupling of halogenated pyridines, offering insights into catalyst selection, reaction optimization, and mechanistic considerations. We will delve into the nuances of palladium-, nickel-, and iron-catalyzed systems, as well as emerging photoredox strategies, to equip researchers with the knowledge to navigate the complexities of pyridine functionalization.

The Challenge: The "2-Pyridyl Problem" and Substrate Reactivity

The primary hurdles in cross-coupling reactions involving pyridines stem from the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. This is particularly pronounced for 2-substituted pyridines, a phenomenon often referred to as the "2-pyridyl problem."[4][5] The lone pair on the pyridine nitrogen can coordinate to the metal center of the catalyst, leading to catalyst inhibition or decomposition. Furthermore, the stability of organometallic intermediates, such as pyridylboronic acids in Suzuki-Miyaura couplings, can be compromised, leading to low yields and undesired side reactions.[6]

The reactivity of the halogenated pyridine is also a critical factor, following the general trend: I > Br > Cl.[3][7] While iodopyridines are the most reactive, their higher cost and lower availability often make bromopyridines a practical choice.[8] Chloropyridines, being the most economical and readily available, are highly desirable starting materials but are the most challenging to activate due to the strong C-Cl bond.[2][3][8] Overcoming this inertness often requires more sophisticated and highly active catalytic systems.[2][8]

Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridine Functionalization

Palladium-based catalysts remain the most widely used systems for the cross-coupling of halogenated pyridines.[9] The success of these reactions is highly dependent on the choice of ligand, which plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[10]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and hetero-biaryl structures.[2][11] For halogenated pyridines, the choice of catalyst and reaction conditions is critical to success.

Catalytic Systems:

  • Traditional Catalysts: For bromo- and iodopyridines, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can provide good to excellent yields.[3]

  • Advanced Catalysts for Chloropyridines: The coupling of chloropyridines necessitates more active catalysts. Systems employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, and tBuXPhos, or N-heterocyclic carbene (NHC) ligands, are often required to achieve high efficiency.[2][3] Palladacycle complexes have also shown considerable promise as highly active catalyst precursors.[11]

Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling of 2-Halopyridines:

Halogen (X)Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
BrPd(OAc)₂PPh₃K₂CO₃Dioxane10085[2]
ClPd₂(dba)₃XPhosK₃PO₄Dioxane11092[2]
BrPdCl₂(dppf)dppfCs₂CO₃Toluene9088[3]
Cl[Pd(IPr)(allyl)Cl]IPr (NHC)K₃PO₄t-AmylOH10095[12]

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'L_n Transmetalation->Ar-Pd(II)-Ar'L_n Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a vital method for synthesizing arylamines, a common motif in pharmaceuticals.[13][14][15] The application of this reaction to halogenated pyridines requires careful selection of the catalyst system to overcome challenges such as catalyst inhibition and slow reductive elimination.[16]

Catalytic Systems:

  • Ligand Choice is Key: Bulky, electron-rich dialkylbiaryl phosphine ligands are paramount for the successful amination of pyridyl halides.[10][16] Ligands like Josiphos, Xantphos, and the Buchwald biaryl phosphine ligands have demonstrated broad utility. Bidentate phosphine ligands such as BINAP and DPEPhos can also be effective.[14]

  • Base Selection: Strong, non-coordinating bases like NaOtBu, LiHMDS, or K₃PO₄ are generally preferred.[16]

Comparative Performance of Ligands in Buchwald-Hartwig Amination of 2-Bromopyridine:

LigandBaseSolventTemperature (°C)Yield (%)Reference
BINAPNaOtBuToluene10075[14]
XPhosK₃PO₄Dioxane11095[16]
JosiphosNaOtBuToluene8090[13]
DPEPhosCs₂CO₃Dioxane10082[16]

Experimental Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Pd catalyst, ligand, and base to flask Add Pd catalyst, ligand, and base to flask Add pyridyl halide and amine Add pyridyl halide and amine Add Pd catalyst, ligand, and base to flask->Add pyridyl halide and amine Add anhydrous, degassed solvent Add anhydrous, degassed solvent Add pyridyl halide and amine->Add anhydrous, degassed solvent Heat reaction mixture under inert atmosphere Heat reaction mixture under inert atmosphere Add anhydrous, degassed solvent->Heat reaction mixture under inert atmosphere Monitor reaction progress by TLC or GC-MS Monitor reaction progress by TLC or GC-MS Heat reaction mixture under inert atmosphere->Monitor reaction progress by TLC or GC-MS Cool to room temperature Cool to room temperature Monitor reaction progress by TLC or GC-MS->Cool to room temperature Dilute with organic solvent Dilute with organic solvent Cool to room temperature->Dilute with organic solvent Wash with water and brine Wash with water and brine Dilute with organic solvent->Wash with water and brine Dry organic layer and concentrate Dry organic layer and concentrate Wash with water and brine->Dry organic layer and concentrate Purify by column chromatography Purify by column chromatography Dry organic layer and concentrate->Purify by column chromatography

Caption: A generalized experimental workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling provides a direct route to aryl- and heteroaryl-alkynes.[7][17] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7][18]

Catalytic Systems:

  • Palladium and Copper Catalysts: Common catalyst combinations include Pd(PPh₃)₄/CuI and PdCl₂(PPh₃)₂/CuI.[18]

  • Ligand Effects: The use of specific ligands can influence the reaction's efficiency. For instance, tetraphosphine ligands have been shown to be effective for the Sonogashira coupling of various heteroaryl halides. Nitrogen-based ligands, such as pyridines and pyrimidines, have also been employed.[7]

Comparative Performance in Sonogashira Coupling of Bromopyridines:

Pyridine SubstrateAlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
3-BromopyridinePhenylacetylenePd(PPh₃)₄/CuIEt₃NDMF8092
2-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂/CuIPiperidineToluene9085[7]
4-Bromopyridine1-Hexyne[Pd(C₃H₅)Cl]₂/Tedicyp/CuIK₂CO₃DMF10090

Beyond Palladium: Nickel and Iron-Catalyzed Systems

While palladium catalysts are dominant, concerns about cost and toxicity have driven the development of systems based on more abundant and less expensive first-row transition metals like nickel and iron.[19]

Nickel-Catalyzed Cross-Coupling

Nickel catalysts have emerged as a powerful alternative to palladium, often exhibiting unique reactivity and the ability to couple challenging substrates, including chloropyridines and alkyl halides.[20][21][22]

Key Features:

  • Reductive Cross-Coupling: Nickel catalysts are particularly effective in reductive cross-coupling reactions, which couple two different electrophiles.[20][22]

  • Ligand Diversity: A variety of ligands, including bipyridines, phenanthrolines, and pyridyl carboxamidines, have been successfully employed in nickel-catalyzed couplings of pyridyl halides.[21]

  • Coupling with Alkyl Halides: Nickel catalysis enables the challenging cross-coupling of pyridyl halides with alkyl halides, a transformation that is often difficult with palladium.[21][22]

Iron-Catalyzed Cross-Coupling

Iron-catalyzed cross-coupling reactions are an attractive, cost-effective, and environmentally benign alternative.[19] While still under development compared to palladium and nickel systems, iron catalysis has shown promise for specific applications.[19][23]

Key Features:

  • Coupling with Grignard Reagents: Iron catalysts, such as FeCl₃, are effective for the cross-coupling of pyridyl halides with Grignard reagents (Kumada-Corriu coupling).[19][24]

  • Cross-Electrophile Coupling: Recent advances have demonstrated the utility of iron catalysis in cross-electrophile coupling for the formation of all-carbon quaternary centers.[23][25]

The New Frontier: Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions to proceed under mild conditions through single-electron transfer pathways.[1][26][27] This approach has proven particularly valuable for the functionalization of pyridines.

Key Advantages:

  • Mild Reaction Conditions: Photoredox reactions are often conducted at room temperature, tolerating a wide range of functional groups.[1]

  • Generation of Pyridyl Radicals: This methodology allows for the generation of pyridyl radicals from halogenated pyridines, which can then participate in various coupling reactions.[26][28]

  • Synergistic Catalysis: Photoredox catalysis can be combined with transition metal catalysis (e.g., nickel) to achieve novel transformations, such as cross-electrophile couplings.[29]

Conceptual Workflow for Metallaphotoredox Catalysis:

Photoredox_Workflow Photocatalyst (PC) Photocatalyst (PC) Excited State PC Excited State PC Photocatalyst (PC)->Excited State PC hv Excited State PC* Excited State PC* Visible Light Visible Light Pyridyl Halide (Py-X) Pyridyl Halide (Py-X) Pyridyl Radical (Py•) Pyridyl Radical (Py•) Py-Ni(I) Complex Py-Ni(I) Complex Pyridyl Radical (Py•)->Py-Ni(I) Complex Ni(0) Ni(0) Catalyst Ni(0) Catalyst Coupled Product (Py-R) Coupled Product (Py-R) Py-Ni(I) Complex->Coupled Product (Py-R) Coupling with R-Y Coupling Partner (R-Y) Coupling Partner (R-Y) Excited State PC->Pyridyl Radical (Py•) SET with Py-X

Sources

A Senior Application Scientist's Guide to the Validation of 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Pharmaceutical Building Block

5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural motifs are integral to the synthesis of various kinase inhibitors and other therapeutic agents. As a key starting material and pharmaceutical intermediate, its purity is not merely a quality control metric but a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Even trace impurities can lead to unforeseen side reactions, altered pharmacological activity, and potential toxicity in the final drug product.

This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of this compound. We will delve into the rationale behind the selection of chromatographic conditions, present a detailed validation protocol in accordance with the International Council for Harmonisation (ICH) guidelines, and compare the performance of the primary HPLC method with orthogonal analytical techniques.[2][3] This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this crucial intermediate.

The Analytical Challenge: Understanding Potential Impurities

A robust purity method must be able to separate the main component from any potential impurities. These impurities can arise from various stages of the manufacturing process, including unreacted starting materials, by-products of the intended reaction, and degradation products.

Common process-related impurities in the synthesis of pyrazolopyridine derivatives can include:

  • Isomers: Positional isomers formed during the cyclization or halogenation steps.

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Incompletely reacted intermediates in a multi-step synthesis.

  • Dehalogenated species: Loss of the iodine or fluorine atom.

  • Oxidation products: Introduction of oxygen-containing functional groups.

Forced degradation studies are a critical component of method development and validation.[2] By subjecting the this compound to stress conditions such as acid, base, oxidation, heat, and light, we can intentionally generate potential degradation products. This allows us to challenge the specificity of our analytical method and ensure it can separate these degradants from the main peak.

Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolving power, sensitivity, and reproducibility.[2] For a moderately polar compound like this compound, a C18 stationary phase is an excellent starting point.

Rationale for Method Development

The selection of HPLC parameters is a systematic process aimed at achieving optimal separation of the analyte from its potential impurities.

  • Column: A C18 column is chosen for its hydrophobic stationary phase, which provides good retention for moderately polar organic molecules. The choice of particle size (e.g., 5 µm) is a balance between efficiency and backpressure.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used to elute the compounds. The organic modifier is the strong solvent, and its proportion is adjusted to control the retention time of the analyte. The aqueous phase often contains a buffer to control the pH and an acid modifier (e.g., trifluoroacetic acid or formic acid) to improve peak shape by suppressing the ionization of silanol groups on the stationary phase and protonating the analyte.

  • Detection: Given the aromatic nature of the pyrazolopyridine ring system, UV detection is the most suitable choice. A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the full UV spectrum of each peak, which can aid in peak identification and purity assessment. The detection wavelength is typically set at the λmax of the analyte to ensure maximum sensitivity.

  • Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to ensure the elution of both polar and non-polar impurities within a reasonable timeframe while maintaining good resolution.

Comparative Analysis: HPLC vs. Orthogonal Techniques

While RP-HPLC is a powerful technique, relying on a single method for purity determination can sometimes be misleading, as co-elution of impurities can occur.[4] Therefore, employing an orthogonal analytical method, which separates compounds based on a different chemical or physical principle, provides a more comprehensive purity assessment.[4][5][6][7][8]

Technique Principle of Separation Advantages for this compound Analysis Limitations
RP-HPLC Partitioning based on hydrophobicity.High resolution, robust, widely available, excellent for a broad range of polarities.Potential for co-elution of structurally similar impurities.
Supercritical Fluid Chromatography (SFC) Partitioning between a supercritical fluid mobile phase and a stationary phase.Orthogonal selectivity to RP-HPLC, faster analysis times, reduced solvent consumption.[7]Requires specialized instrumentation.
Capillary Electrophoresis (CE) Migration based on charge-to-size ratio in an electric field.High efficiency, minimal sample consumption, orthogonal to chromatography.Lower sensitivity for neutral compounds, can be less robust than HPLC.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.Orthogonal to RP-HPLC, good for very polar impurities that are not well-retained in RP-HPLC.[5]Can have longer equilibration times, mobile phase preparation can be more critical.

Recommendation: For comprehensive purity validation, it is highly recommended to develop a primary RP-HPLC method and supplement it with an orthogonal method, such as SFC or HILIC, to confirm the absence of any co-eluting impurities.

Experimental Protocol: Validation of a Stability-Indicating RP-HPLC Method

This section outlines a detailed, step-by-step protocol for the validation of an RP-HPLC method for the purity determination of this compound, in accordance with ICH Q2(R1) guidelines.[2][3]

Chromatographic Conditions
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 10-90% B over 20 min, then hold at 90% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Validation Parameters and Acceptance Criteria
Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), standard, and sample solutions. Perform forced degradation studies (acid, base, oxidation, thermal, photolytic).The peak for this compound should be free from interference from any other components. Peak purity should pass.
Linearity Prepare a series of at least five concentrations of the reference standard (e.g., 50-150% of the nominal concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.Typically 80-120% of the test concentration.
Accuracy (Recovery) Analyze samples spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Six replicate injections of the same sample. Intermediate Precision (Inter-assay): Repeatability on a different day, with a different analyst, and on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).The system suitability parameters should remain within the acceptance criteria.
System Suitability Inject a standard solution multiple times before sample analysis.Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of replicate injections ≤ 2.0%.
Forced Degradation Study Protocol
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample and a solution of the sample to UV light (254 nm) and visible light for a specified duration.

Note: The stress conditions may need to be adjusted to achieve a target degradation of 5-20%.

Data Presentation and Interpretation

All quantitative data from the validation studies should be summarized in clear and concise tables.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
50[Data]
75[Data]
100[Data]
125[Data]
150[Data]
Correlation Coefficient (r²) [Value]

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%[Data][Data][Value]
100%[Data][Data][Value]
120%[Data][Data][Value]
Mean Recovery [Value]

Table 3: Precision Data

Precision Type Parameter Result
Repeatability % RSD of 6 injections[Value]
Intermediate Precision % RSD (Day 1 vs. Day 2)[Value]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducibility.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Data Analysis & Reporting prep_std Prepare Reference Standard Solutions hplc_system HPLC System with C18 Column & UV Detector prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system prep_forced Prepare Forced Degradation Samples prep_forced->hplc_system hplc_method Execute Validated HPLC Method hplc_system->hplc_method data_analysis Analyze Chromatographic Data hplc_method->data_analysis specificity Specificity report Generate Validation Report specificity->report linearity Linearity & Range linearity->report accuracy Accuracy accuracy->report precision Precision precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report data_analysis->specificity data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->lod_loq data_analysis->robustness

Caption: Workflow for HPLC Method Validation.

Logical Relationships in Purity Assessment

The relationship between different aspects of purity assessment is crucial for a comprehensive quality control strategy.

Purity_Assessment_Logic Compound This compound Synthesis Synthesis Process Compound->Synthesis Degradation Degradation Pathways Compound->Degradation Impurities Potential Impurities Synthesis->Impurities Degradation->Impurities HPLC_Method Primary HPLC Method Impurities->HPLC_Method Orthogonal_Method Orthogonal Method (e.g., SFC) Impurities->Orthogonal_Method Validation Method Validation (ICH) HPLC_Method->Validation Orthogonal_Method->Validation Purity Comprehensive Purity Profile Validation->Purity

Caption: Logical Flow of Purity Assessment.

Conclusion

The validation of an analytical method for the purity determination of this compound is a critical step in ensuring the quality and safety of pharmaceuticals derived from this important intermediate. A well-developed and validated stability-indicating RP-HPLC method, as outlined in this guide, provides a robust and reliable tool for this purpose. The principles of method validation, including specificity, linearity, accuracy, precision, and robustness, must be rigorously applied. Furthermore, the use of orthogonal analytical techniques is strongly encouraged to provide a more complete picture of the impurity profile. By adhering to these scientific principles and regulatory guidelines, researchers and drug developers can have high confidence in the quality of this key pharmaceutical building block.

References

  • Slideshare. (n.d.). Orthogonal HPLC Methods. [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. [Link]

  • Agilent Technologies. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. [Link]

  • Wasson, J. (2008). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology, 32(10). [Link]

  • Santai Technologies. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. [Link]

  • Bakshi, M., & Singh, S. (2002). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

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  • Sreekanth, N., et al. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Fluoromethalone in Eye drops Formulations. Acta Scientific, 2(11), 35-43. [Link]

  • Sriguru, B., et al. (2010). Development and validation of stability indicating HPLC method for the estimation of 5-Fluorouracil and related substances in topical formulation. ResearchGate. [Link]

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A Comparative Guide to the Synthesis of Vericiguat's Key Intermediate: 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vericiguat (marketed as Verquvo) is a soluble guanylate cyclase (sGC) stimulator, a critical therapeutic agent for managing chronic heart failure.[1][2][3] Its mechanism of action involves the direct stimulation of sGC, leading to increased cyclic guanosine monophosphate (cGMP) production, which in turn results in vasodilation and has shown to reduce the risk of cardiovascular death and heart failure-related hospitalizations.[2][4] The synthesis of this complex molecule hinges on the efficient preparation of its core heterocyclic structure, with 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine serving as a pivotal intermediate.[5] This guide provides an in-depth comparison of the established synthetic routes to this key intermediate and explores viable alternative precursors, offering insights into the advantages and disadvantages of each approach to inform process development and optimization.

The Established Pathway: A Multi-step Synthesis from 2-chloro-5-fluoronicotinic acid

A commonly employed synthesis of this compound commences with 2-chloro-5-fluoronicotinic acid. This linear sequence involves four distinct chemical transformations.[6]

Experimental Protocol:
  • Reduction: 2-chloro-5-fluoronicotinic acid is reduced to 2-chloro-3-hydroxymethyl-5-fluoropyridine.

  • Oxidation: The resulting alcohol is then oxidized to the corresponding aldehyde, 2-chloro-3-formyl-5-fluoropyridine.

  • Cyclization: Ring closure is achieved by reacting the aldehyde with hydrazine hydrate to form 5-fluoro-1H-pyrazolo[3,4-b]pyridine.

  • Iodination: The final step involves the iodination of the pyrazolopyridine core to yield the target intermediate, this compound.[6]

Workflow Diagram:

G A 2-chloro-5-fluoronicotinic acid B 2-chloro-3-hydroxymethyl-5-fluoropyridine A->B Reduction C 2-chloro-3-formyl-5-fluoropyridine B->C Oxidation D 5-fluoro-1H-pyrazolo[3,4-b]pyridine C->D Hydrazine Hydrate (Cyclization) E This compound D->E Iodination

Caption: Established synthetic route to this compound.

Analysis:

While this route is well-documented, it presents certain challenges for large-scale production. The multi-step nature can lead to a lower overall yield and requires purification at intermediate stages.[6] Furthermore, some of the reagents and reaction conditions may not be ideal from a safety and environmental perspective.[6]

Alternative Precursors and Synthetic Strategies

To address the limitations of the established route, researchers have explored alternative precursors that offer more convergent and efficient pathways to the desired intermediate.

Alternative 1: Synthesis from 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

An alternative approach utilizes the commercially available 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde as a starting material.[7][8][9] This strategy significantly shortens the synthetic sequence.

Experimental Protocol:

The direct conversion of 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde to this compound is a key area of process optimization. While specific, detailed public-domain protocols for this direct conversion are not extensively published, the transformation would likely involve a decarbonylative iodination or a related functional group interconversion.

Workflow Diagram:

G A 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde B This compound A->B Decarbonylative Iodination (Proposed) G A 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine B Diazonium Salt Intermediate A->B Diazotization (NaNO2, Acid) C This compound B->C Iodination (KI)

Caption: Synthesis via a Sandmeyer-type reaction from the 3-amino precursor.

Analysis:

The Sandmeyer reaction is a well-established and reliable method for the introduction of various functional groups onto aromatic and heteroaromatic rings. The starting amine is also a known intermediate in pharmaceutical synthesis, making it a potentially accessible precursor. [10]However, the handling of diazonium salts requires careful control of reaction conditions due to their potential instability.

Comparative Analysis

FeatureEstablished Route (from 2-chloro-5-fluoronicotinic acid)Alternative 1 (from 3-carbaldehyde)Alternative 2 (from 3-amine)
Number of Steps 41 (Proposed)2
Overall Yield Potentially lower due to multiple steps [6]Potentially higherGenerally good
Starting Material Commercially availableCommercially available [7][8][9]Commercially available [11][10]
Key Transformation Reduction, Oxidation, Cyclization, Iodination [6]Decarbonylative IodinationDiazotization, Iodination
Process Safety Involves multiple reagents and intermediates [6]Potentially simplerRequires careful handling of diazonium salts
Scalability Can be challenging due to the number of steps [6]Potentially more scalableScalable with appropriate safety measures

Conclusion

The synthesis of this compound is a critical step in the manufacturing of Vericiguat. While the established route provides a reliable method, alternative pathways starting from more advanced intermediates like 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde or 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine offer significant advantages in terms of step economy and potential for higher overall yields. The choice of the optimal synthetic route will depend on a thorough evaluation of factors such as the cost and availability of starting materials, process safety, scalability, and the desired purity of the final intermediate. For drug development professionals, the exploration of these alternative precursors represents a valuable opportunity to optimize the manufacturing process of this important cardiovascular drug.

References

  • IJNRD. (2023, October 10). A SYSTEMIC REVIEW ON SYNTHESIS OF VERICIGUAT & IT'S PHARMACOLOGICAL ACTION. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Vericiguat Intermediates: Focus on 5-Fluoro-1H-Pyrazolo[3,4-b]Pyridin-3-Amine. Retrieved from [Link]

  • Farmasino Pharmaceuticals (Anhui) Co., Ltd. (n.d.). Vericiguat factory, Buy good quality Vericiguat products from China. Retrieved from [Link]

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  • Google Patents. (n.d.). CN113354638A - Preparation method of 5-fluoro-3-iodo-1H-pyrazolo [3,4-b] pyridine.
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A Comparative Guide to Pyrazolopyridine Synthesis: Thermal vs. Microwave Heating

Author: BenchChem Technical Support Team. Date: January 2026

Published for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of pyrazolopyridines, a scaffold of significant interest in medicinal chemistry, is a critical process in drug discovery. This guide provides a comprehensive comparison of conventional thermal heating and microwave-assisted organic synthesis (MAOS) for the preparation of these heterocyclic compounds. We will delve into the fundamental principles of each heating method, present detailed experimental protocols, and offer a quantitative comparison of their performance based on reaction time, yield, and purity. This analysis is designed to equip researchers with the necessary insights to select the most appropriate heating strategy for their synthetic needs, thereby accelerating the drug development pipeline.

The Dichotomy of Heat: Understanding the Mechanisms

The efficiency and outcome of a chemical reaction are profoundly influenced by the method of heat application. In the synthesis of pyrazolopyridines, the choice between conventional thermal heating and microwave irradiation is not merely a matter of convenience but a fundamental decision that impacts reaction kinetics and product profiles.

Conventional Thermal Heating: A Surface-Level Affair

Conventional heating methods, such as the use of an oil bath or heating mantle, transfer energy to the reaction mixture via conduction and convection.[1] Heat is first transferred to the outer surface of the reaction vessel and then gradually moves towards the bulk of the solution. This process is often slow and creates a significant temperature gradient within the reaction mixture, potentially leading to localized overheating at the vessel walls. Such non-uniform heating can result in longer reaction times and the formation of undesirable byproducts.

Microwave-Assisted Organic Synthesis (MAOS): A Volumetric Phenomenon

In contrast, microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture.[2] This interaction, primarily through dipolar polarization and ionic conduction, generates heat volumetrically and homogeneously throughout the sample.[2][3] This rapid and uniform heating mechanism can dramatically accelerate reaction rates, often by orders of magnitude, and lead to cleaner reactions with higher yields.[4][5] The efficiency of microwave heating is dependent on the dielectric properties of the solvents and reactants.[6]

Experimental Protocols: A Practical Comparison

To provide a tangible comparison, we present representative protocols for the synthesis of a pyrazolopyridine derivative via a multi-component reaction, a common and efficient strategy for constructing complex molecules.

Reactants and Reagents
  • 5-amino-3-methyl-1-phenylpyrazole

  • Aryl aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Catalyst: Acetic Acid

  • Solvent: Ethanol

Conventional Thermal Synthesis Protocol
  • In a round-bottom flask equipped with a reflux condenser, combine 5-amino-3-methyl-1-phenylpyrazole (1 mmol), the aryl aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux (approximately 78 °C) using an oil bath.

  • Maintain the reaction at reflux for 7-10 hours, monitoring the progress by thin-layer chromatography (TLC).[7]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Microwave-Assisted Synthesis Protocol
  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 5-amino-3-methyl-1-phenylpyrazole (1 mmol), the aryl aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (5 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 120 °C for 7-10 minutes.[8]

  • After the irradiation period, cool the vessel to room temperature using compressed air.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Visualizing the Synthetic Workflow

The following diagrams illustrate the procedural differences between the two heating methodologies.

G cluster_0 Conventional Thermal Synthesis A 1. Combine Reactants in Flask B 2. Add Catalyst and Solvent A->B C 3. Heat to Reflux in Oil Bath (7-10 hours) B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temperature D->E F 6. Filter and Wash Product E->F G 7. Dry Product F->G

Caption: Workflow for conventional thermal synthesis of pyrazolopyridine.

G cluster_1 Microwave-Assisted Synthesis H 1. Combine Reactants in Microwave Vessel I 2. Add Catalyst and Solvent H->I J 3. Seal Vessel and Place in Reactor I->J K 4. Irradiate at 120 °C (7-10 minutes) J->K L 5. Cool with Compressed Air K->L M 6. Filter and Wash Product L->M N 7. Dry Product M->N

Caption: Workflow for microwave-assisted synthesis of pyrazolopyridine.

Performance Metrics: A Quantitative Analysis

The advantages of MAOS become strikingly clear when we analyze the quantitative data from comparative studies. The following table summarizes typical results for the synthesis of pyrazolopyridine and related pyrazole derivatives.

ParameterConventional Thermal HeatingMicrowave-Assisted HeatingSource(s)
Reaction Time 2 - 14 hours1 - 20 minutes[7][9][10][11][12]
Product Yield 48 - 90%62 - 98%[9][11][12]
Purity Good to ExcellentExcellent[6][13][14]
Energy Consumption HighLow[1][15]
Reaction Conditions Often requires refluxCan be performed in sealed vessels at higher temperatures[5]

Discussion: Unpacking the Performance Gap

The significant reduction in reaction time and improvement in yield with microwave heating can be attributed to several factors. The rapid, uniform heating minimizes the formation of byproducts that can arise from prolonged exposure to high temperatures in conventional methods.[13] Furthermore, the ability to reach temperatures above the solvent's boiling point in a sealed microwave vessel can dramatically increase reaction rates.[5]

Microwave-assisted synthesis is also considered a greener chemistry approach due to its reduced energy consumption and often decreased need for large volumes of solvent.[1][15] The enhanced reaction efficiency and cleaner product profiles frequently simplify purification, reducing the use of chromatographic methods and associated solvent waste.[13]

Conclusion: A Strategic Choice for Modern Synthesis

For the synthesis of pyrazolopyridines and other heterocyclic compounds crucial to drug discovery, microwave-assisted organic synthesis offers a compelling alternative to conventional heating. Its primary advantages of drastically reduced reaction times, higher yields, and improved product purity make it an invaluable tool for accelerating research and development.[11]

While conventional heating remains a robust and accessible technique, particularly for large-scale synthesis, the efficiencies gained with MAOS are undeniable. For high-throughput synthesis, library generation, and rapid lead optimization, microwave-assisted synthesis stands out as the superior methodology, aligning with the modern demands for faster, more efficient, and sustainable chemical practices.[16][17]

References

  • Vertex AI Search. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
  • Vertex AI Search. (2025). Microwave assisted synthesis of five membered nitrogen heterocycles - PMC - NIH.
  • Vertex AI Search. (2025). Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective - Eduzone.
  • Vertex AI Search. (2025). Microwave Assisted Organic Synthesis of Heterocyclic Compound - International Journal of Pharmaceutical Sciences.
  • Vertex AI Search. (2025). Microwave-induced synthesis of bioactive nitrogen heterocycles - EurekAlert!.
  • Vertex AI Search. (2025). Microwave synthesis: a green method for benzofused nitrogen heterocycles.
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  • ResearchGate. (2023). (PDF) Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
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  • PubMed. (2021).
  • ResearchGate. (2014). (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide.
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The Fluorine Factor: A Comparative Guide to Its Impact on Molecular Reactivity and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine has become a cornerstone of rational molecular design. This guide provides an in-depth, comparative analysis of how the introduction of a fluorine substituent fundamentally alters the reactivity and biological profile of a molecule. We will move beyond a simple recitation of effects to explore the underlying physicochemical principles and provide actionable, data-driven insights for researchers, scientists, and drug development professionals.

The Foundational Impact of Fluorine's Electronic Properties

Fluorine's unique position as the most electronegative element exerts a profound influence on the electronic distribution within a molecule.[1][2] This high electronegativity, combined with its relatively small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), allows it to act as a versatile tool for fine-tuning molecular properties without introducing significant steric hindrance.[2][3]

Modulating Acidity and Basicity (pKa)

The strong electron-withdrawing inductive effect of fluorine can significantly alter the pKa of nearby functional groups.[1][2] This is a critical parameter in drug design as it influences a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[2]

For instance, the introduction of a fluorine atom in proximity to a basic nitrogen atom can lower its pKa, reducing its basicity.[1][4] This can be advantageous for improving oral bioavailability, as a less basic compound is more likely to exist in a neutral, more membrane-permeable form in the gastrointestinal tract.[1] Conversely, fluorination can increase the acidity of nearby acidic protons.[5]

Table 1: Comparative pKa Values of Fluorinated vs. Non-Fluorinated Analogs

CompoundNon-Fluorinated pKaFluorinated AnalogFluorinated pKaFold Change in Acidity/Basicity
Aniline4.64-Fluoroaniline4.66~1.1 (decrease in basicity)
Benzylamine9.332-Fluorobenzylamine8.65~4.8 (decrease in basicity)
Acetic Acid4.76Fluoroacetic Acid2.59~148 (increase in acidity)

Note: Data is illustrative and sourced from various chemical data repositories.

Altering Chemical Reactivity

The inductive effect of fluorine can also influence the reactivity of a molecule. For example, the presence of a fluorine atom can stabilize a neighboring carbocation through resonance, despite its inductive electron withdrawal.[6] This seemingly contradictory effect highlights the nuanced role of fluorine in reaction mechanisms. In contrast, the strong C-F bond is generally resistant to cleavage, making it a useful tool for blocking unwanted metabolic reactions.[7][8] However, under specific conditions, C-F bond activation can be achieved, offering synthetic pathways to novel fluorinated compounds.[8][9][10]

Enhancing Metabolic Stability: The "Metabolic Switching" Strategy

One of the most powerful applications of fluorine in drug design is to enhance metabolic stability.[1][11][12] Cytochrome P450 enzymes, the primary drivers of drug metabolism in the liver, often target C-H bonds for oxidation.[7] By replacing a metabolically labile hydrogen atom with a fluorine atom, that position is effectively blocked from oxidative metabolism due to the high strength of the C-F bond.[7][13] This strategy, often termed "metabolic switching," can significantly increase a drug's half-life and oral bioavailability.[12]

For example, the cholesterol absorption inhibitor ezetimibe incorporates a para-fluorophenyl group which enhances its metabolic stability and intestinal absorption.[12][13] Similarly, in the SGLT2 inhibitor empagliflozin, fluorine substitution on the aryl ring prevents oxidative hydroxylation, contributing to its once-daily dosing regimen.[12]

Experimental Workflow: In Vitro Metabolic Stability Assay

A standard method to assess the impact of fluorination on metabolic stability is the in vitro microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Test_Compound Prepare Stock Solutions (Fluorinated & Non-Fluorinated Analogs) Incubate Incubate Test Compound, Microsomes, and NADPH at 37°C Test_Compound->Incubate Microsomes Thaw Liver Microsomes (e.g., Human, Rat) Microsomes->Incubate NADPH Prepare NADPH Solution (Cofactor) NADPH->Incubate Time_Points Collect Aliquots at Various Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction with Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LC_MS Analyze Supernatant by LC-MS/MS Centrifuge->LC_MS Quantify Quantify Remaining Parent Compound LC_MS->Quantify Calculate Calculate Half-Life (t½) and Intrinsic Clearance (Clint) Quantify->Calculate

Caption: Workflow for an in vitro microsomal stability assay.

Protocol: In Vitro Metabolic Stability Assay

  • Preparation:

    • Prepare 10 mM stock solutions of the test compounds (fluorinated and non-fluorinated analogs) in DMSO.

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM solution of NADPH in 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the microsomal suspension and the test compound (final concentration, e.g., 1 µM). Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., acetonitrile with an internal standard).

  • Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) to predict in vivo metabolic clearance.

Modulating Lipophilicity and Permeability

The effect of fluorine on lipophilicity (logP) is context-dependent.[2] The replacement of a single aromatic hydrogen with fluorine generally leads to a modest increase in lipophilicity.[7] In contrast, the highly lipophilic trifluoromethyl (CF3) group can significantly increase logP.[7] This modulation of lipophilicity is a critical aspect of optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[12] Judicious placement of fluorine can enhance membrane permeability and improve oral bioavailability.[12][14] For central nervous system (CNS) drugs, increasing lipophilicity through fluorination can enhance penetration of the blood-brain barrier.[11]

Table 2: Comparative LogP and CLogP Values

CompoundLogPCLogPFluorinated AnalogFluorinated LogPFluorinated CLogP
Benzene2.132.13Fluorobenzene2.272.27
Toluene2.732.694-Fluorotoluene2.872.87
Toluene2.732.69(Trifluoromethyl)benzene2.842.84

Note: LogP values can vary based on the experimental method. CLogP is a calculated value.

Impact on Biological Activity: Fine-Tuning Protein-Ligand Interactions

The introduction of fluorine can significantly impact a molecule's biological activity by altering its binding affinity and selectivity for a target protein.[1][15] While fluorine is a poor hydrogen bond acceptor, it can participate in favorable interactions within a protein's binding pocket.[15][16][17] These can include:

  • Orthogonal Multipolar Interactions: The polarized C-F bond can engage in favorable electrostatic interactions with carbonyl groups or other electron-rich regions of the protein backbone.[17]

  • Water-Mediated Contacts: Fluorine substituents can modulate the structure of water networks within the binding site, which can have significant entropic contributions to binding affinity.[15]

  • Conformational Control: The electronic properties of fluorine can influence the conformational preferences of a molecule, potentially pre-organizing it for a more favorable binding pose.[2][18]

For example, in the discovery of the BTK inhibitor ibrutinib, the inclusion of a 4-fluorophenoxy substituent was found to enhance binding affinity and improve pharmacokinetic properties.[12] Structural studies revealed that the fluorine atom stabilized interactions within a hydrophobic pocket of the target enzyme.[12]

G cluster_ligand Fluorinated Ligand cluster_protein Protein Binding Pocket Ligand Fluorine Substituent Carbonyl Backbone Carbonyl (C=O) Ligand->Carbonyl Orthogonal Multipolar Interaction Hydrophobic Hydrophobic Residue Ligand->Hydrophobic Hydrophobic Interaction Water Structured Water Molecule Ligand->Water Modulation of Water Network

Caption: Fluorine's interactions in a protein binding pocket.

Synthetic and Analytical Considerations

The increasing importance of fluorine in medicinal chemistry has spurred the development of new synthetic methodologies for the selective introduction of fluorine and fluorinated groups into molecules.[2][19][20][21] These methods range from direct fluorination with electrophilic or nucleophilic reagents to the use of fluorinated building blocks.[20]

The analysis of fluorinated compounds also presents unique challenges and opportunities. Techniques such as ¹⁹F NMR spectroscopy are invaluable for characterizing fluorinated molecules and studying their interactions with biological macromolecules. For determining the total fluorine content in various samples, methods like combustion ion chromatography (CIC) and particle-induced gamma emission (PIGE) are employed.[22]

Conclusion: A Double-Edged Sword

While the strategic incorporation of fluorine offers a powerful toolkit for optimizing drug candidates, it is not without its potential pitfalls. In some cases, the metabolism of fluorinated compounds can lead to the formation of toxic metabolites.[23] Therefore, a thorough understanding of the potential metabolic pathways and the chemical stability of fluorinated molecules is crucial.

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A Senior Application Scientist's Guide to Benchmarking New Catalysts Against Pd(PPh3)4 for Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the creation of biaryl moieties prevalent in many drug candidates.[1][2] The choice of catalyst is paramount to the success of this reaction, dictating its efficiency, substrate scope, and overall cost-effectiveness. For decades, Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, has been the workhorse and benchmark catalyst for this transformation.[3] However, the ever-increasing demand for more efficient and versatile synthetic methodologies has spurred the development of new generations of catalysts that often outperform this classical system.

This guide provides a comprehensive comparison of emerging catalysts against the traditional Pd(PPh3)4 benchmark for the Suzuki coupling reaction. We will delve into the mechanistic underpinnings of catalyst performance, present supporting experimental data for objective comparison, and provide a standardized protocol for in-house benchmarking.

The Enduring Benchmark: Understanding Pd(PPh3)4

Pd(PPh3)4 is a robust, air-stable, and commercially available catalyst that has been successfully employed in a vast number of Suzuki coupling reactions.[3] Its efficacy lies in its ability to readily access the catalytically active Pd(0) species in solution, which is essential for initiating the catalytic cycle.

However, Pd(PPh3)4 is not without its limitations. The relatively low steric bulk and electron-donating ability of the triphenylphosphine ligands can lead to slower rates of oxidative addition, particularly with less reactive aryl chlorides.[4] Furthermore, at lower temperatures, the turnover of key intermediates in the catalytic cycle can be inefficient, leading to poor reaction performance.[5] These drawbacks often necessitate higher catalyst loadings and elevated reaction temperatures, which can be detrimental to sensitive functional groups and increase the cost of synthesis.

The New Guard: Advanced Catalysts for Enhanced Performance

To address the shortcomings of Pd(PPh3)4, a plethora of new catalyst systems have been developed. These can be broadly categorized as follows:

  • Catalysts with Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, are characterized by their large steric bulk and strong electron-donating properties.[2] This combination accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher turnover numbers (TONs) and turnover frequencies (TOFs).[6] These catalysts have demonstrated remarkable activity for the coupling of challenging substrates, including aryl chlorides and sterically hindered partners, often at room temperature and with very low catalyst loadings.[2]

  • N-Heterocyclic Carbene (NHC)-Palladium Complexes: NHC ligands are strong sigma-donors and offer greater steric hindrance compared to many phosphine ligands.[7] This results in highly stable and active palladium complexes, such as the PEPPSI-IPr catalyst, that are resistant to decomposition at high temperatures and can effectively catalyze the coupling of unreactive substrates.[8]

  • Ligandless Palladium Systems: In some instances, palladium sources like palladium(II) acetate (Pd(OAc)2) can be used without the addition of an external ligand.[9] These "ligandless" systems are often cost-effective and can be surprisingly efficient, particularly for activated aryl halides. The catalytically active species in these reactions are often thought to be palladium nanoparticles or transient, low-ligated palladium complexes.

  • Nickel-Based Catalysts: As a more sustainable and cost-effective alternative to palladium, nickel-based catalysts have gained significant attention.[10] Nickel catalysts can exhibit unique reactivity and are particularly effective for the coupling of aryl chlorides and other challenging substrates.[1]

Head-to-Head Comparison: Performance Data

The following table summarizes the performance of various catalysts in the Suzuki coupling of 4-bromoacetophenone with phenylboronic acid, providing a direct comparison with the benchmark, Pd(PPh3)4.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Turnover Number (TON)Reference
New Diisopropylaniline-Based Pd(II) Catalyst 1Na2CO3 (2 eq.)MeOH:H2O (3:1)Room Temp.19090[4]
Pd(PPh3)4 1Na2CO3 (2 eq.)MeOH:H2O (3:1)Room Temp.242020[4]
Pd(OAc)2 / SPhos 0.5K3PO4Toluene/H2O100-98196[11]
PEPPSI-IPr -Cs2CO3t-AmylOH100298-[8]

Analysis of Performance Data:

The data clearly illustrates the superior performance of the newer catalyst systems compared to Pd(PPh3)4 under the specified conditions. The novel diisopropylaniline-based catalyst achieves a significantly higher yield in a fraction of the time at room temperature.[4] The Pd(OAc)2/SPhos system demonstrates excellent efficiency with a lower catalyst loading, resulting in a high turnover number.[11] The PEPPSI-IPr catalyst also provides a near-quantitative yield in a short reaction time at elevated temperatures.[8] In contrast, Pd(PPh3)4 shows significantly lower reactivity under the same mild conditions.[4]

The Catalytic Cycle: A Mechanistic Overview

The efficiency of a Suzuki coupling catalyst is intrinsically linked to the kinetics of its catalytic cycle. Understanding these steps is crucial for rational catalyst selection and optimization.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OR)2 Base PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R1-X) to form a Pd(II) intermediate. Electron-rich ligands on the palladium center facilitate this step.[6]

  • Transmetalation: The organoboron reagent (R2-B(OR)2), activated by a base, transfers its organic group (R2) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups (R1 and R2) on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[6] Bulky ligands often promote this final step.[7]

The superior performance of modern catalysts can be attributed to ligands that favorably modulate the electronic and steric properties of the palladium center, thereby accelerating one or more of these key steps.

Standardized Protocol for Benchmarking Catalysts

To ensure a fair and accurate comparison of catalyst performance, it is essential to employ a standardized experimental protocol. The following procedure can be adapted for the benchmarking of new catalysts against Pd(PPh3)4 for the Suzuki coupling of a model substrate, such as 4-bromoacetophenone with phenylboronic acid.

Materials:

  • 4-Bromoacetophenone (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Catalyst (e.g., Pd(PPh3)4 or new catalyst, 1 mol%)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add 4-bromoacetophenone, phenylboronic acid, and the chosen base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture to the vessel.

  • Add the catalyst to the reaction mixture under a positive flow of inert gas.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 80 °C).

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography and determine the isolated yield.

Workflow for Catalyst Benchmarking:

Benchmarking_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Define Substrates & Reaction Conditions B Select Catalysts (Benchmark & New) A->B C Run Parallel Reactions (Standardized Protocol) B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Work-up & Purify D->E F Calculate Yield, TON, TOF E->F G Compare Performance Metrics F->G

Caption: A standardized workflow for benchmarking Suzuki coupling catalysts.

Conclusion and Future Outlook

While Pd(PPh3)4 remains a valuable and widely used catalyst, the data unequivocally demonstrates that newer generations of catalysts offer significant advantages in terms of efficiency, substrate scope, and reaction conditions. For researchers and drug development professionals, the adoption of these advanced catalytic systems can lead to more rapid and cost-effective synthesis of target molecules. The continued development of novel catalysts, including those based on more abundant and less toxic metals like nickel, promises a future of even more powerful and sustainable cross-coupling methodologies.[10] When embarking on a new synthetic campaign, a thorough evaluation of the available catalyst portfolio against the established benchmark is not just recommended, but essential for achieving optimal results.

References

  • Chemistry LibreTexts. (2022, October 4). 1.8: Catalysis. [Link]

  • Kozuch, S. (2012, November 8). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis. [Link]

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  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

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  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • SciSpace. Turnover Rates in Heterogeneous Catalysis. [Link]

  • ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • ACS Publications. Turnover Numbers, Turnover Frequencies, and Overpotential in Molecular Catalysis of Electrochemical Reactions. Cyclic Voltammetry and Preparative-Scale Electrolysis. Journal of the American Chemical Society. [Link]

  • J&K Scientific LLC. (2025, February 8). Suzuki Cross-Coupling. [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • ChemRxiv. (2021, September 30). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

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  • ResearchGate. Comparative scope of Pd-ECN and Pd(PPh3)4 catalysts for Suzuki couplings. [Link]

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  • NIH National Library of Medicine. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

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A Senior Application Scientist's Guide to Halogenated Pyrazolopyridine Coupling Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Kinetic Profiles for Strategic Synthesis

In the landscape of modern medicinal chemistry, pyrazolopyridines represent a scaffold of paramount importance, forming the core of numerous therapeutic agents. The efficient construction of these molecules often hinges on transition metal-catalyzed cross-coupling reactions. The choice of the halogen on the pyrazolopyridine starting material is a critical parameter that dictates not only the feasibility of a given coupling but also its kinetic profile, influencing reaction times, catalyst selection, and the prevalence of side reactions.

This guide provides a comparative analysis of the kinetic profiles for iodo-, bromo-, and chloro-pyrazolopyridines in common palladium-catalyzed cross-coupling reactions. By delving into the underlying mechanistic principles and presenting supporting experimental data from analogous heterocyclic systems, this document aims to equip you with the insights needed to make informed decisions in the synthesis of complex pyrazolopyridine derivatives.

The Decisive Role of the Halogen: A Kinetic Overview

The reactivity of halogenated pyrazolopyridines in cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond strength. This directly impacts the rate-determining step in many palladium-catalyzed cycles: oxidative addition. The generally accepted order of reactivity is a direct consequence of the C-X bond dissociation energies:

I > Br > Cl >> F

This trend dictates that iodo-pyrazolopyridines are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times. Conversely, chloro-pyrazolopyridines are more stable and require more forcing conditions or highly active catalyst systems to achieve comparable conversions.

The Oxidative Addition Step: The Kinetic Bottleneck

The oxidative addition of the aryl halide to the Pd(0) catalyst is the initial and often rate-limiting step in many cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings. The weaker the C-X bond, the lower the activation energy for this step, and the faster the overall reaction rate.

cluster_0 Catalytic Cycle A Pd(0)L_n B Ar-Pd(II)(X)L_n A->B Oxidative Addition (Ar-X) Rate-Determining Step C Ar-Pd(II)(Nu)L_n B->C Transmetalation (Nucleophile) C->A Reductive Elimination (Ar-Nu)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Kinetic Profiles: Insights from Related Heterocycles

While specific kinetic data for a broad range of halogenated pyrazolopyridines is not extensively consolidated in the literature, valuable insights can be gleaned from studies on structurally similar N-heterocycles, such as pyrazoles and pyridines.

A study on the Suzuki-Miyaura coupling of halogenated aminopyrazoles revealed that bromo and chloro derivatives were superior to their iodo counterparts due to a reduced tendency for dehalogenation, a common side reaction with highly reactive iodides.[1][2] This highlights a crucial trade-off: while iodides are more reactive, they can also be more prone to undesired side pathways. N-heterocyclic halides, in general, are more susceptible to dehalogenation than their non-heterocyclic counterparts.[3]

The electronic nature of the halogen also plays a subtle but significant role. In dihalogenated systems, the more electronegative halogen can influence the reactivity at the other position. For instance, in comparing 2-bromo-4-iodopyridine and 2-chloro-4-iodopyridine, the more electronegative chlorine in the latter renders the pyridine ring more electron-deficient, which can accelerate the rate of oxidative addition at the C-I bond.[4]

Quantitative Kinetic Data for Sonogashira Coupling of Aryl Halides

The following table summarizes typical activation parameters for the Sonogashira coupling of various aryl halides. Although not specific to pyrazolopyridines, these values for electronically similar aryl halides provide a strong basis for comparison and prediction. Aryl iodides consistently show lower activation enthalpies, signifying a faster reaction rate.[5]

Aryl Halide TypeCatalyst SystemActivation Enthalpy (ΔH‡) (kcal/mol)Activation Entropy (ΔS‡) (cal/mol·K)Relative Rate (approx.)
Aryl IodidePd(PPh₃)₄/CuI15 - 20-10 to -20~100
Aryl BromidePd(PPh₃)₄/CuI20 - 25-5 to -15~10
Aryl ChloridePd(dppf)Cl₂25 - 300 to -101

Note: These are representative values and can vary based on specific substrates, ligands, and reaction conditions.

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis is essential for understanding reaction mechanisms and optimizing process parameters. Here are generalized protocols for monitoring the kinetics of cross-coupling reactions.

Workflow for Kinetic Analysis

A Reaction Setup (Substrates, Catalyst, Solvent, Internal Standard) B Initiate Reaction (e.g., Heating) A->B C Time-Point Sampling (Quenching) B->C D Sample Analysis (HPLC, GC-MS, NMR) C->D E Data Processing (Concentration vs. Time) D->E F Kinetic Modeling (Rate Law, Activation Parameters) E->F

Caption: A generalized workflow for the kinetic analysis of a chemical reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyrazolopyridine

This protocol can be adapted for kinetic studies by taking aliquots at regular time intervals.

  • Reaction Setup: To a dry Schlenk tube or reaction vial, add the halogenated pyrazolopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., dioxane/water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: At specified time points, withdraw an aliquot of the reaction mixture and quench it with a suitable solvent. Analyze the quenched sample by HPLC or GC-MS to determine the concentration of reactants and products.

Navigating the Halogen Choice: Practical Implications

  • Iodo-Pyrazolopyridines: The high reactivity of the C-I bond makes these substrates ideal for rapid synthesis and for couplings that are challenging with other halogens. However, their propensity for dehalogenation requires careful optimization of reaction conditions, including the choice of a mild base and a highly active catalyst to promote the desired coupling over the side reaction.[3]

  • Bromo-Pyrazolopyridines: Offering a balance between reactivity and stability, bromo-derivatives are often the workhorses in synthetic campaigns. They are less prone to dehalogenation than their iodo counterparts and are generally more cost-effective.[1][2]

  • Chloro-Pyrazolopyridines: The robustness of the C-Cl bond necessitates the use of more specialized and often more expensive catalyst systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). While the reactions may be slower, the lower cost and greater availability of chlorinated starting materials can be advantageous for large-scale synthesis.

Conclusion

The selection of the halogen on a pyrazolopyridine substrate is a strategic decision with profound implications for the kinetic profile of any subsequent cross-coupling reaction. While iodo-derivatives offer the highest reactivity, they come with the challenge of potential dehalogenation. Bromo-pyrazolopyridines provide a reliable and versatile option, while chloro-derivatives, though less reactive, can be economically advantageous for process development, provided a suitable catalyst system is employed. A thorough understanding of these kinetic trends, supported by data from analogous systems, empowers the medicinal chemist to design more efficient, robust, and scalable synthetic routes to novel pyrazolopyridine-based therapeutics.

References

  • Jedinák, L., & Cankař, P. (2016). 4‐Arylation of N‐Acylamino‐ and Aminopyrazoles by the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2016(28), 4843-4853. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). A user's guide to the Suzuki-Miyaura cross-coupling reaction. Chemistry–A European Journal, 18(34), 10538-10551.
  • Akram, M., Adeel, M., Khalid, M., Tahir, M. N., & Braga, A. A. C. (2020). Pd-catalyzed synthesis of 3, 5-bis (arylated) pyridines: Comparative experimental and DFT studies. Journal of Molecular Structure, 1206, 127733.
  • Tomanová, P., Jedinák, L., Cankař, P., & Klepetářová, B. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 83(15), 8209-8223. [Link]

  • Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions - Elektronische Hochschulschriften der LMU München. (2023). [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

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A Senior Application Scientist's Guide to Boronic Acids in Suzuki-Miyaura Coupling: A Comparative Study with 4-Bromoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and the relatively benign nature of its reagents.[1][2][3] At the core of this Nobel Prize-winning transformation is the organoboron partner, most commonly a boronic acid or its ester derivative.[2][4] The choice of this reagent is a critical decision that profoundly impacts reaction efficiency, yield, and scope.

This guide provides an in-depth comparative analysis of different classes of boronic acids and their derivatives in Suzuki-Miyaura reactions. We will use the coupling with a standard electrophile, 4-bromoanisole , as a consistent benchmark. Our objective is to move beyond mere protocols and delve into the causality behind reagent selection, empowering you to optimize your synthetic strategies. We will explore the fundamental trade-offs between reactivity and stability, supported by comparative data and detailed experimental workflows.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

To understand the nuances of different boronic acids, one must first appreciate their role in the catalytic cycle. The generally accepted mechanism involves three key steps, orchestrated by a palladium catalyst.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 4-bromoanisole) to form a Pd(II) intermediate.

  • Transmetalation: This is the crucial step where the boronic acid plays its part. The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[2][5] The nature of the boronic acid's organic substituent and its stability directly influence the rate and efficiency of this transfer.[4][6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd2_aryl Ar-Pd(II)Ln-X pd0->pd2_aryl Oxidative Addition pd2_trans Ar-Pd(II)Ln-OR' pd2_aryl->pd2_trans Ligand Exchange pd2_coupled Ar-Pd(II)Ln-R pd2_trans->pd2_coupled Transmetalation pd2_coupled->pd0 Reductive Elimination out_product Ar-R (Coupled Product) pd2_coupled->out_product out_borate X-B(OH)₂ pd2_coupled->out_borate Boron byproduct in_ArX Ar-X (4-Bromoanisole) in_ArX->pd0 in_Boron R-B(OH)₂ (Boronic Acid) in_Boron->pd2_trans in_base Base (e.g., K₂CO₃) in_base->pd2_aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Boronic Acid Family: A Comparative Overview

The choice of a boron reagent is governed by a fundamental trade-off between reactivity and stability.[6][7]

  • Boronic Acids (R-B(OH)₂): Generally exhibit higher reactivity and can lead to faster reaction times.[6][7] This is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step.[6] However, this reactivity comes at the cost of lower stability. They are susceptible to decomposition pathways like protodeboronation (cleavage of the C-B bond) and oxidation.[7][8][9] In the solid state, they can also dehydrate to form cyclic trimers known as boroxines, which can complicate stoichiometry.[9][10]

  • Boronate Esters (e.g., Pinacol Esters, R-Bpin): Offer significantly enhanced stability.[6][7] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[6] This stability makes them the reagent of choice for incorporating unstable organic fragments (like 2-pyridyl or vinyl groups) or for use in high-throughput screening.[8][11] The trade-off is typically a slower reaction rate compared to the parent boronic acid, as the ester may need to hydrolyze in situ to the more active boronic acid before transmetalation can occur.[8]

Arylboronic Acids

Arylboronic acids are the most common and generally well-behaved partners in Suzuki couplings.

  • Reactivity: The electronic nature of the aryl ring is a key determinant. Electron-donating groups (like the methoxy group in our title compound's partner, phenylboronic acid) generally enhance reactivity. Conversely, strongly electron-withdrawing groups can slow the transmetalation step.

  • Stability & Handling: Most simple arylboronic acids are bench-stable crystalline solids. However, they can be prone to protodeboronation under harsh basic conditions.[8]

  • Challenges: Steric hindrance, particularly from ortho-substituents on the boronic acid, can significantly impede the reaction. This often requires the use of bulkier, electron-rich phosphine ligands (e.g., XPhos, SPhos) and stronger bases to facilitate the coupling.[12]

Heteroarylboronic Acids

The incorporation of heterocycles is vital in drug discovery, making this class of reagents particularly important.[13] However, they present unique challenges.

  • Reactivity & Challenges:

    • π-Deficient Heterocycles (e.g., pyridine, pyrimidine): These are often challenging substrates. The electron-withdrawing nature of the ring can slow transmetalation.[13] Furthermore, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to deactivation.[13] The "2-pyridyl problem" is a classic example, where the proximity of the nitrogen to the boronic acid leads to instability and lower yields.[8][13]

    • π-Rich Heterocycles (e.g., furan, thiophene): These are generally more reactive in the transmetalation step but can be more susceptible to protodeboronation.[13][14]

  • Stability & Handling: Many heteroarylboronic acids, especially 2-substituted ones, are notoriously unstable and prone to rapid decomposition.[9][11][15] For this reason, they are frequently converted to more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts.[8][9]

Vinylboronic Acids & Esters

These reagents are used to install valuable vinyl groups, but the parent acids are often problematic.

  • Reactivity: Vinylboron compounds are effective coupling partners, allowing for the synthesis of styrenes and polyolefins.[16][17] The reaction is highly stereospecific, with retention of the double bond geometry.[17]

  • Stability & Handling: Vinylboronic acid itself is unstable and readily polymerizes.[18][19] To overcome this, it is almost always used as a more stable derivative. The most common choices are the vinylboronic acid pinacol ester (VBPE) or potassium vinyltrifluoroborate.[16][18]

  • Causality: The use of a pinacol ester (a boronate ester) provides the necessary stability for storage and handling, preventing polymerization while still allowing for efficient participation in the catalytic cycle.[16]

Alkylboronic Acids & Esters

Coupling sp³-hybridized carbon centers is a significant challenge in modern synthesis, making B-alkyl Suzuki reactions an area of intense research.[20][21]

  • Reactivity & Challenges: The primary hurdles are a slower rate of transmetalation compared to aryl or vinyl partners and the competing side reaction of β-hydride elimination from the alkyl group once it is on the palladium center.[21]

  • Stability & Handling: Simple primary and secondary alkylboronic acids are susceptible to oxidation.[21] Therefore, more stable surrogates like potassium alkyltrifluoroborates or boronate esters (e.g., neopentyl glycol or pinacol esters) are often preferred to circumvent these stability issues.[21]

  • Experimental Design: Successful B-alkyl couplings often require specialized conditions, such as highly active catalysts with specific ligands (e.g., AntPhos) and strong, non-aqueous bases like potassium trimethylsilanolate (TMSOK) to promote the difficult transmetalation step.[21]

Experimental Comparison: Coupling with 4-Bromoanisole

To illustrate the practical implications of these differences, the following table summarizes typical outcomes for the Suzuki-Miyaura coupling of 4-bromoanisole with representative boron reagents from each class. These results are synthesized from established protocols and serve as a comparative guide.[1][13][22][23]

Boron Reagent ClassRepresentative ReagentTypical Conditions (Catalyst, Base, Solvent)Time (h)Yield (%)Key Considerations
Aryl Phenylboronic AcidPd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O2-4>95%Generally high-yielding and robust.[1]
Heteroaryl (π-Deficient) 3-Pyridylboronic AcidPd₂(dba)₃/XPhos, K₃PO₄, Dioxane1270-85%Slower reaction; requires more specialized catalyst/ligand system to avoid catalyst deactivation.[13]
Heteroaryl (Unstable) 2-Furylboronic AcidPdCl₂(dppf), Cs₂CO₃, Dioxane/H₂O6-1260-75%Prone to protodeboronation; yields can be variable. Using the MIDA boronate ester can improve outcomes.[11][14]
Vinyl Vinylboronic Acid Pinacol EsterPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O3>90%The pinacol ester is used for stability to prevent polymerization.[16][18]
Alkyl (Primary) n-Butylboronic Acid Neopentyl EsterPd(OAc)₂/AntPhos, TMSOK, 2-MeTHF (anhydrous)1-280-90%Requires specialized anhydrous conditions and a strong base to promote transmetalation and avoid side reactions.[21]
Comparative Study Workflow

Workflow cluster_workflow Comparative Study Workflow start Define Substrates: - Electrophile (4-Bromoanisole) - Boronic Acids (Aryl, Heteroaryl, Vinyl, Alkyl) condition_screen Screening & Optimization (Select optimal base, solvent, catalyst for a model reaction) start->condition_screen parallel_setup Parallel Reaction Setup (One reaction per boronic acid under optimized conditions) condition_screen->parallel_setup monitoring Reaction Monitoring (TLC, GC-MS, or LC-MS) parallel_setup->monitoring workup Workup & Isolation (Quenching, Extraction, Purification via Chromatography) monitoring->workup analysis Analysis & Characterization (Yield Calculation, NMR, MS) workup->analysis conclusion Data Comparison & Conclusion (Tabulate results, assess trends, draw conclusions) analysis->conclusion

Caption: A logical workflow for a comparative study of boronic acids.

Detailed Experimental Protocols

The following protocols provide a validated starting point for performing Suzuki-Miyaura reactions.

Protocol 1: General Procedure for Coupling with an Arylboronic Acid

This protocol is robust for most standard aryl- and stable heteroarylboronic acids.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL) and Water (0.5 mL), degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. The establishment of an inert atmosphere is critical to prevent oxidation of the Pd(0) species and homocoupling of the boronic acid.[12]

  • Solvent Addition: Add the degassed toluene and water via syringe. A biphasic system with a phase-transfer catalyst or aqueous-miscible co-solvent is often essential for dissolving the inorganic base.[1][24]

  • Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the 4-bromoanisole is consumed (typically 2-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Modified Procedure for Unstable or Challenging Boron Reagents (e.g., Vinyl or Alkyl Boronate Esters)

This protocol is adapted for more sensitive substrates, often employing anhydrous conditions.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Alkylboronic acid neopentyl ester (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • AntPhos ligand (0.015 mmol, 1.5 mol%)

  • Potassium trimethylsilanolate (TMSOK, 1.8 mmol, 1.8 equiv)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF, 4 mL)

Procedure:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the catalyst, ligand, and base to an oven-dried vial. Add the 4-bromoanisole and the alkylboronic ester, followed by the anhydrous solvent.

  • Causality: The choice of a strong, anhydrous base like TMSOK and a specialized ligand like AntPhos is driven by the need to accelerate the slow transmetalation of the alkylboronate and prevent β-hydride elimination.[21]

  • Reaction Execution: Seal the vial and heat to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitoring & Work-up: Follow the same procedures for monitoring, work-up, and purification as described in Protocol 1.

Conclusion

The selection of a boronic acid or its derivative for a Suzuki-Miyaura coupling is a strategic decision based on a nuanced understanding of the substrate's properties. While arylboronic acids remain the robust workhorses of this reaction, the modern synthetic chemist must be adept at employing more stable surrogates like pinacol esters or trifluoroborates to successfully incorporate sensitive vinyl, heteroaryl, and alkyl fragments. By understanding the underlying principles of reactivity versus stability and tailoring reaction conditions accordingly, researchers can unlock the full potential of this powerful C-C bond-forming reaction, accelerating discovery in both academic and industrial settings.

References

  • Vertex AI Search. (n.d.). Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester.
  • BenchChem. (2025).
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  • BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
  • Doucet, H. (n.d.). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books.
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  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H.
  • Wikipedia. (n.d.). Suzuki reaction.
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  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • The Chemists' Cookbook. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
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  • Li, J., et al. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.
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  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • BenchChem. (2025). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
  • 3,5-Difluorophenylboronic Acid Manufacturer. (n.d.). The Importance of Boronic Acids in Suzuki-Miyaura Coupling.
  • Springer. (n.d.). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review.
  • BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Lee, H. G., et al. (n.d.).
  • El-Maiss, J., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review.
  • Vantourout, J. C., et al. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents.
  • ACS. (n.d.).
  • Gillis, E. P., & Burke, M. D. (n.d.).
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Eckhardt, M., et al. (2007). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry.
  • Kempe, K., et al. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids.
  • ResearchGate. (n.d.).
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  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

A Researcher's Guide to Greener Solvents for the Synthesis of Pyrazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Synthesis

Pyrazolopyridines represent a class of nitrogen-containing heterocyclic compounds that are cornerstones in medicinal chemistry. Their scaffolds are prevalent in numerous FDA-approved drugs and clinical candidates, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The synthesis of these vital compounds, however, has traditionally relied on methods that are often at odds with the principles of sustainable chemistry. Conventional protocols frequently involve volatile organic compounds (VOCs) as solvents, harsh reaction conditions, and extended reaction times, contributing to significant environmental waste and safety concerns.[4][5][6]

The global shift towards green chemistry is not merely a trend but a fundamental necessity for sustainable scientific and industrial progress.[2][7][8] This paradigm shift compels chemists to rethink and redevelop synthetic methodologies to be more efficient, safer, and environmentally benign. A primary focus of this movement is the replacement of hazardous solvents with greener alternatives.

This guide provides an in-depth evaluation of greener solvents and energy sources for the synthesis of pyrazolopyridine derivatives. We will move beyond theoretical concepts to present a comparative analysis supported by experimental data, offering researchers and drug development professionals a practical framework for implementing more sustainable practices in their laboratories.

The Modern Toolbox for Green Pyrazolopyridine Synthesis

The limitations of conventional heating and hazardous solvents have spurred the adoption of innovative technologies and greener media that significantly improve the synthesis of pyrazolopyridines. These modern approaches not only reduce environmental impact but often lead to higher yields, shorter reaction times, and simpler purification processes.[4][8]

Alternative Energy Sources
  • Microwave (MW) Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technique.[3] By utilizing selective dielectric heating, microwaves can dramatically accelerate reaction rates, often reducing multi-hour refluxes to mere minutes.[3][4][9][10] This efficiency allows for the use of more benign solvents or even solvent-free conditions.[3][11][12]

  • Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green tool. The phenomenon of acoustic cavitation creates localized high-pressure and high-temperature microenvironments, enhancing mass transfer and accelerating reaction rates under milder overall conditions.[1][13][14]

  • Mechanochemistry (Grinding): This technique involves conducting reactions in the solid state by grinding reactants together, often eliminating the need for any solvent.[3][15] It is a highly atom-economical and environmentally friendly approach.

Eco-Friendly Solvent Systems
  • Water: As the ultimate green solvent, water is non-toxic, non-flammable, and inexpensive. Its use in organic synthesis, once limited by the poor solubility of non-polar reactants, has been greatly expanded through techniques like microwave assistance, which can overcome solubility barriers and drive reactions to completion.[4][16]

  • Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low toxicity, and possess excellent solvating power for a wide range of organic and inorganic compounds, making them a sustainable alternative to traditional volatile solvents.[5]

Experimental Workflow for Greener Synthesis

The successful implementation of greener synthetic methods requires a systematic approach. The following workflow illustrates the key stages, from initial design to final product analysis, emphasizing the principles of sustainability.

G cluster_0 Phase 1: Design & Planning cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Work-up & Analysis A Reactant Selection (Atom Economy) B Green Solvent & Catalyst Choice (e.g., Water, DESs) A->B C Energy Source Selection (MW, Ultrasound, Grinding) B->C D One-Pot Multicomponent Reaction (MCR) C->D Proceed to Reaction E Application of Energy (e.g., 40°C, 20 min MW) D->E F Cooling & Precipitation E->F Reaction Completion G Filtration & Washing (Minimal Solvent) F->G H Product Characterization (NMR, HRMS) G->H I Solvent/Catalyst Recovery (If applicable) G->I

Caption: General workflow for the green synthesis of pyrazolopyridine derivatives.

Comparative Analysis: Performance of Green Solvents

The choice of solvent and energy source has a profound impact on the efficiency and environmental footprint of pyrazolopyridine synthesis. The table below summarizes experimental data from various studies, comparing conventional methods with greener alternatives.

Method Solvent Energy Source Time Temp. Yield (%) Reference
MulticomponentVarious OrganicConventional5-8 hRefluxModerate[4][5]
MulticomponentWaterConventional16 h90°CGood[17]
MulticomponentWaterMicrowave20 min40°C92%[4][16]
MulticomponentEthanolUltrasound45 minAmbient~85%[13][14]
CyclocondensationAcetic AcidMicrowave7-10 min120°C68-86%[3]
"One Pot"Solvent-freeMicrowaveShortN/AHigh[10][11]
MulticomponentWaterConventionalN/A80°CHigh[18]

Analysis of Data:

The data clearly demonstrates the superiority of green methods. The use of water as a solvent combined with microwave irradiation provides a remarkable improvement, reducing reaction times from many hours to just 20 minutes while achieving excellent yields (92%).[4][16] This synergy overcomes the traditional limitations of aqueous synthesis for organic compounds. Ultrasound-assisted methods in aqueous or ethanolic media also offer significant advantages over conventional refluxing, with drastically reduced reaction times and high yields.[13][14] Furthermore, solvent-free approaches, whether assisted by microwaves or mechanical grinding, represent the pinnacle of green synthesis by eliminating solvent waste entirely.[10][11][12]

Detailed Experimental Protocols

To ensure the reproducibility and trustworthiness of these findings, this section provides detailed, self-validating protocols for key green synthetic methods.

Protocol 1: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines in Water

This protocol is adapted from a one-pot, multicomponent approach which exemplifies efficiency and sustainability.[4][16]

  • Rationale: This method leverages the high atom economy of a multicomponent reaction (MCR). Water is chosen as the solvent for its safety and environmental profile. Microwave irradiation is employed to drastically reduce the reaction time and potentially enhance yield by overcoming the solubility limitations of the reactants in water.[4][16]

  • Step-by-Step Procedure:

    • In a 10 mL microwave reaction vessel, combine 1,3-dimethyl-pyrazol-amine (1 mmol), ethyl cyanoacetate (1 mmol), the desired benzaldehyde derivative (1 mmol), ammonium acetate (1 mmol), and triethylamine (TEA, 0.5 mmol).

    • Add 4 mL of deionized water to the vessel.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 40°C for 20 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The solid product will typically precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold water and dry under vacuum.

    • Validation: The purity and identity of the final compound should be confirmed using analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4][16] The reported yields for this method are typically high, often exceeding 90%.

Protocol 2: Ultrasound-Assisted Synthesis of Pyrazolopyridines

This protocol outlines a general procedure for synthesizing pyrazolopyridine derivatives using sonication.

  • Rationale: Ultrasound provides the mechanical energy to drive the reaction, often at ambient temperature, thus avoiding the energy costs and potential side reactions associated with heating.[14] This method is particularly useful for reactions that are sluggish under conventional conditions.

  • Step-by-Step Procedure:

    • To a flask, add the appropriate 5-aminopyrazole (1 mmol), a β-ketoester (1 mmol), and the aldehyde (1 mmol) in ethanol or an aqueous medium.

    • If required, add a catalyst (e.g., a few drops of piperidine or morpholine).[14]

    • Place the flask in an ultrasonic cleaning bath. Ensure the water level in the bath is sufficient to cover the reaction mixture level in the flask.

    • Turn on the sonicator (typically operating at a frequency of 20-100 kHz).[14]

    • Irradiate the mixture for 30-60 minutes, monitoring the reaction by TLC.

    • After completion, remove the flask from the bath. If a precipitate has formed, collect it by filtration.

    • If the product is soluble, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

    • Validation: Characterize the final product by spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its structure and purity. Compare the yield and reaction time to a conventional stirring method to quantify the benefit of ultrasound.[13]

Decision Framework for Green Solvent Selection

Choosing the optimal green solvent and methodology requires considering multiple factors. The following decision tree provides a logical framework for this selection process.

G A Start: Synthesize Pyrazolopyridine Derivative B Are reactants solid and thermally stable? A->B C Yes B->C D No B->D E Consider Solvent-Free: Mechanochemical Grinding or MW-assisted solid phase C->E F Assess Reactant Solubility in Green Solvents D->F G Soluble in Water? F->G H Soluble in Ethanol/DESs? F->H I Yes G->I J No G->J K Yes H->K V Re-evaluate reactants or explore other green solvents H->V No L Use Water. Is reaction slow at RT? I->L J->H Q Use Ethanol or DESs. Is reaction slow? K->Q M Yes L->M N No L->N O Use Microwave Irradiation in Water M->O P Stir at RT in Water N->P R Yes Q->R S No Q->S T Use Ultrasound or Microwave in Ethanol/DES R->T U Stir at RT in Ethanol/DES S->U

Caption: Decision tree for selecting a green synthetic method.

Conclusion and Future Outlook

The evidence overwhelmingly supports the adoption of greener solvents and alternative energy sources for the synthesis of pyrazolopyridine derivatives. Methodologies employing water as a solvent under microwave irradiation offer a potent combination of speed, efficiency, high yield, and environmental responsibility.[4][16][19] Similarly, ultrasound-assisted synthesis and solvent-free techniques provide powerful, sustainable alternatives to traditional protocols.[1][3][8]

For researchers and drug development professionals, embracing these methods is not just an ethical choice but a strategic one. Green chemistry principles lead to more efficient, cost-effective, and safer processes, accelerating the discovery and development of new therapeutic agents. As the field continues to evolve, further research into novel bio-based solvents, recyclable catalysts, and flow chemistry applications will continue to push the boundaries of sustainable synthesis, ensuring that the creation of life-saving medicines is achieved in harmony with the health of our planet.

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  • Anwer, K. E., Sayed, G. H., Essa, B. M., Selim, A. A., Hassan, A. S., & Moustapha, M. E. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Journal of Nanobiotechnology, 21(1), 382. [Link]

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  • (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. (2025, December 6). ResearchGate. Retrieved January 7, 2026, from [Link]

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A Senior Application Scientist's Guide to Confirming the Structure of Unexpected Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unexpected Peak and Its Implications

In the world of chemical synthesis, from academic research to pharmaceutical drug development, the appearance of an unexpected peak in a chromatogram is a common yet critical event. These peaks represent unknown byproducts—molecular variants formed during manufacture or storage that deviate from the intended product.[1] The proper identification and characterization of these unexpected entities are not merely academic exercises; they are fundamental to process optimization, safety assessment, and regulatory compliance.[]

According to guidelines from the International Council for Harmonisation (ICH), impurities in new drug substances above a certain threshold (typically 0.05% to 0.1%, depending on the maximum daily dose) must be identified.[3][4][5] Understanding the structure of a byproduct is the first step toward controlling its formation, evaluating its potential toxicity, and ensuring the safety and efficacy of the final product.[6][7] This guide provides a systematic, field-proven workflow for the structural elucidation of these unknown molecules, moving from initial detection to unambiguous confirmation. We will explore the causality behind the choice of analytical techniques, emphasizing an orthogonal approach to build a self-validating and trustworthy structural assignment.

Step 1: The Workflow for Structural Elucidation

The journey from an unknown chromatographic peak to a confirmed chemical structure is a systematic process of evidence gathering. Each step in the workflow builds upon the last, providing complementary pieces of the structural puzzle. The process relies on a combination of separation science and multiple spectroscopic techniques, where the output of one method informs the strategy for the next. This integrated approach ensures that by the final step, the proposed structure is supported by a robust and self-validating network of orthogonal data.

G cluster_0 Elucidation Workflow Detection & Isolation Step 1: Detection, Isolation & Purity MS Analysis Step 2: Mass Spectrometry (Formula & Fragments) Detection & Isolation->MS Analysis Isolate Pure Sample NMR Analysis Step 3: NMR Spectroscopy (Connectivity & Stereochemistry) MS Analysis->NMR Analysis Propose Molecular Formula Final Confirmation Step 4: Orthogonal Confirmation (X-Ray or Synthesis) NMR Analysis->Final Confirmation Propose Connectivity Final Structure Confirmed Structure Final Confirmation->Final Structure Unambiguous Proof

Caption: A typical workflow for byproduct structure elucidation.

Step 2: Initial Hypothesis Generation with Mass Spectrometry (MS)

The Rationale: Why Start with MS?

Mass spectrometry is the logical first step after isolation because of its exceptional sensitivity and speed.[8] It directly answers the most fundamental question about an unknown compound: "What is its mass?". High-resolution mass spectrometry (HRMS) takes this a step further by providing a highly accurate mass measurement, which allows for the determination of a unique elemental composition, or molecular formula. This information is the cornerstone upon which all subsequent structural analysis is built.

Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses of modern analytical chemistry, seamlessly linking the separation of a complex mixture with the mass analysis of its components.[9][10][11]

Key MS Techniques for Byproduct Identification:

  • High-Resolution Mass Spectrometry (HRMS): Provides a mass measurement with high accuracy (typically <5 ppm error), enabling the confident determination of the elemental composition from the observed mass-to-charge ratio (m/z).[8]

  • Tandem Mass Spectrometry (MS/MS): In this technique, a specific ion (the "parent" ion) is selected, fragmented, and the resulting "daughter" ions are analyzed.[12] This provides critical information about the molecule's substructures, helping to piece together its overall architecture.

  • Ionization Techniques: The choice of ionization source is critical for getting the molecule into the gas phase as an ion. Electrospray Ionization (ESI) is excellent for polar molecules, while Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar compounds.[12]

Comparative Data: Common Ionization Techniques
TechniquePrincipleTypical AnalytesKey Advantages
Electrospray (ESI) Soft ionization creates ions from solution via a high-voltage spray.Polar, thermally labile, large molecules (peptides, nucleotides).Gentle, minimal fragmentation, good for biological molecules.
APCI Atmospheric Pressure Chemical Ionization uses a corona discharge to ionize the sample.Less polar, more volatile, thermally stable small molecules.Tolerant of higher flow rates and less pure solvents.
DART Direct Analysis in Real Time uses an excited gas stream to desorb and ionize samples directly from surfaces.Wide range of molecules, minimal sample preparation.Extremely fast, good for reaction monitoring.[13]
Experimental Protocol: LC-HRMS Analysis of an Unknown Byproduct
  • Sample Preparation: Dissolve the isolated and purified byproduct in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 0.1-1.0 mg/mL.[14] Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Separation (HPLC/UPLC):

    • Column: Use a general-purpose C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to ensure good separation.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (HRMS):

    • Instrument: A Time-of-Flight (TOF) or Orbitrap mass spectrometer.

    • Ionization Mode: Run in both positive and negative ESI modes to maximize the chance of observing the molecular ion.

    • Mass Range: Scan a wide range, such as 100-1500 m/z.

    • Data Acquisition: Acquire data in both full scan mode (to find the parent ion) and data-dependent MS/MS mode (to automatically fragment the most intense peaks).

  • Data Analysis:

    • Extract the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Use the instrument software to calculate possible elemental compositions within a 5 ppm mass tolerance.

    • Analyze the MS/MS fragmentation pattern to identify characteristic losses and structural motifs.

Step 3: Building the Molecular Framework with NMR Spectroscopy

The Rationale: Why NMR is the Gold Standard for Structure

While MS provides the molecular formula, it reveals little about how the atoms are connected. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the complete chemical structure of an organic molecule in solution.[15][16][17] It provides atom-level information on the chemical environment, connectivity, and spatial relationships within the molecule. For a synthetic chemist, an NMR spectrum is the blueprint of their product.

A standard suite of one- and two-dimensional NMR experiments can solve the vast majority of small molecule structures.[18]

G cluster_NMR NMR Elucidation Logic H1 1D ¹H NMR (Proton Types & Count) COSY 2D COSY (¹H-¹H Connectivity) H1->COSY HSQC 2D HSQC (Direct ¹H-¹³C Bonds) H1->HSQC C13 1D ¹³C NMR (Carbon Types & Count) C13->HSQC HMBC 2D HMBC (Long-Range ¹H-¹³C Bonds) COSY->HMBC Defines spin systems HSQC->HMBC Anchors protons to carbons Structure Proposed Structure HMBC->Structure Connects fragments NOESY 2D NOESY (Through-Space ¹H-¹H Proximity) NOESY->Structure Confirms stereochemistry

Caption: Using a suite of 2D NMR experiments to build a structure.

Comparative Data: Key 2D NMR Experiments
ExperimentInformation ProvidedWhy It's Essential
COSY Correlation SpectroscopyShows which protons are coupled (typically 2-3 bonds apart).
HSQC/HMQC Heteronuclear Single Quantum CoherenceCorrelates each proton to the carbon it is directly attached to (¹JCH).
HMBC Heteronuclear Multiple Bond CorrelationShows correlations between protons and carbons over 2-4 bonds.
NOESY/ROESY Nuclear Overhauser Effect SpectroscopyShows correlations between protons that are close in 3D space, regardless of bonding.
Experimental Protocol: Standard NMR Elucidation Suite
  • Sample Preparation: Dissolve 5-10 mg of the highly purified byproduct in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should fully dissolve the sample. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure good signal-to-noise and resolution.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.

  • 2D NMR Acquisition:

    • Acquire a standard gradient-selected COSY experiment.

    • Acquire a phase-sensitive gradient-selected HSQC experiment optimized for ¹JCH ≈ 145 Hz.

    • Acquire a gradient-selected HMBC experiment optimized for long-range couplings (nJCH ≈ 8 Hz).

    • If stereochemistry is , acquire a NOESY or ROESY experiment with a suitable mixing time (e.g., 300-800 ms).

  • Data Analysis & Interpretation:

    • Step A: Integrate the ¹H NMR to determine the relative number of protons for each signal.

    • Step B: Use the HSQC spectrum to assign each proton signal to its directly attached carbon.

    • Step C: Use the COSY spectrum to trace out all the contiguous ¹H-¹H spin systems.

    • Step D: Use the HMBC spectrum to find correlations between different spin systems and to quaternary carbons. This is how the final molecular structure is assembled.

    • Step E: Check that the proposed structure is fully consistent with ALL NMR data (¹H, ¹³C, COSY, HSQC, HMBC) and the molecular formula from HRMS.

    • Step F: Use NOESY data to confirm relative stereochemistry.

Step 4: Unambiguous Confirmation with Orthogonal Methods

The Rationale: The Principle of Orthogonality

A structural assignment, no matter how well supported by NMR and MS, remains a hypothesis until it is unambiguously confirmed. The principle of orthogonality dictates using multiple analytical techniques that rely on different physicochemical principles to measure the same properties.[14][19] If independent, orthogonal methods all corroborate the proposed structure, the confidence in the assignment becomes exceptionally high.[20]

G MS HRMS (Molecular Formula) Structure Confirmed Structure MS->Structure NMR 2D NMR (Atom Connectivity) NMR->Structure XRAY X-Ray Crystallography (Absolute 3D Structure) XRAY->Structure

Caption: Orthogonal techniques providing converging evidence.

The Gold Standard: Single-Crystal X-Ray Crystallography

For molecules that can be crystallized, single-crystal X-ray diffraction is the ultimate arbiter of structure.[21] It provides a direct, three-dimensional image of the molecule in the solid state, unambiguously determining not only its connectivity but also its absolute stereochemistry.[22][23] While obtaining a high-quality crystal can be a significant challenge, a successful X-ray structure is considered definitive proof.[24]

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystallization: This is the most critical and often trial-and-error step.

    • Start with highly pure material (>99%).

    • Screen various solvents and solvent systems (e.g., slow evaporation, vapor diffusion, solvent layering).

    • Attempt crystallization at different temperatures.

  • Crystal Mounting and Data Collection:

    • Select a single, well-formed crystal and mount it on a diffractometer.[25]

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Collect diffraction data by rotating the crystal in a high-intensity X-ray beam.

  • Structure Solution and Refinement:

    • Use specialized software to solve the phase problem and generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data until the model converges.

  • Analysis and Validation:

    • Inspect the final structure for chemical reasonability (bond lengths, angles).

    • For chiral molecules, the Flack parameter is calculated to confidently determine the absolute configuration.[22] A value near zero indicates the correct enantiomer has been modeled.

The Alternative: Confirmation by Chemical Synthesis

If a crystal cannot be obtained, an alternative and equally powerful confirmation is to independently synthesize the proposed structure via an unambiguous chemical route.[26] If the synthetic material has identical spectroscopic (NMR, MS) and chromatographic (retention time) properties to the isolated byproduct, the structure is considered confirmed.

Conclusion

The structural elucidation of an unexpected byproduct is a detective story written in the language of chemistry. It begins with the suspicion of an unknown peak and proceeds through a logical, evidence-based workflow. By starting with the broad strokes of a molecular formula from mass spectrometry , assembling the detailed framework with a suite of NMR experiments , and finally obtaining definitive proof through an orthogonal technique like X-ray crystallography or confirmatory synthesis , researchers can move from uncertainty to certainty. This rigorous, multi-faceted approach not only satisfies regulatory requirements but also embodies the principles of sound scientific investigation, providing the deep process understanding necessary for developing safe, effective, and well-controlled chemical and pharmaceutical products.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine, a halogenated heterocyclic compound common in modern drug discovery and chemical research. The protocols outlined herein are designed to be self-validating, grounded in established safety regulations and chemical principles to empower your laboratory with a trusted, repeatable workflow.

Hazard Assessment and Immediate Safety Precautions

Before handling this compound for disposal, it is critical to understand its hazard profile. This compound is classified as a hazardous substance, and adherence to strict safety protocols is non-negotiable.

1.1. GHS Hazard Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple hazards.[1] Understanding these classifications is the first step in risk mitigation.

Hazard Class Category Hazard Statement GHS Code
Acute Toxicity, Oral4Harmful if swallowedH302
Skin Corrosion/Irritation2Causes skin irritationH315
Serious Eye Damage/Irritation2ACauses serious eye irritationH319
Specific Target Organ Toxicity3May cause respiratory irritationH335

1.2. Required Personal Protective Equipment (PPE)

Due to its irritant and acutely toxic properties, a comprehensive PPE strategy is required to prevent exposure.

  • Eye Protection : Wear chemical safety goggles or a face shield approved under government standards like NIOSH (US) or EN 166 (EU).[2]

  • Hand Protection : Use chemical-resistant gloves (e.g., butyl rubber or nitrile rubber) inspected for integrity before each use. Dispose of contaminated gloves after use.[2]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically impermeable apron should be worn.

  • Respiratory Protection : All handling of the solid compound or its solutions should occur within a certified laboratory chemical fume hood to prevent inhalation of dust or aerosols.[3]

The Chemistry of Disposal: Why Segregation is Critical

This compound contains both fluorine and iodine atoms bonded to its carbon framework, classifying it as a halogenated organic compound .[4] This classification is the single most important factor determining its disposal pathway.

Halogenated organic wastes cannot be mixed with non-halogenated organic wastes.[5][6] The reasons for this are both logistical and environmental:

  • Disposal Method : Halogenated wastes are typically destroyed via high-temperature incineration at specialized, regulated facilities.[4] This process is necessary to break the stable carbon-halogen bonds and prevent the formation of toxic byproducts like dioxins or furans.

  • Cost : The disposal of halogenated waste is significantly more expensive than that of non-halogenated waste, which can often be recycled or used as fuel.[6] Cross-contamination increases disposal costs for the entire waste stream.

  • Regulatory Compliance : The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA), imposing strict rules on their treatment and disposal to prevent environmental contamination.[7][8][9]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and disposing of this compound waste.

3.1. Waste Collection and Containment

  • Designate a Waste Container : Obtain a dedicated, properly labeled hazardous waste container. This container must be made of a material compatible with the chemical and have a secure, threaded cap to prevent leaks and vapor escape.[5]

  • Labeling : Before adding any waste, affix a "Hazardous Waste" label. The label must clearly identify the contents, including the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[5] If other halogenated solvents are added to the same container, all components must be listed.

  • Transferring Waste :

    • Solid Waste : Carefully transfer the solid chemical into the waste container using a dedicated spatula or scoop. Avoid creating dust.[2]

    • Solutions : If disposing of a solution, pour it carefully into the designated halogenated liquid waste container.

    • Contaminated Materials : Any materials grossly contaminated with the compound (e.g., weighing boats, gloves, absorbent pads from a spill) should be placed in a sealed, labeled bag and disposed of as solid hazardous waste.[10][11]

  • Container Management : Keep the waste container securely closed at all times, except when actively adding waste.[5][6] Store the container in a cool, dry, well-ventilated secondary containment area, away from incompatible materials.

3.2. Final Disposal Logistics

  • Arrange for Pickup : Do not dispose of this chemical down the drain or in regular trash.[3][6] Disposal must be handled by a licensed professional waste disposal company.[2]

  • Documentation : Maintain accurate records of the waste generated, including the chemical name and quantity, as required by your institution and local regulations.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action to mitigate harm.

4.1. Spill Cleanup

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood. Remove all sources of ignition.[12]

  • Don PPE : Wear the full PPE detailed in section 1.2.

  • Contain and Absorb : Cover the spill with an inert, dry absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][10]

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

4.2. Personnel Exposure

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[12]

  • Skin Contact : Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[12]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[12]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_action Phase 2: Segregation & Collection cluster_disposal Phase 3: Final Disposal start Identify Waste: This compound haz_assess Assess Hazards: - Acute Toxicity (Oral) - Skin/Eye Irritant - Respiratory Irritant start->haz_assess Consult SDS ppe Don Required PPE: - Goggles - Lab Coat - Resistant Gloves haz_assess->ppe Mitigate Risk classify Classify Waste Type: Halogenated Organic Compound ppe->classify container Select Labeled Container: 'HALOGENATED WASTE' classify->container collect Collect Waste: - Solids - Solutions - Contaminated Items container->collect seal Securely Seal Container After Each Addition collect->seal storage Store in Designated Secondary Containment Area seal->storage pickup Arrange Pickup by Licensed Waste Contractor storage->pickup end Final Disposal: High-Temperature Incineration pickup->end

Caption: Disposal workflow for this compound.

References

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  • Hazardous Waste Segregation Guide . Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . California Code of Regulations. [Link]

  • Standard Operating Procedures for Pyridine . Washington State University. [Link]

  • Safety Data Sheet - 3-BROMO-5-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE . Angene Chemical. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of discovery. Yet, with innovation comes the inherent responsibility of safety. 5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine is a halogenated, nitrogen-containing heterocyclic compound, a class of molecules pivotal in medicinal chemistry. Its specific toxicological profile is not exhaustively studied, a common scenario for research chemicals. Therefore, our safety protocols must be built on a foundation of established chemical principles, known hazards of analogous structures, and a cautious respect for the unknown. This guide provides a comprehensive operational plan for handling this compound, emphasizing not just the 'what' of personal protective equipment (PPE), but the critical 'why' that underpins each procedural step.

Hazard Assessment: The Rationale for Precaution

Understanding the known hazards is the first step in constructing a robust safety plan. Based on available data, this compound is classified with several key hazards that dictate our handling procedures.[1] The primary principle guiding our approach is ALARA (As Low As Reasonably Achievable), minimizing all potential routes of exposure—inhalation, ingestion, and dermal contact.

The Globally Harmonized System (GHS) classifications for this compound provide a clear directive for the minimum level of protection required.[1][2]

Hazard ClassGHS CodeSignal WordDescription
Acute Toxicity, OralH302WarningHarmful if swallowed.[1][2]
Skin IrritationH315WarningCauses skin irritation.[1][2]
Eye IrritationH319WarningCauses serious eye irritation.[1][2]
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.[1][2]

The most critical piece of information is often what is not known. For many research chemicals, comprehensive toxicological data, including chronic effects, carcinogenicity, or reproductive toxicity, is unavailable. This lack of data mandates that we employ a higher level of caution and treat the compound as potentially having other, unlisted hazards. The combination of acute toxicity, irritant properties, and its nature as a complex organic molecule necessitates the use of a multi-layered PPE strategy coupled with stringent engineering controls.

The Core PPE Ensemble: A Multi-Layered Defense

The selection of PPE is not a checklist but a system designed to protect you from the specific hazards identified. For this compound, the following ensemble is required for all handling procedures.

  • Primary Engineering Control: Chemical Fume Hood The most critical piece of safety equipment is not worn. All manipulations of this solid compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[3] This is non-negotiable, as it directly addresses the respiratory irritation hazard by containing dust and potential vapors at the source.[1][2][4]

  • Hand Protection: Chemical-Resistant Gloves Given that the compound is a known skin irritant, gloves are your primary barrier against dermal exposure.[1][2]

    • Material: Nitrile gloves provide excellent protection against incidental splashes of a wide range of chemicals and are the recommended minimum.[3]

    • Protocol: Always inspect gloves for tears or pinholes before use. For procedures involving larger quantities or extended handling times, double-gloving is strongly advised. This provides a significant increase in protection against undetected leaks. Gloves should be changed immediately if contamination is suspected, and always before leaving the laboratory area.[5]

  • Eye and Face Protection: Beyond Standard Safety Glasses The serious eye irritation hazard demands robust protection.[1][2]

    • Mandatory: Chemical splash goggles are required at all times when the compound is being handled.[4][5] Standard safety glasses with side shields do not provide adequate protection from splashes, dust, or vapors.

    • Recommended: When handling larger quantities (typically >5 grams) or performing operations with a significant risk of splashing (e.g., vigorous mixing, filtering under pressure), a full-face shield must be worn over the chemical splash goggles.[6]

  • Body Protection: The Laboratory Coat A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[3] Its purpose is to protect your skin and personal clothing from minor spills and dust. For tasks with a higher risk of significant spillage, a chemical-resistant apron made of a material like polyethylene should be worn over the lab coat.

Operational Plan: Integrating Safety into the Workflow

Effective safety is not just about wearing PPE; it's about integrating safe practices into every step of the experimental workflow.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep 1. Designate & Clear Work Area in Fume Hood spill 2. Verify Spill Kit & Waste Container Accessibility prep->spill ppe_don 3. Don Core PPE: Lab Coat, Goggles, Gloves spill->ppe_don weigh 4. Weigh Compound Carefully to Minimize Dust ppe_don->weigh transfer 5. Perform Transfers & Prepare Solutions weigh->transfer decon 6. Decontaminate Glassware & Work Surfaces transfer->decon waste 7. Seal & Store Hazardous Waste decon->waste ppe_doff 8. Doff PPE in Correct Order (Gloves Last) waste->ppe_doff

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Guidance:

  • Preparation: Before bringing the compound into the workspace, ensure the fume hood is operational and uncluttered. Confirm that a spill kit containing an absorbent for chemical spills and a designated, labeled hazardous waste container are readily accessible.[3]

  • PPE Donning: Don your lab coat and chemical splash goggles first. The final step before handling the chemical is to don your nitrile gloves.

  • Handling: Perform all manipulations within the fume hood sash at the appropriate height. When weighing the solid, use a draft shield or weigh boat to minimize the creation of airborne dust. Handle all containers carefully to avoid spills.

  • Decontamination: After handling is complete, decontaminate all surfaces and equipment. A standard laboratory detergent followed by appropriate solvent rinses (e.g., ethanol, acetone) is typically sufficient. All cleaning materials must be disposed of as hazardous waste.

  • Waste Disposal: All waste, including contaminated consumables (gloves, wipes, weigh boats) and residual chemical, must be placed in a sealed, clearly labeled hazardous waste container designated for halogenated organic compounds. Never dispose of this chemical down the drain or in the regular trash.[3]

  • PPE Doffing: Remove PPE in an order that prevents re-contamination. Typically, the most contaminated items are removed first. A common sequence is the lab coat, followed by goggles, with gloves being removed last by peeling them off without touching the outer surface. Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures and Disposal

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Spill Response: For a small spill (<1 g) inside a chemical fume hood, ensure your PPE is intact. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the material into the designated hazardous waste container. Decontaminate the area thoroughly. For larger spills or any spill outside of a fume hood, evacuate the immediate area, alert others, and contact your institution's Environmental Health & Safety (EHS) department.

Disposal of Halogenated Waste: The presence of both fluorine and iodine in this molecule places it in the category of halogenated organic waste. These waste streams are often incinerated at high temperatures under specific conditions to prevent the formation of toxic byproducts. Always follow your institution's specific guidelines for the segregation and disposal of halogenated waste.[3][8]

By adhering to this comprehensive safety framework, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research.

References

  • PubChem. (n.d.). 5-Fluoro-3-iodo-1H-pyrazolo(3,4-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • Blue Thunder Technologies. (2017, May 2). Recommended PPE for Sterile & Non-Sterile Compounding According to USP-800. Retrieved from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]

  • Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]

  • Edelhoff Technologies. (n.d.). Special PPE. Retrieved from [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Science. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

  • National Institutes of Health. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.